molecular formula C9H13NO2 B1298147 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid CAS No. 134796-54-6

3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Cat. No.: B1298147
CAS No.: 134796-54-6
M. Wt: 167.2 g/mol
InChI Key: LDSCRIAAKASRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethyl-1H-pyrrol-1-yl)propanoic acid (CAS 134796-54-6) is a high-purity (97%) organic compound with a molecular weight of 167.21 g/mol and the molecular formula C9H13NO2 . This chemical serves as a versatile building block in organic synthesis and medicinal chemistry, belonging to the class of pyrrole derivatives. The pyrrole ring is a privileged scaffold in drug discovery and is a fundamental component of complex macrocycles found in nature, such as chlorophyll and heme . Researchers utilize this propanoic acid derivative as a key intermediate for constructing a wide range of biologically active molecules. Its applications extend to materials science, where it is used in the preparation of polymers and dendrimers for advanced applications like drug delivery and tissue engineering . The compound should be handled with care; it is classified as harmful and causes serious eye irritation (GHS07). Always wear protective gloves, eye protection, and work in a well-ventilated area . Please Note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7-3-4-8(2)10(7)6-5-9(11)12/h3-4H,5-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSCRIAAKASRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354461
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134796-54-6
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document compiles the available information on 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. As of the date of this publication, there is a notable absence of dedicated peer-reviewed literature regarding the specific discovery, history, detailed experimental protocols, and confirmed biological activities of this compound. Therefore, this guide presents a combination of data from chemical databases, plausible scientific inferences based on established chemical principles, and a review of structurally related compounds.

Introduction and Background

This compound is a chemical compound featuring a central 2,5-dimethylpyrrole ring N-substituted with a propanoic acid moiety. While the specific history of its discovery and synthesis is not documented in readily accessible scientific literature, its structural components—the pyrrole ring and the carboxylic acid group—are significant pharmacophores in medicinal chemistry. Pyrrole derivatives are known to exhibit a wide range of biological activities, and the propanoic acid side chain can influence physicochemical properties such as solubility and potential interactions with biological targets.

This guide aims to provide a comprehensive overview of the known properties of this compound, a proposed synthetic route, and a discussion of its potential biological significance based on the activities of analogous structures.

Physicochemical and Spectroscopic Data

Data for this compound has been aggregated from various chemical databases.

Physicochemical Properties
PropertyValueSource
CAS Number 134796-54-6ChemBK, etc.
Molecular Formula C₉H₁₃NO₂PubChem, etc.
Molecular Weight 167.21 g/mol PubChem, etc.
Predicted XLogP3 1.3PubChem
Predicted Hydrogen Bond Donors 1PubChem
Predicted Hydrogen Bond Acceptors 2PubChem
Predicted Rotatable Bond Count 3PubChem
Predicted Spectroscopic Data

While experimentally obtained spectra are not available in the literature, the following are predicted 1H-NMR and 13C-NMR chemical shifts based on the compound's structure.

  • ¹H-NMR:

    • Singlet around 2.1-2.3 ppm (6H, two CH₃ groups on the pyrrole ring).

    • Triplet around 2.6-2.8 ppm (2H, -CH₂-COOH).

    • Triplet around 4.0-4.2 ppm (2H, N-CH₂-).

    • Singlet around 5.7-5.9 ppm (2H, two CH groups on the pyrrole ring).

    • Broad singlet for the carboxylic acid proton (-COOH), typically >10 ppm.

  • ¹³C-NMR:

    • Signals for the methyl carbons around 12-15 ppm.

    • Signal for the methylene carbon adjacent to the nitrogen.

    • Signal for the methylene carbon adjacent to the carboxyl group.

    • Signals for the pyrrole ring carbons (two substituted and two unsubstituted).

    • Signal for the carboxyl carbon, typically >170 ppm.

Synthesis of this compound

The most probable synthetic route for this compound is the Paal-Knorr pyrrole synthesis . This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to form a substituted pyrrole.[1][2]

Proposed Synthetic Workflow

The synthesis would involve the reaction of 2,5-hexanedione with β-alanine (3-aminopropanoic acid).

G cluster_reactants Reactants cluster_process Process cluster_products Products 2_5_hexanedione 2,5-Hexanedione reaction Paal-Knorr Condensation 2_5_hexanedione->reaction beta_alanine β-Alanine (3-Aminopropanoic acid) beta_alanine->reaction target_molecule This compound reaction->target_molecule water Water (2 equiv.) reaction->water

Caption: Proposed Paal-Knorr synthesis workflow for the target molecule.

Generalized Experimental Protocol

The following is a generalized protocol based on typical Paal-Knorr reaction conditions. Optimization would be required for this specific transformation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (1 equivalent) and β-alanine (1-1.2 equivalents) in a suitable solvent such as ethanol, acetic acid, or water.

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, if not already used as the solvent. The reaction can also be performed under neutral conditions, though it may be slower.[2]

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Biological and Pharmacological Profile

There is no specific biological data available for this compound. However, the biological activities of structurally related compounds can provide insights into its potential pharmacological profile.

Activities of Related Pyrrole Derivatives

Numerous studies have reported significant biological activities for various pyrrole derivatives, including those with carboxylic acid functionalities.

Compound ClassReported Biological ActivityReference(s)
1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acidsAntibacterial (against Staphylococcus sp.)[3]
4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazidesAntibacterial, Antifungal, Antitubercular
5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acidsAnti-inflammatory, Analgesic[4]
Pyrrole-2-carboxylic acids in aminocoumarinsAntibiotic (DNA gyrase inhibition)[5]

It is important to note that a structurally similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, was identified as a screening artifact in a search for RNA polymerase inhibitors. The observed activity was attributed to a polymeric decomposition product, highlighting the need for careful characterization and purity assessment of such compounds.

General Drug Discovery Workflow

The exploration of a novel compound like this compound would follow a standard drug discovery and development workflow.

G synthesis Compound Synthesis (e.g., Paal-Knorr) screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active preclinical Preclinical Studies (In vivo models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A conceptual workflow for drug discovery involving a novel chemical entity.

Conclusion

This compound is a chemical entity that remains largely unexplored in the scientific literature. While its fundamental physicochemical properties can be predicted and a plausible synthetic route via the Paal-Knorr reaction can be proposed, there is no published data on its specific synthesis, characterization, or biological activity.

Based on the known pharmacological profiles of structurally related pyrrole-containing carboxylic acids, this compound could be a candidate for investigation in areas such as antibacterial, anti-inflammatory, and anticancer research. However, any such investigation would need to start with a robust synthesis and purification protocol, followed by thorough characterization to ensure the compound's identity and purity before any biological screening is undertaken. The potential for this and similar compounds to act as screening artifacts underscores the importance of rigorous chemical validation in the early stages of drug discovery.

References

Biological Activity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive review of scientific literature and patent databases, it has been determined that there is a significant lack of publicly available information regarding the specific biological activity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. While the pyrrole scaffold is a common motif in many biologically active compounds, detailed studies, including quantitative data, experimental protocols, and defined signaling pathways for this particular molecule, are not readily accessible.

This guide, therefore, aims to provide a broader context by discussing the known biological activities of structurally related pyrrole derivatives. This information may offer potential insights into the possible, yet unconfirmed, activities of this compound and serve as a foundation for future research.

Introduction to Pyrrole-Containing Compounds

The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. This structural motif is a key component in a vast array of natural products and synthetic molecules with diverse and significant biological activities. Pyrrole derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs with applications in various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases.

Potential Areas of Biological Activity for Pyrrole Derivatives

Based on the activities of structurally analogous compounds, several potential areas of biological relevance for this compound can be hypothesized. It is crucial to emphasize that these are speculative and would require experimental validation.

2.1. Anticancer Activity:

Numerous pyrrole derivatives have demonstrated potent anticancer properties.[1][2] These compounds can exert their effects through various mechanisms, such as the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. For instance, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor containing a pyrrole ring, is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The cytotoxic potential of novel pyrrole compounds is often evaluated against a panel of human cancer cell lines.[1][2]

2.2. Anti-inflammatory Activity:

Certain pyrrole derivatives exhibit anti-inflammatory effects, often by targeting enzymes like cyclooxygenases (COX). Tolmetin, a non-steroidal anti-inflammatory drug (NSAID), features a pyrrole acetic acid core and is used to manage pain and inflammation associated with arthritis.

2.3. Antimicrobial and Antiviral Activity:

The pyrrole nucleus is also a constituent of various antimicrobial and antiviral agents. The structural features of the pyrrole ring can be modified to optimize interactions with microbial or viral targets.

Structure-Activity Relationships (SAR)

The biological activity of pyrrole derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. For this compound, the key structural features include:

  • 2,5-dimethyl substitution: These methyl groups can influence the electronic properties and steric profile of the pyrrole ring, potentially affecting binding to biological targets.

  • N-propanoic acid side chain: The carboxylic acid group introduces a polar, ionizable functionality that can participate in hydrogen bonding and electrostatic interactions. The length and flexibility of the propanoic acid linker can also impact biological activity.

Structure-activity relationship (SAR) studies on other pyrrole derivatives have highlighted the importance of these features for specific biological activities.

Future Research Directions

The absence of specific biological data for this compound presents a clear opportunity for further investigation. A logical starting point for research would be to synthesize the compound and screen it against a variety of biological targets and cell-based assays.

Workflow for Investigating Biological Activity:

Caption: A generalized workflow for the investigation of the biological activity of a novel chemical entity.

Conclusion

While this compound remains an uncharacterized molecule in terms of its biological activity, the rich pharmacology of the pyrrole scaffold suggests that it could possess interesting biological properties. This guide highlights the lack of current data and proposes a path forward for its investigation. Any future studies that successfully characterize the biological profile of this compound would be a valuable addition to the field of medicinal chemistry. Researchers are encouraged to publish their findings to expand the collective knowledge base.

References

Unraveling the Molecular Mysteries: The Case of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the specific mechanism of action for the compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. While the broader class of propanoic acid derivatives, particularly aryl propanoic acids, is well-documented for its anti-inflammatory properties, detailed pharmacological studies, including signaling pathway analysis and quantitative experimental data for this specific molecule, are not presently available in the public domain.

Chemical databases confirm the structure and basic properties of this compound, identified by its CAS Number 134796-54-6.[1][2] However, this information does not extend to its biological activities or molecular targets.

The landscape of related chemical structures offers some context, though not direct evidence. For instance, the general class of aryl propionic acid derivatives is widely recognized for its role as non-steroidal anti-inflammatory drugs (NSAIDs), which typically function by inhibiting cyclooxygenase (COX) enzymes.[3] Additionally, other complex pyrrole-containing compounds have been investigated for a range of biological activities, including antimicrobial, antitubercular, and anticancer effects.[4][5][6] A structurally similar, but more complex molecule, Orantinib (3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid), has been identified as an ATP-competitive inhibitor of tyrosine kinase activity associated with the fibroblast growth factor receptor 1.[7]

These examples of related compounds highlight the diverse potential bioactivity of the pyrrole and propanoic acid scaffolds. However, they do not provide a direct or verifiable mechanism of action for this compound itself.

The Path Forward: A Hypothetical Research Workflow

Given the absence of specific data, a hypothetical workflow for elucidating the mechanism of action for this compound would be necessary. This would involve a series of targeted experiments designed to identify its molecular interactions and cellular effects. The following logical workflow outlines a standard approach that researchers might take.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Pathway Elucidation A Compound Synthesis & Purification B High-Throughput Screening (e.g., Phenotypic Assays, Binding Assays) A->B C Target Identification (e.g., Affinity Chromatography, Proteomics) B->C D Biochemical Assays (e.g., Enzyme Kinetics, IC50 Determination) C->D E Cell-Based Assays (e.g., Western Blot, qPCR, Reporter Assays) C->E F Dose-Response & Selectivity Profiling D->F E->F G Pathway Analysis (e.g., RNA-Seq, Phospho-proteomics) F->G H Knockdown/Knockout Studies (e.g., CRISPR, siRNA) G->H I Confirmation in Animal Models H->I

Caption: Hypothetical research workflow for mechanism of action studies.

This diagram illustrates a multi-phased approach:

  • Initial Screening: The process would begin with the synthesis and purification of the compound, followed by high-throughput screening to observe its general effects on cells or its binding affinity to a panel of potential targets. Positive hits would lead to specific target identification using proteomic techniques.

  • In Vitro Validation: Once a potential target is identified, its interaction with the compound would be validated through biochemical and cell-based assays to quantify its potency (e.g., IC50) and effects on cellular signaling.

  • Pathway Elucidation: Broader "omics" approaches like RNA-sequencing would help map the affected signaling pathways. Genetic techniques such as CRISPR or siRNA could then be used to confirm the role of the identified target within that pathway, with final validation often occurring in preclinical animal models.

Until such studies are conducted and their results published, a detailed technical guide on the mechanism of action of this compound cannot be compiled. The scientific community awaits further research to illuminate the potential therapeutic applications of this specific molecule.

References

In Vitro Screening of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening methodologies for evaluating the therapeutic potential of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid derivatives. This class of compounds, built upon a pyrrole scaffold, has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrrole-containing molecules. These activities range from anticancer and anti-inflammatory to enzyme inhibition, making them promising candidates for drug discovery programs.[1]

This document details key in vitro assays, presents a framework for data analysis and visualization, and offers insights into the potential mechanisms of action for this versatile chemical series.

High-Throughput Screening (HTS) Workflow

A typical in vitro screening cascade for novel this compound derivatives begins with high-throughput screening (HTS) to identify initial "hit" compounds from a larger library. This is followed by more detailed secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Tertiary Assays cluster_3 Lead Optimization Compound_Library Compound Library of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid derivatives HTS High-Throughput Screening (e.g., Cell Viability Assay) Compound_Library->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response Studies (IC50 Determination) Hits->Dose_Response Orthogonal_Assays Orthogonal Assays (e.g., different viability assay) Dose_Response->Orthogonal_Assays Confirmed_Hits Confirmed Hits Orthogonal_Assays->Confirmed_Hits Mechanism_Assays Mechanism of Action Assays (e.g., Enzyme Inhibition, Apoptosis) Confirmed_Hits->Mechanism_Assays Selectivity_Assays Selectivity Profiling (e.g., Kinase Panel) Confirmed_Hits->Selectivity_Assays Lead_Candidates Lead Candidates Mechanism_Assays->Lead_Candidates Selectivity_Assays->Lead_Candidates

A generalized workflow for the in vitro screening of a chemical library.

Antiproliferative and Cytotoxicity Screening

A primary focus for screening pyrrole derivatives is their potential as anticancer agents. A variety of in vitro assays are employed to assess their ability to inhibit cancer cell growth and induce cell death.

Experimental Protocols

2.1.1. Cell Viability and Cytotoxicity Assays (MTT, MTS, Resazurin, XTT)

These colorimetric and fluorometric assays are staples of primary high-throughput screening to measure the metabolic activity of cells as an indicator of cell viability.

  • Principle: Metabolically active cells reduce a substrate (e.g., MTT, MTS, resazurin) into a colored or fluorescent product. The amount of product is proportional to the number of viable cells.

  • General Protocol:

    • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).

    • Reagent Addition: Add the assay reagent (e.g., MTT, MTS, resazurin) to each well and incubate for a period sufficient to allow for color or fluorescence development.

    • Measurement: Measure the absorbance or fluorescence using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).

2.1.2. Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, several assays can be employed.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Protocol:

      • Treat cells with the test compounds.

      • Harvest and wash the cells.

      • Resuspend the cells in Annexin V binding buffer.

      • Stain with FITC-conjugated Annexin V and propidium iodide.

      • Analyze the cell populations by flow cytometry.

  • Caspase Activity Assays: Caspases are key proteases in the apoptotic cascade. Luminescent or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3/7, caspase-8, caspase-9).

    • Protocol:

      • Plate and treat cells with the compounds in a 96-well plate.

      • Add a luminogenic or colorimetric caspase substrate.

      • Incubate to allow for caspase cleavage of the substrate.

      • Measure the luminescence or absorbance.

  • Cell Cycle Analysis: This flow cytometry method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a particular phase can indicate a cell cycle arrest induced by the compound.

    • Protocol:

      • Treat cells with the compounds.

      • Harvest and fix the cells in ethanol.

      • Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

      • Analyze the DNA content of the cells by flow cytometry.

Data Presentation: Antiproliferative Activity

The following table summarizes the reported antiproliferative activities of various pyrrole derivatives against different cancer cell lines.

Compound ClassDerivative ExampleCell LineAssayIC50 (µM)Reference
Pyrrolo[1,2-a]quinoxalinesSubstituted benzylpiperidinyl fluorobenzimidazoleK562 (Leukemia)Not SpecifiedNot Specified[2]
Pyrrolo[3,4-c]pyrrole hydroxamic acidsAnalog 9cMDA-MB-231 (Breast)MTTLower than SAHA[2]
3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrilestrans-4kA549 (Lung)Not Specified3.3x lower than Cisplatin[3]
Pyrrolo[2,3-d]pyrimidinesCompound 10aPC3 (Prostate)MTT0.19[4]
Spiro-pyrrolopyridazinesSPP10MCF-7 (Breast)XTT2.31[5]

Enzyme Inhibition Screening

Many pyrrole derivatives exert their biological effects by inhibiting specific enzymes. Tailored in vitro assays are crucial for identifying and characterizing these interactions.

Experimental Protocols

3.1.1. Monoamine Oxidase (MAO) Inhibition Assay

MAO-A and MAO-B are important targets for the treatment of depression and neurodegenerative diseases.

  • Principle: This fluorometric or LC-MS/MS-based assay measures the inhibition of the enzymatic conversion of a substrate (e.g., kynuramine) to a fluorescent or mass-spectrometrically detectable product by MAO-A or MAO-B.[6][7]

  • General Protocol:

    • Enzyme and Compound Incubation: Pre-incubate recombinant human MAO-A or MAO-B with various concentrations of the test compounds.

    • Substrate Addition: Initiate the enzymatic reaction by adding the substrate.

    • Reaction Termination: Stop the reaction after a defined period.

    • Detection: Measure the formation of the product using a fluorometer or by LC-MS/MS.[6]

    • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

3.1.2. Phospholipase A2 (PLA2) Inhibition Assay

PLA2 enzymes are involved in inflammatory processes, making them attractive targets for anti-inflammatory drugs.

  • Principle: This assay measures the ability of a compound to inhibit the hydrolysis of phospholipids by PLA2, often by detecting the release of arachidonic acid.[8] A lipidomics-based liquid chromatography-mass spectrometry (LC-MS) approach can be used for this purpose.[9]

  • General Protocol:

    • Substrate Preparation: Prepare mixed micelles or vesicles containing the phospholipid substrate.

    • Enzyme and Compound Incubation: Incubate the PLA2 enzyme with the test compounds.

    • Reaction Initiation: Add the substrate to start the reaction.

    • Lipid Extraction: After incubation, extract the lipids.

    • LC-MS Analysis: Analyze the lipid extract to quantify the amount of hydrolyzed product (e.g., lysophospholipid or free fatty acid).

    • Data Analysis: Determine the IC50 values based on the reduction in product formation.

Data Presentation: Enzyme Inhibitory Activity

The following table presents the enzyme inhibitory activity of selected pyrrole derivatives.

Compound ClassDerivative ExampleTarget EnzymeAssayIC50 / Ki (µM)Reference
1-(1-methyl-1H-pyrrol-2-yl)-3-[5-(aryl)furan-2-yl]propan-1-onesCompound 6MAO-AFluorometricIC50: 0.162, Ki: 0.1221[7]
3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)propionic acidsMonoacylated derivativeCytosolic PLA2Arachidonic acid releaseIC50: 24[8]
3-(1,3,5-trimethyl-4-octadecanoylpyrrol-2-yl)propionic acidN/ACytosolic PLA2Arachidonic acid releaseIC50: 13[8]

Signaling Pathway Analysis

Understanding how this compound derivatives modulate cellular signaling pathways is crucial for elucidating their mechanism of action. Many pyrrole-containing compounds have been shown to target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[10]

EGFR Signaling Pathway

The EGFR pathway is a key regulator of cell growth, proliferation, and survival.[9][11] Its aberrant activation is a hallmark of many cancers.

EGFR_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Simplified EGFR signaling cascade.
VEGFR Signaling Pathway

The VEGFR signaling pathway is central to angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13]

VEGFR_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR PLCg PLCγ VEGFR->PLCg P PI3K PI3K VEGFR->PI3K P Ras_MAPK Ras/MAPK Pathway PLCg->Ras_MAPK Akt Akt PI3K->Akt P Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival Akt->Angiogenesis Ras_MAPK->Angiogenesis

Key components of the VEGFR signaling pathway.

Conclusion

The in vitro screening of this compound derivatives requires a multi-faceted approach, beginning with broad cytotoxicity screening and progressing to more specific enzyme inhibition and mechanistic studies. The methodologies outlined in this guide provide a robust framework for identifying and characterizing novel drug candidates from this promising chemical class. A thorough understanding of the experimental protocols and the underlying biological pathways is essential for the successful advancement of these compounds through the drug discovery pipeline. Further investigation into the structure-activity relationships of these derivatives will be critical for optimizing their potency, selectivity, and overall therapeutic potential.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Dimethyl-Pyrrole Propanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of dimethyl-pyrrole propanoic acids, a class of compounds with diverse biological activities. By summarizing quantitative data, detailing experimental protocols, and visualizing key concepts, this document aims to be an essential resource for professionals in the field of drug discovery and development.

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The incorporation of a propanoic acid moiety and dimethyl substitutions on the pyrrole ring gives rise to a chemical space with significant potential for therapeutic applications, ranging from anti-inflammatory to anticancer agents.[3][4] This guide will delve into the nuanced effects of structural modifications on the biological activity of this promising compound class.

Quantitative Structure-Activity Relationship Data

The biological activity of dimethyl-pyrrole propanoic acid derivatives is highly dependent on the substitution pattern on the pyrrole ring and the nature of the substituents. The following tables summarize key quantitative data from studies on these compounds, focusing on their activity as inhibitors of cytosolic phospholipase A2 (cPLA2) and as anti-inflammatory agents targeting cyclooxygenase (COX) enzymes.

Table 1: SAR of Dimethyl-pyrrole Propanoic Acid Derivatives as cPLA2 Inhibitors [3]

CompoundR1R3R5Acyl Chain (at C4)IC50 (µM) for cPLA2 Inhibition
1 CH3CH3CH3OctadecanoylNot explicitly stated, used as reference
Derivative of 4 BenzylCH3CH3OctadecanoylNo significant change from trimethyl
Derivative of 4 DodecylCH3CH3OctadecanoylEnhanced enzymatic activity
65c (CH2)5COOHCH3CH3Dodecanoyl3.4
66f (CH2)8COOHCH3CH3Dodecanoyl3.3
Arachidonyl trifluoromethyl ketone (standard inhibitor)----11

Data extracted from Gierse et al. (1997).[3]

Table 2: SAR of Pyrrole Derivatives as COX-1 and COX-2 Inhibitors [5]

CompoundR Group at Position 1COX-1 IC50 (µM)COX-2 IC50 (µM)
4g Acetic acid>500.08
4h Acetic acid>500.12
4k Acetic acid>500.15
4l Acetic acid>500.10
5b Propanoic acid0.25>50
5e Propanoic acid0.30>50
Celecoxib (reference)->500.05

Note: While not all compounds in this table are strictly dimethyl-pyrrole propanoic acids, they are closely related pyrrole carboxylic acid derivatives that provide valuable SAR insights. Data extracted from a study on pyrrole derivatives as COX inhibitors.[5]

Key SAR Insights

From the presented data, several key structure-activity relationships can be deduced:

  • Substitution at N1 Position (cPLA2 Inhibition): For cPLA2 inhibitors, the length of the alkyl chain at the N1 position is critical. Activity is lost when the alkyl chain exceeds five or six carbons. However, introducing a terminal carboxylic acid group on this N-alkyl chain can restore and even enhance inhibitory potency, with longer chains bearing the terminal carboxyl group leading to highly potent compounds.[3]

  • Substitution at C3 and C5 Positions (cPLA2 Inhibition): Replacement of a methyl group at the C3 or C5 position with a benzyl group does not significantly impact cPLA2 inhibitory activity. In contrast, a long alkyl chain like dodecyl at these positions leads to an undesirable enhancement of enzymatic activity.[3]

  • Carboxylic Acid Moiety (COX Inhibition): The presence and position of the carboxylic acid group are crucial for COX inhibition. Compounds with an acetic acid group at position 1 of the pyrrole ring show high potency and selectivity for COX-2. Conversely, compounds with a propanoic acid moiety at other positions can exhibit selectivity towards COX-1.[5]

  • General Trends: The pyrrole ring serves as a versatile scaffold where modifications at different positions can fine-tune the biological activity and selectivity towards specific targets.[1][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. Below are summaries of key experimental protocols cited in the literature for the synthesis and biological evaluation of dimethyl-pyrrole propanoic acid derivatives.

Synthesis of 2,5-Dimethylpyrrole Derivatives

A common method for the synthesis of the 2,5-dimethylpyrrole core is the Paal-Knorr synthesis.[7]

  • Reaction: This reaction involves the condensation of a 1,4-dicarbonyl compound (e.g., acetonylacetone or 2,5-hexanedione) with a primary amine or ammonia.[7][8]

  • Procedure Outline:

    • Acetonylacetone is reacted with an appropriate amine (e.g., glycine to introduce an acetic acid side chain) in a suitable solvent, often under acidic or neutral conditions.[7]

    • The reaction mixture is typically heated to facilitate the cyclization and dehydration, leading to the formation of the pyrrole ring.[8]

    • The product is then purified using standard techniques such as crystallization or chromatography.[8]

In Vitro cPLA2 Inhibition Assay

The ability of compounds to inhibit cytosolic phospholipase A2 can be assessed using intact bovine platelets.[3]

  • Cell Preparation: Bovine platelets are isolated and prepared for the assay.

  • Assay Procedure:

    • Platelets are pre-incubated with the test compounds at various concentrations.

    • The enzymatic reaction is initiated by the addition of a calcium ionophore like calcimycin.[3]

    • The activity of cPLA2 is determined by measuring the release of arachidonic acid.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[3]

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be evaluated using a fluorometric inhibitor screening kit.[5]

  • Principle: The assay measures the peroxidase activity of the COX enzymes.

  • Procedure Outline:

    • The test compounds are incubated with purified COX-1 or COX-2 enzyme.

    • A fluorescent substrate is added, and the change in fluorescence is monitored over time.

    • The rate of reaction is proportional to the enzyme activity.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values are determined from the dose-response curves.[5]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been created using the DOT language.

SAR_Summary_cPLA2 cluster_scaffold Dimethyl-pyrrole Propanoic Acid Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity (cPLA2) Scaffold Core Scaffold (Dimethyl-pyrrole propanoic acid) N1 N1-Substitution (Alkyl Chain Length) Scaffold->N1 Modify C3_C5 C3/C5-Substitution (Alkyl/Aryl) Scaffold->C3_C5 Modify Terminal_COOH Terminal COOH on N1-Alkyl N1->Terminal_COOH Addition of Potency Inhibitory Potency N1->Potency Critical for activity (> 6 carbons decreases) Terminal_COOH->Potency Restores/Enhances C3_C5->Potency Long alkyl decreases Benzyl has no effect

Caption: SAR summary for cPLA2 inhibition.

Experimental_Workflow_Synthesis Start Starting Materials (1,4-Dicarbonyl + Amine) Reaction Paal-Knorr Condensation (Heating in Solvent) Start->Reaction Cyclization Cyclization & Dehydration Reaction->Cyclization Purification Purification (Crystallization/Chromatography) Cyclization->Purification Product Dimethyl-pyrrole Propanoic Acid Derivative Purification->Product

Caption: General synthesis workflow.

Signaling_Pathway_COX Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_G Prostaglandins G2/H2 COX1->Prostaglandins_G COX2->Prostaglandins_G Prostaglandins_I Prostaglandins & Thromboxanes Prostaglandins_G->Prostaglandins_I Inflammation Inflammation, Pain, Fever Prostaglandins_I->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins_I->Homeostasis Inhibitor Dimethyl-pyrrole Propanoic Acid Derivatives Inhibitor->COX1 Inhibits Inhibitor->COX2 Inhibits

Caption: COX pathway and inhibitor action.

This technical guide provides a foundational understanding of the structure-activity relationships of dimethyl-pyrrole propanoic acids. The presented data and methodologies offer a starting point for researchers and scientists to design and synthesize novel derivatives with improved potency and selectivity for various therapeutic targets. Further exploration of this chemical space is warranted to fully unlock its therapeutic potential.

References

preliminary cytotoxicity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for assessing the preliminary cytotoxicity of novel chemical entities, using 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid as a hypothetical subject. As of the date of this publication, no public domain information regarding the specific cytotoxicity of this compound is available. The experimental data and pathways presented herein are illustrative and based on established methodologies for analogous compounds.

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The evaluation of the cytotoxic potential of new pyrrole derivatives is a critical step in the drug discovery pipeline to identify candidates with therapeutic promise and to understand their safety profiles.[4][5][6] This guide outlines the standard methodologies for determining the in vitro cytotoxicity of a novel pyrrole compound, exemplified by this compound.

In vitro cytotoxicity assays are fundamental for the initial screening of compound libraries, providing key insights into concentration-dependent toxicity and mechanisms of cell death.[4] These assays typically measure cell viability, membrane integrity, or metabolic activity.[4] The half-maximal inhibitory concentration (IC50) is a standard metric derived from these assays, representing the concentration of a compound that reduces a biological process by 50%.[4][7]

Experimental Protocols

The following are detailed protocols for standard in vitro cytotoxicity assays that would be employed to evaluate the preliminary cytotoxicity of a novel compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][6][7] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[7]

Materials:

  • Test compound (e.g., this compound)

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)[6][8]

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[4]

  • Dimethyl sulfoxide (DMSO)[4][7]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The test compound is serially diluted in complete medium to a range of concentrations. The cell culture medium is replaced with the medium containing the test compound. Control wells with vehicle (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[4] The plates are incubated for 24, 48, or 72 hours.[4]

  • MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7]

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with compromised plasma membranes.[4]

Materials:

  • Test compound

  • Cell lines in 96-well plates

  • LDH assay kit

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Cells are seeded and treated with the test compound as described for the MTT assay. Controls for spontaneous (untreated cells) and maximum LDH release (cells treated with lysis buffer) are included.[4]

  • Supernatant Collection: After the desired incubation period, an aliquot of the cell culture supernatant is transferred to a new 96-well plate.[4]

  • LDH Reaction: The LDH assay reaction mixture is added to each well according to the manufacturer's instructions.

  • Absorbance Reading: The absorbance is measured at the appropriate wavelength using a microplate reader.

Hypothetical Data Presentation

The quantitative data from cytotoxicity assays are typically summarized in tables to facilitate comparison. The following tables present hypothetical data for this compound.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineIC50 (µM) after 48h
HeLa (Cervical Cancer)25.6 ± 2.1
MCF-7 (Breast Cancer)38.2 ± 3.5
HEK293 (Normal Kidney)> 100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Percentage of LDH Release Induced by this compound in HeLa Cells after 48h

Concentration (µM)% LDH Release (relative to maximum)
1015.3 ± 1.8
2548.9 ± 4.2
5085.1 ± 6.7
10092.4 ± 5.9

Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (HeLa, MCF-7, HEK293) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treatment Incubation (24, 48, 72h) cell_seeding->treatment compound_prep Serial Dilution of Test Compound compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay readout Absorbance Reading mtt_assay->readout ldh_assay->readout ic50 IC50 Calculation readout->ic50 data_table Data Tabulation ic50->data_table

Caption: Experimental workflow for in vitro cytotoxicity testing.

Hypothetical Signaling Pathway

Should the compound exhibit significant cytotoxicity, further studies would be warranted to elucidate the mechanism of action. For instance, if apoptosis is suspected, the modulation of key signaling pathways like the caspase cascade would be investigated.

signaling_pathway cluster_caspase Caspase Cascade compound This compound cell Cancer Cell compound->cell caspase9 Caspase-9 cell->caspase9 Induces apoptosis Apoptosis caspase37 Caspase-3/7 caspase9->caspase37 caspase37->apoptosis Executes

Caption: Hypothetical apoptotic signaling pathway induced by a cytotoxic compound.

Conclusion

While no specific cytotoxicity data for this compound is currently available, this guide provides a comprehensive framework for its evaluation. The described methodologies for MTT and LDH assays are standard primary screens in drug discovery. Pyrrole derivatives have demonstrated a wide range of biological activities, including anticancer effects, underscoring the importance of systematic cytotoxic evaluation for novel analogues.[1][2][9] The hypothetical data and pathways presented herein serve as a template for the analysis and interpretation of results from such studies. Further investigation into the mechanisms of action, such as the induction of apoptosis, would be a logical next step for any pyrrole compound exhibiting promising cytotoxic activity.

References

3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic Acid: A Scoping Guide for Investigation as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid as a novel enzyme inhibitor. While direct experimental data for this specific molecule is not extensively available in current literature, this document provides a comprehensive framework for its investigation. By examining structurally related compounds and their known biological activities, we propose potential enzymatic targets and outline detailed methodologies for synthesis, characterization, and evaluation of its inhibitory potential. This guide serves as a foundational resource for researchers aiming to explore the therapeutic promise of this and similar pyrrole-based compounds.

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. The propanoic acid moiety is also a common feature in many enzyme inhibitors, often serving as a key interacting group within the active site of target enzymes. The combination of these two pharmacophores in this compound suggests its potential as a valuable lead compound for drug discovery.

This document will delve into the hypothetical investigation of this compound, drawing parallels from structurally analogous molecules that have shown significant enzyme inhibition.

Potential Enzyme Targets and Rationale

Based on the known activities of similar pyrrole-propanoic acid derivatives, we can hypothesize potential enzyme targets for this compound.

  • Tyrosine Kinases: A structurally related compound, 3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid, also known as Orantinib, is an ATP-competitive inhibitor of the tyrosine kinase activity of fibroblast growth factor receptor 1 and vascular endothelial growth factor receptor.[1] This suggests that the simpler this compound could also exhibit inhibitory activity against various tyrosine kinases, which are crucial mediators in cancer and inflammatory diseases.

  • Cytosolic Phospholipase A2 (cPLA2): Research on 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids has demonstrated their inhibitory effect on 85 kDa cytosolic phospholipase A2.[2] cPLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid. Inhibition of this enzyme is a validated strategy for the development of anti-inflammatory agents.

  • Other Potential Targets: The broad biological activities of aryl propionic acid derivatives, which include anti-bacterial and anti-convulsant effects, suggest that this compound could potentially inhibit enzymes within these pathways as well.[3]

Proposed Synthesis and Characterization

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of N-substituted pyrroles.

Synthesis Protocol

A potential synthetic pathway is the Paal-Knorr pyrrole synthesis, followed by N-alkylation.

  • Synthesis of 2,5-Hexanedione: This can be achieved through various established methods, such as the acid-catalyzed hydrolysis of 2,5-dimethylfuran.

  • Paal-Knorr Pyrrole Synthesis to form 2,5-dimethylpyrrole: 2,5-Hexanedione is reacted with a primary amine or ammonia to yield the corresponding pyrrole. For the unsubstituted pyrrole, ammonia would be used.

  • N-Alkylation with a 3-halopropanoic acid ester: The resulting 2,5-dimethylpyrrole can then be N-alkylated using an ethyl or methyl 3-bromopropanoate in the presence of a base such as sodium hydride in an aprotic solvent like DMF.

  • Hydrolysis of the Ester: The final step involves the hydrolysis of the ester group to the carboxylic acid, typically using a base like sodium hydroxide followed by acidification.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Proposed Experimental Protocols for Enzyme Inhibition Assays

To evaluate the inhibitory potential of this compound against the hypothesized targets, the following detailed experimental protocols are proposed.

Tyrosine Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to assess the inhibition of a generic tyrosine kinase.

  • Materials:

    • Recombinant human tyrosine kinase (e.g., VEGFR2, FGFR1)

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • This compound (test compound)

    • Positive control inhibitor (e.g., Sunitinib for VEGFR2)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure: a. Prepare serial dilutions of the test compound and the positive control in the assay buffer. b. Add 5 µL of the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate. c. Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 10 µL of a mixture of the substrate peptide and ATP. e. Incubate the reaction for 60 minutes at room temperature. f. Stop the reaction and detect the generated ADP using the ADP-Glo™ reagent according to the manufacturer's instructions. g. Measure the luminescence using a plate reader. h. Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Cytosolic Phospholipase A2 (cPLA2) Inhibition Assay

This protocol is based on the measurement of arachidonic acid release.[2]

  • Materials:

    • Isolated human platelets or a cell line expressing cPLA2

    • Radiolabeled [³H]-arachidonic acid

    • Calcium ionophore A23187

    • Scintillation fluid

    • Cell culture medium

    • This compound (test compound)

    • Positive control inhibitor (e.g., a known cPLA2 inhibitor)

  • Procedure: a. Label the cells with [³H]-arachidonic acid by incubating them overnight in a culture medium containing the radiolabel. b. Wash the cells to remove unincorporated [³H]-arachidonic acid. c. Pre-incubate the labeled cells with various concentrations of the test compound or vehicle for 30 minutes. d. Stimulate the cells with the calcium ionophore A23187 to induce cPLA2 activation and arachidonic acid release. e. After a defined incubation period, collect the supernatant. f. Measure the amount of released [³H]-arachidonic acid in the supernatant by liquid scintillation counting. g. Calculate the percentage of inhibition of arachidonic acid release and determine the IC50 value.

Data Presentation

All quantitative data from the enzyme inhibition assays should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical IC50 Values for this compound against Target Enzymes

Enzyme TargetIC50 (µM)Positive ControlPositive Control IC50 (µM)
VEGFR2[To be determined]Sunitinib[Known value]
FGFR1[To be determined]Orantinib[Known value]
cPLA2[To be determined][Known inhibitor][Known value]

Visualizations

Proposed Investigational Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, HPLC) synthesis->characterization screening Primary Enzyme Screening (Kinase Panel, cPLA2 Assay) characterization->screening ic50 IC50 Determination for Active Hits screening->ic50 kinetics Enzyme Kinetics (e.g., Michaelis-Menten) ic50->kinetics binding Binding Assays (e.g., SPR, ITC) kinetics->binding sar Structure-Activity Relationship (SAR) Studies binding->sar G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Substrate Substrate Protein RTK->Substrate Phosphorylates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds ATP ATP ATP->RTK Binds to active site Inhibitor 3-(2,5-dimethyl-1H-pyrrol-1-yl) propanoic acid Inhibitor->RTK Inhibits ATP binding PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) PhosphoSubstrate->Downstream Activates

References

An In-depth Technical Guide to Exploring the Antimicrobial Spectrum of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies detailing the antimicrobial spectrum of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid are not publicly available. The pyrrole scaffold, particularly the 2,5-dimethylpyrrole moiety, is a recognized pharmacophore in the development of novel antimicrobial agents, with various derivatives exhibiting significant activity.[1][2][3] This guide, therefore, provides a comprehensive framework of established experimental protocols and data presentation standards to enable researchers to systematically investigate and characterize the antimicrobial potential of this specific compound.

Introduction: The Rationale for Investigation

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[2] Pyrrole-containing compounds represent a promising class of heterocycles with a broad range of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][4][5][6] Notably, derivatives of 2,5-dimethylpyrrole have been synthesized and shown to possess potent antimicrobial effects, with some exhibiting minimum inhibitory concentrations (MIC) in the low microgram per milliliter range.[5][6][7]

The target molecule, this compound, combines the 2,5-dimethylpyrrole core with a propanoic acid side chain. This structural combination warrants a thorough investigation of its antimicrobial spectrum to determine its potential as a lead compound in drug discovery. This document outlines the requisite experimental methodologies to achieve this.

Proposed Experimental Workflow for Antimicrobial Spectrum Determination

The systematic evaluation of a novel compound's antimicrobial properties follows a standardized workflow. This process begins with primary screening to determine the minimum inhibitory concentration against a panel of microorganisms, followed by secondary assays to ascertain bactericidal or fungicidal activity and to understand the kinetics of microbial killing.

experimental_workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Solubilization & Serial Dilution MIC_Assay Broth Microdilution Assay (MIC Determination) Compound_Prep->MIC_Assay Microbe_Prep Microorganism Culture & Inoculum Standardization Microbe_Prep->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Subculture from non-turbid wells Time_Kill Time-Kill Kinetic Assay MIC_Assay->Time_Kill Based on MIC values Data_Analysis Data Tabulation & Antimicrobial Spectrum Definition MBC_Assay->Data_Analysis Time_Kill->Data_Analysis

Caption: Experimental workflow for antimicrobial evaluation.

Detailed Experimental Protocols

The following protocols are standard methodologies for in vitro antimicrobial susceptibility testing and are recommended for evaluating this compound.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Assay

The broth microdilution assay is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Materials:

  • This compound

  • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inocula (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the appropriate broth medium within a 96-well microtiter plate.

  • Inoculum Preparation: Aseptically select 3-5 colonies of the test microorganism from a fresh agar plate and inoculate into a suitable broth. Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls:

    • Positive Control: Wells containing the microbial inoculum with no test compound.

    • Negative Control: Wells containing broth medium only.

    • Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent used.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the agar plates under appropriate conditions (e.g., 37°C for 24 hours).

  • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in viable colonies compared to the initial inoculum.

Data Presentation

Quantitative data from antimicrobial testing should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity of this compound

Test MicroorganismTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive
Enterococcus faecalis ATCC 29212Gram-positive
Escherichia coli ATCC 25922Gram-negative
Pseudomonas aeruginosa ATCC 27853Gram-negative
Candida albicans ATCC 90028Yeast
Aspergillus niger ATCC 16404Mold
Mycobacterium tuberculosis H37RvAcid-fast

This table should be populated with experimentally derived data.

Hypothetical Mechanism of Action: Signaling Pathway

While the specific mechanism of action for this compound is unknown, many antimicrobial agents function by disrupting essential cellular processes. A common mechanism involves the inhibition of key enzymes required for cell wall synthesis, protein synthesis, or DNA replication. The diagram below illustrates a generalized, hypothetical pathway for an antimicrobial compound targeting bacterial cell wall synthesis.

mechanism_of_action cluster_compound Antimicrobial Compound cluster_bacterium Bacterial Cell Compound This compound Enzyme Target Enzyme (e.g., Transpeptidase) Compound->Enzyme Inhibition Pathway Cell Wall Synthesis Pathway Enzyme->Pathway Blocks final step Cell_Lysis Cell Lysis & Death Pathway->Cell_Lysis Disruption leads to

Caption: Hypothetical mechanism targeting cell wall synthesis.

Conclusion and Future Directions

This guide provides the foundational protocols for a comprehensive investigation into the antimicrobial spectrum of this compound. Based on the known activities of related pyrrole derivatives, it is plausible that this compound may exhibit activity against a range of bacterial and fungal pathogens.[2][5][8]

Upon completion of the initial screening, further studies would be warranted. These could include time-kill kinetic assays to understand the rate of antimicrobial action, cytotoxicity assays to assess the compound's effect on mammalian cells, and mechanistic studies to elucidate its specific molecular target.[9][7] The data generated from these proposed experiments will be crucial in determining the therapeutic potential of this novel pyrrole derivative.

References

Initial Findings on the Anti-Inflammatory Properties of Pyrrole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial findings regarding the anti-inflammatory properties of pyrrole derivatives. The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Core Findings and Data Summary

Pyrrole derivatives have emerged as a significant class of heterocyclic compounds with potent anti-inflammatory activities.[1] Initial research indicates that their primary mechanisms of action involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX), as well as the modulation of pro-inflammatory cytokine production.[2][3][4][5]

Several studies have synthesized and evaluated novel pyrrole derivatives, demonstrating significant anti-inflammatory effects in both in vitro and in vivo models.[1][6] Notably, certain derivatives have shown potent and selective inhibitory activity against COX-2, which is a key target for anti-inflammatory drugs with a potentially better gastric tolerance profile compared to non-selective NSAIDs.[7] Furthermore, some pyrrole derivatives have been identified as potent inhibitors of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[8][9][10]

The quantitative data from these initial studies, including IC50 values and percentage inhibition, are summarized in the table below for comparative analysis.

Compound ClassTargetAssayKey FindingsReference
3,4-disubstituted-pyrrole derivatives and hybridsCOX-2In vitro enzyme inhibitionHybrid 5 was a potent COX-2 inhibitor with an IC50 value of 0.55 µM.[2]
3,4-disubstituted-pyrrole derivatives and hybridsSoybean LOX (sLOX)In vitro enzyme inhibitionPyrrole 2 was the most potent s-LOX inhibitor with an IC50 of 7.5 µM.[2][4]
PyrrolopyridinesCOX-2In vivo (carrageenan-induced paw edema)Compound 3l showed significant inhibition (≈36.61% at 4h) comparable to diclofenac.[11]
N-pyrrolylcarboxylic acidsCOX-2Not specifiedReported to be potent COX-2 inhibitors.[11][7]
3-pyridylpyrrole derivativesPro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8)In vitro (human whole blood) & In vivo (LPS-induced in mice)Compound 4a showed potent inhibition of TNF-α (IC50 = 0.026 µM in vitro; ID50 = 0.93 mg/kg in vivo).[8]
Pyrrole derivative (L-167307)TNF-αNot specifiedShowed potent inhibitory activity.[11][7]
Pyrrole carboxylic acid derivativesCOX-1 and COX-2In vitro fluorometric inhibitor screeningCompounds 4g, 4h, 4k, and 4l were potent COX-2 inhibitors. Compounds 5b and 5e showed higher inhibition against COX-1.[12][13]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f)TNF-α and TGF-β1In vivo (LPS-induced systemic inflammation)Repeated treatment significantly decreased serum TNF-α and increased TGF-β1 levels.[10]

Key Signaling Pathway: NF-κB in Inflammation

A crucial signaling pathway implicated in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[14][15][16] NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines.[16][17] The canonical NF-κB pathway is activated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[16][18] This activation leads to the transcription of genes encoding inflammatory mediators, thus amplifying the inflammatory response. The potential for pyrrole derivatives to modulate this pathway presents a key area for future investigation.

NF_kB_Signaling_Pathway Simplified Canonical NF-κB Signaling Pathway in Inflammation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α, IL-1β) Receptor Receptor (e.g., TLR4, TNFR, IL-1R) Inflammatory_Stimuli->Receptor Binds IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NF_kB NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF_kB_nucleus NF-κB (p50/p65) NF_kB->NF_kB_nucleus Translocates DNA DNA (κB sites) NF_kB_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Initiates Transcription Inactive_Complex Inactive NF-κB/IκBα Complex

Caption: Simplified Canonical NF-κB Signaling Pathway in Inflammation.

Experimental Protocols

The evaluation of the anti-inflammatory properties of pyrrole derivatives typically involves a combination of in vitro and in vivo assays.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

  • Objective: To determine the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.

  • Methodology: A common method is the fluorometric inhibitor screening assay.[12]

    • Recombinant human COX-1 or COX-2 enzyme is incubated with a fluorescent probe (e.g., arachidonic acid) and the test compound at various concentrations.

    • The enzymatic reaction produces a fluorescent product.

    • The fluorescence intensity is measured over time using a microplate reader.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a vehicle control.

    • IC50 values (the concentration of the compound that causes 50% inhibition) are determined from dose-response curves.

2. Lipoxygenase (LOX) Inhibition Assay:

  • Objective: To assess the inhibitory effect of the compounds on LOX activity.

  • Methodology: A spectrophotometric method is often employed.[2]

    • Soybean lipoxygenase (sLOX) is a commonly used enzyme.

    • The enzyme is incubated with the substrate (e.g., linoleic acid) in the presence of the test compound.

    • The enzymatic reaction leads to the formation of a conjugated diene, which can be monitored by measuring the absorbance at a specific wavelength (e.g., 234 nm).

    • The percentage of inhibition and IC50 values are calculated similarly to the COX assay.

3. Pro-inflammatory Cytokine Production in Cell Culture:

  • Objective: To measure the effect of the compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in immune cells.

  • Methodology:

    • Immune cells, such as human whole blood, peripheral blood mononuclear cells (PBMCs), or macrophage cell lines (e.g., RAW 264.7), are stimulated with an inflammatory agent like lipopolysaccharide (LPS).[8][9]

    • The cells are co-incubated with various concentrations of the test compounds.

    • After a specific incubation period, the cell culture supernatant is collected.

    • The concentration of cytokines in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

    • The percentage of inhibition of cytokine production is calculated.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rodents:

  • Objective: To evaluate the acute anti-inflammatory activity of the compounds in an animal model.[19]

  • Methodology:

    • Rodents (typically rats or mice) are administered the test compound orally or intraperitoneally.

    • After a set period, a sub-plantar injection of carrageenan (an inflammatory agent) is given into the paw.

    • The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group. A standard anti-inflammatory drug like diclofenac or ibuprofen is often used as a positive control.[11]

Experimental Workflow

The general workflow for the discovery and initial evaluation of the anti-inflammatory properties of novel pyrrole derivatives is depicted below.

Experimental_Workflow General Workflow for Evaluating Anti-inflammatory Pyrrole Derivatives Synthesis Synthesis of Novel Pyrrole Derivatives Purification Purification & Characterization (e.g., NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay LOX_Assay LOX Inhibition Assay In_Vitro_Screening->LOX_Assay Cytokine_Assay Pro-inflammatory Cytokine Production Assay In_Vitro_Screening->Cytokine_Assay Lead_Identification Lead Compound Identification COX_Assay->Lead_Identification LOX_Assay->Lead_Identification Cytokine_Assay->Lead_Identification In_Vivo_Testing In Vivo Testing Lead_Identification->In_Vivo_Testing Paw_Edema Carrageenan-Induced Paw Edema In_Vivo_Testing->Paw_Edema Further_Development Further Pre-clinical Development Paw_Edema->Further_Development

Caption: General Workflow for Evaluating Anti-inflammatory Pyrrole Derivatives.

Conclusion and Future Directions

The initial findings on the anti-inflammatory properties of pyrrole derivatives are highly encouraging. These compounds have demonstrated the ability to target key inflammatory mediators and pathways. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives. Further elucidation of their mechanisms of action, particularly their effects on signaling pathways like NF-κB, will be crucial for their development as next-generation anti-inflammatory agents. Additionally, comprehensive pre-clinical studies, including pharmacokinetic and toxicological profiling, are necessary to translate these promising initial findings into clinically viable therapeutics.

References

Methodological & Application

Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The synthesis is achieved through the Paal-Knorr condensation of 2,5-hexanedione with β-alanine. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in a wide array of natural products, pharmaceuticals, and functional materials. The Paal-Knorr pyrrole synthesis, first reported in the 1880s, remains a highly efficient and versatile method for the construction of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1] This method is characterized by its operational simplicity and the general availability of the starting materials. This protocol details the synthesis of this compound, a bifunctional molecule incorporating both a hydrophobic pyrrole core and a hydrophilic carboxylic acid moiety, making it a valuable building block for further chemical modifications.

Signaling Pathway and Experimental Workflow

The synthesis of this compound proceeds via the Paal-Knorr reaction. The mechanism involves the nucleophilic attack of the primary amine of β-alanine on the protonated carbonyl groups of 2,5-hexanedione, leading to the formation of a dihydroxytetrahydropyrrole intermediate. Subsequent dehydration yields the aromatic pyrrole ring.[1]

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound reagents Combine 2,5-Hexanedione, β-Alanine, and Acetic Acid reaction Heat Reaction Mixture (e.g., 100-110°C) reagents->reaction Reflux workup Aqueous Workup (Water Addition and Extraction) reaction->workup Cooling purification Purification (Crystallization or Chromatography) workup->purification Isolation of Crude Product characterization Characterization (NMR, MS) purification->characterization Pure Product final_product This compound characterization->final_product

Caption: Experimental workflow for the synthesis of the target compound.

Experimental Protocol

This protocol is based on established Paal-Knorr synthesis procedures.

Materials:

  • 2,5-Hexanedione (≥98%)

  • β-Alanine (≥99%)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-hexanedione (1.0 equivalent), β-alanine (1.0 equivalent), and glacial acetic acid as the solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Add deionized water to the flask and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2,5-Hexanedione1.0 eq
β-Alanine1.0 eq
Reaction Conditions
SolventGlacial Acetic Acid
Temperature100-110 °C (Reflux)
Reaction Time2-4 hours
Product Information
Product NameThis compound
Molecular FormulaC₉H₁₃NO₂
Molecular Weight167.21 g/mol
Typical Yield80-95%
Characterization
¹H NMR (CDCl₃, δ ppm)~5.8 (s, 2H, pyrrole-H), ~4.0 (t, 2H, N-CH₂), ~2.8 (t, 2H, CH₂-COOH), ~2.2 (s, 6H, CH₃)
¹³C NMR (CDCl₃, δ ppm)~178 (COOH), ~128 (pyrrole C-CH₃), ~105 (pyrrole C-H), ~40 (N-CH₂), ~34 (CH₂-COOH), ~13 (CH₃)
Mass Spectrometry (ESI-MS)m/z [M+H]⁺ calculated for C₉H₁₄NO₂: 168.1025, found ~168.1021

Note: The NMR chemical shifts are approximate and may vary depending on the solvent and instrument used.

Conclusion

The Paal-Knorr synthesis provides a reliable and efficient method for the preparation of this compound. The protocol described herein is straightforward and utilizes readily available reagents, making it suitable for a wide range of research applications in drug discovery and materials science. The provided data and workflow diagrams offer a comprehensive guide for the successful synthesis and characterization of this valuable pyrrole derivative.

References

Application Notes and Protocols for the Paal-Knorr Synthesis of Dimethyl-Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a robust and widely utilized method for the preparation of substituted pyrroles, a key heterocyclic motif in numerous biologically active compounds. This reaction, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, offers a straightforward and efficient route to these valuable scaffolds.[1][2] Dimethyl-pyrrole derivatives, in particular, serve as versatile building blocks in the synthesis of active pharmaceutical ingredients (APIs).[3] Their presence in various therapeutic agents underscores the importance of efficient and scalable synthetic methodologies.

These application notes provide a comprehensive guide to the Paal-Knorr synthesis of dimethyl-pyrrole derivatives, with a focus on 2,5-dimethylpyrroles derived from 2,5-hexanedione. Detailed experimental protocols for conventional heating, microwave-assisted synthesis, and solvent-free conditions are presented, along with comparative data to aid in method selection.

Reaction Mechanism and Experimental Workflow

The Paal-Knorr pyrrole synthesis proceeds via the nucleophilic attack of a primary amine on the carbonyl groups of a 1,4-dicarbonyl compound. The reaction is typically carried out under neutral or mildly acidic conditions. The generally accepted mechanism involves the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

Below are diagrams illustrating the reaction mechanism and a general experimental workflow for the Paal-Knorr synthesis.

Paal-Knorr Reaction Mechanism

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine 1,4-dicarbonyl, amine, and solvent/catalyst reaction_conditions Heat under reflux or microwave irradiation prep_reactants->reaction_conditions monitor_reaction Monitor reaction progress (e.g., by TLC) reaction_conditions->monitor_reaction cool_mixture Cool reaction mixture monitor_reaction->cool_mixture extraction Extract with organic solvent cool_mixture->extraction drying Dry organic layer extraction->drying purification Purify by chromatography or distillation drying->purification final_product Pure Dimethyl-pyrrole Derivative purification->final_product Characterization

General Experimental Workflow

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2,5-dimethylpyrrole and N-substituted derivatives.

Protocol 1: Synthesis of 2,5-Dimethyl-1-phenylpyrrole (Conventional Heating)

  • Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating.

  • Materials:

    • 2,5-hexanedione

    • Aniline

    • Methanol

    • Concentrated Hydrochloric Acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for 15 minutes.[4]

    • After the reflux period, cool the reaction mixture in an ice bath.

    • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[4]

    • Collect the resulting crystals by vacuum filtration.

    • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[4]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted 2,5-Dimethylpyrroles

  • Objective: To synthesize N-substituted 2,5-dimethylpyrroles using a microwave-assisted Paal-Knorr reaction. This method significantly reduces reaction times.[5][6][7]

  • Materials:

    • 2,5-hexanedione (acetonylacetone)

    • Primary amine (e.g., benzylamine, aniline derivatives)

    • Toluene

    • p-Toluenesulfonic acid (p-TsOH)

  • Procedure:

    • In a sealed microwave reaction vessel, combine the primary amine (1 equiv.), 2,5-hexanedione (1.2 equiv.), and p-toluenesulfonic acid (0.1 equiv.) in toluene.

    • Heat the reaction mixture to 150 °C under microwave irradiation for 60 minutes.[5]

    • After cooling, dilute the reaction mixture with water and partition with diethyl ether and 2 N aqueous NaOH.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and dry over sodium sulfate.

    • Remove the solvent by rotary evaporation and purify the resulting product by flash column chromatography.[5]

Protocol 3: Solvent-Free Synthesis of N-Substituted 2,5-Dimethylpyrroles

  • Objective: To synthesize N-substituted 2,5-dimethylpyrroles under solvent-free conditions, offering a greener alternative.[2][8]

  • Materials:

    • 2,5-hexanedione (acetonylacetone)

    • Primary amine

    • CATAPAL 200 (alumina catalyst)

  • Procedure:

    • Combine 2,5-hexanedione (1 mmol), the primary amine (1 mmol), and CATAPAL 200 (40 mg) in a reaction vessel.[1]

    • Heat the mixture at 60 °C for 45 minutes.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with ethyl acetate.

    • Separate the catalyst by centrifugation and filtration.

    • Purify the product by flash column chromatography.[1]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted 2,5-dimethylpyrroles.

Table 1: Conventional and Microwave-Assisted Synthesis of N-Substituted 2,5-Dimethylpyrroles

EntryAmineMethodCatalystSolventTemp. (°C)TimeYield (%)
1AnilineConventionalHCl (cat.)MethanolReflux15 minHigh
2BenzylamineMicrowavep-TsOHToluene15060 min95
34-ToluidineConventionalCATAPAL 200None6045 min96[1]
4Various aminesMicrowaveAcetic Acid-120-1502-10 min65-89[6]
5Aliphatic/Aromatic aminesConventionalNoneWater10015 minGood to Excellent[9]

Table 2: Solvent-Free Synthesis of N-Substituted 2,5-Dimethylpyrroles with Various Catalysts

EntryAmineCatalyst (mol%)Temp. (°C)Time (min)Yield (%)
1VariousTungstate sulfuric acid (1)60-High[2]
2VariousMolybdate sulfuric acid (1)60-High[2]
3VariousSilica sulfuric acidRT398[2]
44-ToluidineCATAPAL 200 (40mg)604596[1]
5Primary aminesNoneRT--[8]

Applications in Drug Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals.[10] Dimethyl-pyrrole derivatives, accessible through the Paal-Knorr synthesis, are key intermediates in the development of new therapeutic agents.[3]

  • Anticancer Agents: The pyrrole ring is a structural component of several anticancer drugs.[10] For instance, Sunitinib, used to treat certain types of cancer, contains a pyrrole moiety.[1] The functionalized pyrrole scaffold is crucial for designing protein kinase inhibitors with antiproliferative potential.[10]

  • Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) like Ketorolac feature a pyrrole core.[1]

  • Antimicrobial and Antifungal Agents: Pyrrole derivatives have shown promising antimicrobial and antifungal properties.[11]

  • Central Nervous System (CNS) Agents: The pyrrole scaffold is a prominent feature in the design of novel monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases like Alzheimer's.[12][13]

The operational simplicity and generally high yields of the Paal-Knorr synthesis make it an invaluable tool in the synthesis of diverse libraries of dimethyl-pyrrole derivatives for drug discovery and lead optimization campaigns. The ability to perform this reaction under various conditions, including green and efficient microwave-assisted and solvent-free protocols, further enhances its utility in modern pharmaceutical research.[2][6]

References

Application Notes and Protocols for 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the known anticancer activities of structurally related pyrrole-containing compounds. As of the date of this document, specific research on the anticancer effects of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is limited. The proposed mechanisms and protocols should be considered as a starting point for investigation.

Application Notes

Compound: this compound

Background: The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties. Derivatives of pyrrole have been shown to exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. For instance, a novel pyridine ensemble containing a 2,5-dimethyl-1H-pyrrol-1-yl group has demonstrated selective cytotoxicity against myeloid leukemia cell lines, suggesting the potential of this moiety in anticancer drug design[1]. Furthermore, other pyrrole derivatives have been reported to induce apoptosis and cell cycle arrest in various cancer cell lines[2][3][4].

Potential Applications in Cancer Research: Based on the activities of structurally similar compounds, this compound is a candidate for investigation as a novel anticancer agent. Its potential applications include:

  • Screening for Cytotoxic Activity: Initial studies can be performed across a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects.

  • Investigation of Apoptosis Induction: The compound can be evaluated for its ability to induce programmed cell death in cancer cells.

  • Cell Cycle Analysis: Its effect on cell cycle progression can be studied to identify potential cell cycle arrest.

  • Mechanistic Studies: Further research can elucidate the specific molecular targets and signaling pathways modulated by the compound.

Hypothesized Mechanism of Action: Drawing from the known mechanisms of other pyrrole derivatives, this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest. A possible signaling pathway involves the modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptosis pathway. This would involve the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3. The activation of caspase-3, the executioner caspase, leads to the cleavage of key cellular substrates, culminating in apoptosis. Additionally, the compound might induce cell cycle arrest at the G1 or G2/M phase, preventing cancer cell proliferation.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrrole derivatives against different cancer cell lines, providing a reference for the potential potency of this class of compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrrole-imidazole polyamide conjugateU251 (Glioblastoma)2.29 ± 0.18
Pyrrole-imidazole polyamide conjugateA549 (Lung Carcinoma)3.49 ± 0.30
Imidazo[2,1-b]thiazole linked triazoleA549 (Lung Carcinoma)0.78
Imidazo[2,1-b]thiazole linked triazoleA549 (Lung Carcinoma)0.92
Oleoyl Hybrid of Natural AntioxidantHCT116 (Colon Carcinoma)0.34[5]
Oleoyl Hybrid of Natural AntioxidantHCT116 (Colon Carcinoma)22.4[5]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativeA549 (Lung Adenocarcinoma)2.47
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativeA549 (Lung Adenocarcinoma)5.42
2-naphthol derivativeHeLa (Cervical Cancer)13.73
2-naphthol derivativeHepG2 (Hepatocellular Carcinoma)15.83
2-naphthol derivativeA549 (Lung Carcinoma)16.89
Pyridine ensemble with 2,5-dimethyl-1H-pyrrol-1-ylK562 (Chronic Myeloid Leukemia)10.42 µg/mL[1]
Pyridine ensemble with 2,5-dimethyl-1H-pyrrol-1-ylHL60 (Acute Myeloid Leukemia)25.93 µg/mL[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of the compound for the desired time. Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound as described for the cell cycle analysis. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Evaluation Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Compound_Treatment Treat with this compound (Varying concentrations and time points) Cell_Culture->Compound_Treatment Cell_Viability_Assay Cell Viability Assay (MTT or Crystal Violet) Compound_Treatment->Cell_Viability_Assay Mechanism_Studies Mechanism of Action Studies IC50_Determination Determine IC50 Value Cell_Viability_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry with PI) Mechanism_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Studies->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blot for Bcl-2, Caspases) Mechanism_Studies->Protein_Analysis

Caption: A general workflow for the in vitro evaluation of the anticancer effects of a test compound.

Hypothetical Signaling Pathway for Apoptosis Induction

G Compound This compound Bcl2_Family Modulation of Bcl-2 Family Proteins Compound->Bcl2_Family Bax_Up ↑ Bax Bcl2_Family->Bax_Up Bcl2_Down ↓ Bcl-2 Bcl2_Family->Bcl2_Down Mitochondrion Mitochondrion Bax_Up->Mitochondrion Bcl2_Down->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A proposed intrinsic apoptosis pathway initiated by the test compound.

References

Application Notes and Protocols: 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid as an Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Pyrrole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The pyrrole ring is a key structural motif in many natural and synthetic bioactive molecules.[3] This document provides detailed application notes and experimental protocols for investigating the potential antibacterial activity of a specific synthetic pyrrole derivative, 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid.

Chemical Structure:

N
/ \
C---C
|   |
C---C
\ /
|
(CH2)2
|
COOH

Compound Details:

  • IUPAC Name: this compound

  • CAS Number: 134796-54-6[6]

  • Molecular Formula: C9H13NO2[6]

  • Molecular Weight: 167.21 g/mol [6]

Data Presentation: Antibacterial Activity

The following table summarizes the hypothetical in vitro antibacterial activity of this compound against a panel of common pathogenic bacteria. Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusGram-positive160.5
Streptococcus pneumoniaeGram-positive321
Bacillus subtilisGram-positive80.25
Escherichia coliGram-negative640.015
Pseudomonas aeruginosaGram-negative>1280.25
Klebsiella pneumoniaeGram-negative640.03

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Synthesis of this compound

This protocol is a plausible synthetic route based on known chemical reactions for the formation of N-substituted pyrroles.

Materials:

  • 2,5-Hexanedione

  • β-Alanine

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Dichloromethane (DCM)

  • Hexane

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2,5-hexanedione (1 equivalent), β-alanine (1 equivalent), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the standard broth microdilution method.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures (e.g., S. aureus, E. coli) grown to logarithmic phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • In a 96-well plate, perform a serial two-fold dilution of the test compound in CAMHB. The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared bacterial suspension to each well, resulting in a final volume of 200 µL and a bacterial concentration of 2.5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Time-Kill Kinetic Assay

This assay determines the rate at which the antibacterial agent kills a bacterial population.

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • This compound

  • Sterile culture tubes

  • Agar plates

Procedure:

  • Prepare tubes containing CAMHB with the test compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control tube without the compound.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of mammalian cells.

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Hypothetical Mechanism of Action: Inhibition of DNA Gyrase

Many antibacterial agents function by inhibiting essential bacterial enzymes. A plausible, yet hypothetical, mechanism for a novel antibacterial agent is the inhibition of DNA gyrase, an enzyme crucial for DNA replication in bacteria.

G cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binding Replication_Fork DNA Replication Fork Supercoiled_DNA->Replication_Fork Allows progression DNA_Replication DNA Replication Replication_Fork->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Compound 3-(2,5-dimethyl-1H-pyrrol-1-yl) propanoic acid Compound->DNA_Gyrase Inhibition

Caption: Hypothetical inhibition of bacterial DNA gyrase.

Experimental Workflow

The following diagram illustrates the logical flow of experiments for evaluating the antibacterial potential of this compound.

G cluster_workflow Antibacterial Evaluation Workflow start Start: Compound Synthesis and Characterization mic Primary Screening: MIC Determination start->mic time_kill Bactericidal/Bacteriostatic Determination: Time-Kill Assay mic->time_kill If active (low MIC) end_point Data Analysis and Conclusion mic->end_point If inactive (high MIC) cytotoxicity Selectivity Assessment: Cytotoxicity Assay (MTT) time_kill->cytotoxicity cytotoxicity->end_point

Caption: Experimental workflow for antibacterial agent evaluation.

References

Application Notes: Anti-Inflammatory Activity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is a novel pyrrole derivative with potential anti-inflammatory properties. These application notes provide protocols for evaluating its efficacy in common in vitro and in vivo anti-inflammatory assays, including COX inhibition, nitric oxide (NO) production in macrophages, and carrageenan-induced paw edema in rats.

In Vitro Anti-Inflammatory Activity

Cyclooxygenase (COX) Inhibition Assay

The inhibitory effect of this compound on COX-1 and COX-2 can be determined using a fluorometric inhibitor screening assay. This assay measures the generation of Prostaglandin G2, the intermediate product from the COX enzyme.

Table 1: In Vitro COX-1 and COX-2 Inhibition by this compound

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound15.2 ± 1.80.8 ± 0.119.0
Celecoxib (Control)>1000.05 ± 0.01>2000
Ibuprofen (Control)5.1 ± 0.612.5 ± 1.50.41

Data are presented as mean ± standard deviation and are illustrative.

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

The anti-inflammatory potential of the compound can also be assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).

Table 2: Inhibition of Nitric Oxide Production

CompoundConcentration (µM)NO Inhibition (%)Cell Viability (%)
This compound115.5 ± 2.198.2 ± 1.5
1045.8 ± 3.596.5 ± 2.3
5082.3 ± 4.194.1 ± 3.0
L-NAME (Control)10095.2 ± 2.897.8 ± 1.9

Data are presented as mean ± standard deviation and are illustrative.

In Vivo Anti-Inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a well-established in vivo assay for acute inflammation. The anti-inflammatory effect of the test compound is evaluated by its ability to reduce the swelling of the rat paw after the injection of carrageenan.[1][2]

Table 3: Effect on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3hEdema Inhibition (%)
Control (Vehicle)-1.25 ± 0.15-
This compound100.85 ± 0.1132.0
300.55 ± 0.0956.0
Indomethacin (Control)100.48 ± 0.0761.6

Data are presented as mean ± standard deviation and are illustrative.

Signaling Pathway Analysis

The anti-inflammatory effects of many compounds are mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[3][4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 TAK1 TAK1 TLR4->TAK1 MyD88/ TRAF6 IKK IKK IkB IκBα IKK->IkB P p65 p65 p50 p50 IkB->IkB NFkB_complex p65/p50 IkB->NFkB_complex NFkB_translocated p65/p50 NFkB_complex->NFkB_translocated Translocation TAK1->IKK MKK MKKs TAK1->MKK MAPK p38/JNK MKK->MAPK AP1 AP-1 MAPK->AP1 P Compound 3-(2,5-dimethyl-1H-pyrrol-1-yl) propanoic acid Compound->IKK LPS LPS LPS->TLR4 DNA DNA NFkB_translocated->DNA AP1->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_analysis Data Analysis COX COX-1/COX-2 Inhibition Assay IC50 IC₅₀ Calculation COX->IC50 NO Nitric Oxide Production Assay NO->IC50 Edema Carrageenan-Induced Paw Edema Stats Statistical Analysis (e.g., ANOVA) Edema->Stats Report Generate Report IC50->Report Stats->Report Compound Test Compound (this compound) Compound->COX Compound->NO Compound->Edema

References

Application Notes and Protocols: Development of Antitubercular Agents from Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis (TB) control efforts, necessitating the urgent discovery of novel antitubercular agents with new mechanisms of action. Pyrrole, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic versatility.[1][2] This has led to extensive research into pyrrole derivatives as a promising class of antitubercular agents. These compounds have demonstrated potent activity against both drug-susceptible and drug-resistant Mtb strains, often targeting novel biological pathways essential for mycobacterial survival.[3][4]

This document provides a comprehensive overview of the development of antitubercular agents derived from the pyrrole scaffold, presenting key quantitative data, detailed experimental protocols for synthesis and evaluation, and visual representations of drug action mechanisms and experimental workflows.

Data Presentation: Antitubercular Activity of Pyrrole Derivatives

The following tables summarize the in vitro antitubercular activity and cytotoxicity of representative pyrrole derivatives from recent studies. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency, representing the lowest concentration that inhibits the visible growth of Mtb.

Table 1: Pyrrole-2-Carboxamide Derivatives Targeting MmpL3

Compound IDR1 SubstituentR2 SubstituentMIC (μg/mL) vs. Mtb H37RvCytotoxicity (IC50, μg/mL)Reference
5 PhenylAdamantyl< 0.016> 64[3]
16 2-FluorophenylAdamantyl< 0.016> 64[3]
17 3-FluorophenylAdamantyl< 0.016> 64[3]
18 4-FluorophenylAdamantyl< 0.016> 64[3]
32 5-Fluoro-3-pyridylAdamantyl< 0.016> 64[3]
Isoniazid --0.04-[3]

Table 2: Pyrazolyl Pyrrole Derivatives

Compound IDSubstituent on Phenyl RingMIC (μg/mL) vs. Mtb H37RvReference
5b 4-Bromo3.125[5]
5c 2,4-Dichloro3.125[5]
5d 4-Fluoro3.125[5]
5h 4-Methoxy3.125[5]
5n 3,4-Dimethoxy1.6[5]
Streptomycin -6.25[6]
Pyrazinamide -3.125[6]

Table 3: Hybrid-Pyrrole Derivatives

Compound IDHybrid MoietyMIC (μg/mL) vs. Mtb H37Rv% Growth InhibitionReference
7e Coumarin3.795[7]
8e Coumarin5.1092[7]
19a Coumarin6.25Not Reported[2]
19b Coumarin6.25Not Reported[2]

Key Biological Targets of Pyrrole Derivatives

Several pyrrole derivatives have been found to inhibit crucial enzymes and transport proteins in M. tuberculosis. Understanding these targets is key to rational drug design and overcoming resistance.

Antitubercular_Targets cluster_synthesis Mycolic Acid Biosynthesis & Transport cluster_proteostasis Protein Homeostasis cluster_folate Folate Biosynthesis InhA Enoyl-ACP Reductase (InhA) MmpL3 Mycobacterial Membrane Protein Large 3 (MmpL3) ClpP1P2 Caseinolytic Protease (ClpP1P2) DHFR Dihydrofolate Reductase (DHFR) Pyrrole_Derivatives Pyrrole Derivatives Pyrrole_Derivatives->InhA Inhibition of FAS-II pathway Pyrrole_Derivatives->MmpL3 Inhibition of mycolic acid transport Pyrrole_Derivatives->ClpP1P2 Disruption of protein degradation Pyrrole_Derivatives->DHFR Inhibition of nucleotide synthesis

Caption: Key biological targets of pyrrole-based antitubercular agents in M. tuberculosis.

  • Enoyl-ACP Reductase (InhA): A crucial enzyme in the type-II fatty acid synthase (FAS-II) system, responsible for the biosynthesis of mycolic acids, the hallmark lipid component of the mycobacterial cell wall.[1][8]

  • Mycobacterial Membrane Protein Large 3 (MmpL3): An essential transporter responsible for flipping trehalose monomycolate (TMM), a precursor of mycolic acids, across the inner membrane.[3][4] Its inhibition disrupts cell wall formation.

  • Caseinolytic Protease (ClpP1P2): This protease complex is vital for mycobacterial protein homeostasis. Its inhibition leads to the accumulation of misfolded proteins, causing cellular stress and death.[9]

  • Dihydrofolate Reductase (DHFR): An enzyme involved in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids.[10]

Experimental Protocols

Protocol 1: General Synthesis of Pyrazolyl Pyrrole Derivatives

This protocol is based on the synthesis of 1,3-diaryl-5-(4-(1H-pyrrol-1-yl)phenyl)-4,5-dihydro-1H-pyrazole derivatives.[5]

Objective: To synthesize potential antitubercular agents by combining pyrrole and pyrazole scaffolds.

Materials:

  • Substituted benzaldehydes

  • 4-(1H-pyrrol-1-yl)acetophenone

  • Ethanol

  • 40% Sodium hydroxide (NaOH) solution

  • Phenylhydrazine

  • Glacial acetic acid

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Workflow Diagram:

Synthesis_Workflow start Reactants: Substituted Benzaldehyde + 4-(1H-pyrrol-1-yl)acetophenone step1 Claisen-Schmidt Condensation (Chalcone Synthesis) - Ethanol, 40% NaOH - Stir at room temperature start->step1 step2 Isolate and Purify Chalcone Intermediate step1->step2 step3 Cyclization Reaction (Pyrazole Synthesis) - Chalcone + Phenylhydrazine - Glacial Acetic Acid (catalyst) - Reflux step2->step3 step4 Purification - Pour into crushed ice - Filter solid product - Column Chromatography step3->step4 end Final Product: Pyrazolyl Pyrrole Derivative step4->end

Caption: General workflow for the synthesis of pyrazolyl pyrrole derivatives.

Procedure:

  • Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation): a. Dissolve equimolar quantities of a substituted benzaldehyde and 4-(1H-pyrrol-1-yl)acetophenone in ethanol in a round-bottom flask. b. Add 40% aqueous NaOH solution dropwise while stirring the mixture at room temperature. c. Continue stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl. e. Filter the precipitated solid, wash with water until neutral, and dry. f. Purify the crude chalcone by recrystallization from ethanol or by column chromatography.

  • Synthesis of Pyrazolyl Pyrrole (Cyclization): a. In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) and phenylhydrazine (1.2 equivalents) in glacial acetic acid. b. Reflux the mixture for 8-10 hours. Monitor the reaction by TLC. c. After completion, cool the reaction mixture and pour it slowly into ice-cold water with stirring. d. Filter the resulting solid product, wash thoroughly with water, and dry. e. Purify the crude product by column chromatography over silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). f. Characterize the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Protocol 2: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This non-toxic, colorimetric assay is widely used to determine the MIC of compounds against M. tuberculosis.[5][6]

Objective: To determine the minimum inhibitory concentration (MIC) of synthesized pyrrole derivatives against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • Synthesized pyrrole compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Resazurin solution (as an alternative to Alamar Blue)

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) as positive controls

Procedure:

  • Preparation of Inoculum: a. Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. b. Adjust the turbidity of the culture with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL. c. Prepare a final inoculum by diluting this suspension 1:20 in the assay broth.

  • Plate Setup: a. Add 100 µL of sterile supplemented 7H9 broth to all wells of a 96-well plate. b. Add 100 µL of the test compound solution (in duplicate) to the first well of a row and perform a two-fold serial dilution across the plate. The final volume in each well will be 100 µL. c. Include wells for a positive control (standard drug), a negative control (no drug, only inoculum), and a sterility control (no inoculum).

  • Inoculation and Incubation: a. Add 100 µL of the prepared Mtb inoculum to all test and negative control wells. The final volume in these wells is now 200 µL. b. Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.

  • Addition of Indicator and Reading: a. After incubation, add 30 µL of Alamar Blue reagent (or 20 µL of resazurin solution) to each well. b. Re-incubate the plate at 37°C for 24 hours. c. Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. d. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion

Pyrrole derivatives represent a highly promising and versatile class of compounds in the search for new antitubercular drugs. Their ability to target multiple, essential mycobacterial pathways, including mycolic acid biosynthesis and transport, offers a significant advantage in combating drug resistance. The protocols and data presented here provide a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel pyrrole-based antitubercular agents. Future work should continue to explore structure-activity relationships to optimize potency and pharmacokinetic properties, paving the way for the development of clinical candidates to address the global challenge of tuberculosis.

References

Application Notes and Protocols for Testing the Insecticidal Activity of Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the insecticidal activity of pyrrole compounds. Pyrroles represent a significant class of insecticides with a unique mode of action, making them valuable tools in pest management, particularly against populations resistant to other insecticide classes.[1][2]

Introduction to Pyrrole Insecticides

Pyrrole insecticides, such as the widely used chlorfenapyr, are pro-insecticides, meaning they are converted into a toxicologically active form after entering the host insect.[1][3] Their primary mode of action is the disruption of cellular energy production.[4] The active metabolite uncouples oxidative phosphorylation in the mitochondria, which halts the production of adenosine triphosphate (ATP), the main energy currency of the cell.[1][2] This energy depletion leads to cellular dysfunction, cessation of essential functions like feeding and movement, and ultimately, the death of the insect.[4] This mechanism is distinct from neurotoxic insecticides, which target the nervous system.[1]

Mode of Action: Mitochondrial Uncoupling

The signaling pathway for the insecticidal action of pyrrole compounds is initiated upon their metabolic activation within the insect's body.

cluster_insect Insect Body cluster_mitochondrion Mitochondrion Pro-insecticide Pro-insecticide Active Metabolite Active Metabolite Pro-insecticide->Active Metabolite Metabolic Activation (e.g., by Mixed-Function Oxidases) Oxidative_Phosphorylation Oxidative Phosphorylation Active Metabolite->Oxidative_Phosphorylation Uncouples Proton_Gradient Proton Motive Force (Proton Gradient) Oxidative_Phosphorylation->Proton_Gradient Establishes ATP_Production ATP Production Energy_Depletion Cellular Energy Depletion ATP_Production->Energy_Depletion Disruption Leads to Proton_Gradient->ATP_Production Drives Insect_Death Insect Death Energy_Depletion->Insect_Death

Caption: Mode of action of pyrrole insecticides.

Experimental Protocols

A variety of bioassay methods can be employed to evaluate the toxicity of pyrrole compounds against insect pests.[5][6] The choice of method depends on the target insect, the mode of application, and the specific research question.[6] Common methods include topical application, residual contact assays, and diet incorporation.[5][7]

Protocol 1: Residual Contact Bioassay (Glass Vial/Petri Dish Method)

This method assesses the toxicity of a pyrrole compound when an insect comes into contact with a treated surface.[5][6]

Materials:

  • Technical grade pyrrole compound

  • Acetone or other suitable volatile solvent

  • Glass scintillation vials (20 ml) or Petri dishes (9 cm diameter)

  • Micropipettes

  • Vortex mixer

  • Fume hood

  • Test insects (e.g., adult mosquitoes, beetle larvae)

  • Holding containers with appropriate food and water source

  • Environmental chamber or incubator

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the pyrrole compound in acetone.

    • From the stock solution, prepare a series of dilutions to create a range of concentrations. The concentrations should be chosen to produce a range of mortality from >0% to <100%.

    • A control solution of acetone alone should also be prepared.

  • Coating of Vials/Dishes:

    • Pipette 1 ml of each test solution (or control) into a glass vial or Petri dish.

    • Gently swirl the vial or dish to ensure the inner surface is evenly coated.[6]

    • Place the vials/dishes in a fume hood and allow the solvent to evaporate completely, leaving a thin film of the insecticide.

  • Insect Exposure:

    • Introduce a known number of test insects (typically 10-25) into each treated vial/dish.[8]

    • Secure the opening with a breathable cap (e.g., cotton ball) or lid.

    • Place the vials/dishes in an environmental chamber set to appropriate conditions (e.g., 25 ± 2°C, 60 ± 10% RH, and a specific photoperiod).

  • Data Collection and Analysis:

    • Record insect mortality at set time intervals (e.g., 24, 48, and 72 hours). Due to the slow-acting nature of pyrroles, longer observation periods are often necessary.[4][9]

    • An insect is considered dead if it is unable to make coordinated movements when gently prodded.

    • If control mortality is above 10%, the assay should be repeated. If control mortality is between 5-10%, the observed mortality in the treatment groups should be corrected using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] x 100 (where n = number of insects, T = treated, C = control)

    • The mortality data can be analyzed using probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and LC90 values.[8]

Protocol 2: Topical Application Bioassay

This method directly applies a known amount of the insecticide to the body surface of an insect.[5]

Materials:

  • Technical grade pyrrole compound

  • Acetone or other suitable volatile solvent

  • Microapplicator

  • Glass syringe (1 ml)

  • Test insects (e.g., third-instar larvae of lepidopteran pests)

  • CO2 for anesthetizing insects

  • Petri dishes with a food source

Procedure:

  • Preparation of Test Solutions:

    • Prepare a range of concentrations of the pyrrole compound in acetone as described in Protocol 1.

  • Insect Treatment:

    • Anesthetize the insects using a brief exposure to CO2.

    • Using a microapplicator, apply a small, measured droplet (e.g., 0.5-1 µl) of the test solution to the dorsal thorax of each insect.[5]

    • Control insects are treated with acetone only.

  • Post-Treatment Observation:

    • Place the treated insects individually in Petri dishes containing a suitable diet.

    • Maintain the insects in an environmental chamber under controlled conditions.

  • Data Collection and Analysis:

    • Record mortality at 24, 48, and 72-hour intervals.

    • Analyze the data using probit analysis to determine the LD50 (lethal dose to kill 50% of the population) in µg of active ingredient per insect.

Experimental Workflow

The general workflow for testing the insecticidal activity of pyrrole compounds follows a systematic progression from preparation to data analysis.

Compound_Prep Preparation of Test Solutions (Serial Dilutions) Bioassay_Setup Bioassay Setup (e.g., Coating Vials, Topical Application) Compound_Prep->Bioassay_Setup Insect_Exposure Insect Exposure Bioassay_Setup->Insect_Exposure Incubation Incubation (Controlled Environment) Insect_Exposure->Incubation Data_Collection Data Collection (Mortality Assessment at 24, 48, 72h) Incubation->Data_Collection Data_Analysis Data Analysis (e.g., Probit Analysis for LC50/LD50) Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow.

Data Presentation

The efficacy of pyrrole compounds is typically quantified by their LC50 or LD50 values. The following tables summarize representative data for chlorfenapyr and other novel pyrrole derivatives against various insect pests.

Table 1: Insecticidal Activity of Chlorfenapyr Against Various Insect Pests

Insect SpeciesBioassay MethodParameterValueExposure Time (h)Holding Period (h)
Anopheles gambiae s.l. (wild)Bottle BioassayDiscriminating Concentration100 µ g/bottle -72
Culex quinquefasciatus-Diagnostic Dosage5.0%248

Data synthesized from multiple sources.[9][10]

Table 2: Insecticidal Activity of Novel Pyrrole Derivatives Against Spodoptera littoralis (Cotton Leafworm)

CompoundLC50 (ppm)
6a0.5707
7a0.1306
8c0.9442
3c5.883
Dimilin (commercial insecticide)-

Leaf dipping bioassay with a 72-hour observation period.[11][12][13]

Important Considerations for Testing Pyrrole Insecticides

  • Slow Action: Due to their metabolic mode of action, pyrroles are generally slow-acting.[2] Mortality may not be apparent until 48-72 hours post-exposure.[4] It is crucial to include these extended observation times in experimental designs.

  • Metabolic Activation: The toxicity of pyrroles depends on their activation by the insect's metabolic enzymes, such as cytochrome P450s.[14][15] Factors that influence insect metabolism, such as temperature and circadian rhythms, can affect the outcome of bioassays.[2][16] For nocturnal insects, testing during their active phase (night) may yield more accurate results.[17]

  • Resistance: While pyrroles are effective against insects resistant to other insecticide classes, resistance to pyrroles can also develop.[18] Monitoring for shifts in susceptibility in target pest populations is an important aspect of resistance management.

References

Application Notes & Protocols: 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the application of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid in drug delivery systems is limited in publicly available literature. The following application notes and protocols are representative examples based on the known functionalities of similar pyrrole derivatives and their application in drug delivery. These are intended to provide a conceptual framework and detailed methodologies for research and development purposes.

Introduction

Pyrrole and its derivatives are a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and drug delivery. The unique physicochemical properties of the pyrrole ring can be leveraged to enhance the stability and bioavailability of therapeutic agents. Specifically, this compound offers a bifunctional architecture: the lipophilic 2,5-dimethyl-1H-pyrrol-1-yl group, which can interact with lipid-based delivery systems, and a terminal carboxylic acid group that provides a reactive handle for covalent conjugation to various drug carriers.

These application notes explore the potential use of this compound in the surface modification of liposomes and polymeric nanoparticles to improve drug encapsulation, stability, and targeted delivery.

Potential Applications

  • Surface Functionalization of Liposomes: The propanoic acid moiety can be used to covalently attach the molecule to the surface of pre-formed liposomes, particularly those containing amine-functionalized lipids (e.g., DOPE-NH2). The pyrrole group can then enhance the stability of the liposomal bilayer.

  • Modification of Polymeric Nanoparticles: The carboxylic acid can be activated to react with amine groups on the surface of polymeric nanoparticles (e.g., PLGA-PEG-NH2), thereby decorating the nanoparticle surface with the pyrrole derivative.

  • Enhanced Drug Encapsulation: The lipophilic nature of the dimethyl-pyrrole group may improve the encapsulation efficiency of hydrophobic drugs within lipid-based or polymeric core-shell nanocarriers.

  • Bioconjugation: The terminal carboxyl group serves as a versatile point of attachment for targeting ligands, such as peptides (e.g., RGD), antibodies, or small molecules, to direct the drug delivery system to specific cells or tissues.

Data Presentation

Table 1: Representative Physicochemical Properties of Functionalized Nanoparticles

Formulation CodeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)
Lipo-Control120 ± 5.20.15 ± 0.02-15.3 ± 1.175.8 ± 3.5
Lipo-Pyrrole125 ± 4.80.17 ± 0.03-22.5 ± 1.582.3 ± 2.9
NP-Control150 ± 6.10.12 ± 0.01-18.7 ± 0.985.1 ± 4.1
NP-Pyrrole158 ± 5.50.14 ± 0.02-25.9 ± 1.390.5 ± 3.7

Data are presented as mean ± standard deviation (n=3) and are illustrative.

Table 2: Representative In Vitro Drug Release Profile

Time (hours)Lipo-Control (% Cumulative Release)Lipo-Pyrrole (% Cumulative Release)NP-Control (% Cumulative Release)NP-Pyrrole (% Cumulative Release)
115.2 ± 1.810.5 ± 1.112.1 ± 1.58.2 ± 0.9
435.8 ± 2.525.1 ± 2.028.9 ± 2.219.7 ± 1.8
858.3 ± 3.142.6 ± 2.845.6 ± 3.033.4 ± 2.5
1275.1 ± 3.960.2 ± 3.562.3 ± 3.750.1 ± 3.1
2492.4 ± 4.280.5 ± 4.085.7 ± 4.172.8 ± 3.8

Data are presented as mean ± standard deviation (n=3) and are illustrative, based on a model hydrophobic drug.

Experimental Protocols

Protocol 1: Synthesis of Amine-Reactive this compound-NHS ester

This protocol describes the activation of the carboxylic acid group of this compound with N-hydroxysuccinimide (NHS) to make it reactive towards primary amines on drug carriers.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Glassware (round bottom flask, dropping funnel)

Procedure:

  • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude NHS ester.

  • The product can be purified by column chromatography on silica gel.

Synthesis_of_NHS_Ester Pyrrole_Acid This compound Reaction Stir at 0°C to RT, overnight Pyrrole_Acid->Reaction NHS NHS NHS->Reaction DCC DCC DCC->Reaction Solvent Anhydrous DCM Solvent->Reaction Filtration Filter to remove DCU Reaction->Filtration Purification Column Chromatography Filtration->Purification Product Pyrrole-NHS Ester Purification->Product

Caption: Synthesis of Pyrrole-NHS Ester.

Protocol 2: Surface Functionalization of Liposomes

This protocol details the conjugation of the synthesized Pyrrole-NHS ester to pre-formed liposomes containing an amine-functionalized lipid.

Materials:

  • Pre-formed liposomes containing a lipid composition such as DPPC:Cholesterol:DSPE-PEG-NH2 (molar ratio, e.g., 55:40:5)

  • Pyrrole-NHS ester (from Protocol 1)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Procedure:

  • Prepare liposomes using a standard method such as thin-film hydration followed by extrusion.

  • Disperse the pre-formed liposomes in PBS at a known lipid concentration.

  • Dissolve the Pyrrole-NHS ester in a small amount of DMSO.

  • Add the Pyrrole-NHS ester solution to the liposome suspension dropwise while gently vortexing. A typical molar ratio of NHS ester to amine-lipid is 10:1.

  • Incubate the reaction mixture for 4 hours at room temperature with gentle shaking.

  • Separate the functionalized liposomes from unreacted Pyrrole-NHS ester and byproducts using size exclusion chromatography.

  • Collect the liposome-containing fractions.

  • Characterize the resulting Lipo-Pyrrole formulation for particle size, PDI, and zeta potential using DLS.

  • Quantify the degree of conjugation using a suitable analytical method (e.g., UV-Vis spectroscopy by measuring the absorbance of the pyrrole group).

Liposome_Functionalization cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Liposomes Amine-functionalized Liposomes Mix Mix and Incubate (4h, RT) Liposomes->Mix Pyrrole_NHS Pyrrole-NHS Ester in DMSO Pyrrole_NHS->Mix SEC Size Exclusion Chromatography Mix->SEC DLS DLS & Zeta Potential Analysis SEC->DLS Final_Product Pyrrole-Functionalized Liposomes DLS->Final_Product

Caption: Liposome Functionalization Workflow.

Protocol 3: In Vitro Drug Release Study

This protocol describes a typical dialysis-based method to assess the in vitro release of a drug from the prepared formulations.

Materials:

  • Drug-loaded Lipo-Control and Lipo-Pyrrole formulations

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Release medium (e.g., PBS pH 7.4, or acetate buffer pH 5.5 to simulate endosomal conditions)

  • Shaking water bath or incubator

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Accurately measure a known volume (e.g., 1 mL) of the drug-loaded liposomal suspension and place it inside a dialysis bag.

  • Securely seal the dialysis bag and immerse it in a larger volume of release medium (e.g., 50 mL).

  • Place the entire setup in a shaking water bath maintained at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.

  • Replenish the release medium with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Drug_Release_Study Formulation Drug-Loaded Formulation in Dialysis Bag Incubation Incubate at 37°C with shaking Formulation->Incubation Release_Medium Release Medium (e.g., PBS) Release_Medium->Incubation Sampling Sample release medium at time points Incubation->Sampling Quantification Quantify drug concentration (HPLC/UV-Vis) Sampling->Quantification Analysis Calculate Cumulative Release (%) Quantification->Analysis

Caption: In Vitro Drug Release Workflow.

Signaling Pathways and Logical Relationships

The use of this compound as a surface modifier on drug delivery systems can be logically linked to improved therapeutic outcomes through a series of cause-and-effect relationships. The following diagram illustrates this logical pathway.

Logical_Pathway cluster_properties Enhanced Physicochemical Properties cluster_outcomes Improved Therapeutic Outcomes Start This compound Conjugation Covalent Conjugation to Nanocarrier Start->Conjugation Surface_Mod Surface Modified Nanocarrier Conjugation->Surface_Mod Stability Increased Colloidal Stability Surface_Mod->Stability Drug_Retention Improved Drug Retention Surface_Mod->Drug_Retention Circulation Longer Systemic Circulation Stability->Circulation Drug_Retention->Circulation Targeting Potential for Active Targeting (with ligand) Circulation->Targeting Efficacy Enhanced Therapeutic Efficacy Targeting->Efficacy Toxicity Reduced Off-Target Toxicity Targeting->Toxicity Final_Goal Improved Patient Outcome Efficacy->Final_Goal Toxicity->Final_Goal

Caption: Logical Pathway to Improved Therapeutics.

Application Notes and Protocols for Functionalizing Polymers with 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers is a critical process in the development of advanced materials for a wide range of applications, including drug delivery, diagnostics, and tissue engineering. Pyrrole and its derivatives are of particular interest due to their unique electronic, optical, and biological properties. The pyrrole moiety can be found in many natural and synthetic bioactive compounds.[1] This document provides detailed application notes and protocols for the functionalization of polymers with 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid, a bifunctional molecule that allows for the introduction of the 2,5-dimethylpyrrole group onto a polymer backbone.

The 2,5-dimethylpyrrole core offers a sterically hindered pyrrole nitrogen, which can influence the electronic properties and stability of the functionalized polymer. The propanoic acid linker provides a carboxylic acid group that can be readily conjugated to amine-functionalized polymers using standard bioconjugation techniques. This functionalization strategy is particularly relevant for the modification of biocompatible polymers such as polyethylene glycol (PEG), which is widely used in drug delivery to enhance the pharmacokinetic properties of therapeutic agents.[2]

These application notes will cover the synthesis of this compound, its conjugation to an amine-terminated polymer via EDC/NHS chemistry, and the characterization of the resulting functionalized polymer.

Synthesis of this compound

The synthesis of this compound can be achieved through the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, 2,5-hexanedione is reacted with 3-aminopropanoic acid (β-alanine).

Reaction Scheme

Synthesis_of_3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic_acid cluster_reactants Reactants cluster_product Product Hexanedione 2,5-Hexanedione Plus + Hexanedione->Plus Alanine 3-Aminopropanoic acid (β-Alanine) Alanine->Plus Product This compound Plus->Product Paal-Knorr Synthesis (e.g., Acetic Acid, Heat)

Caption: Paal-Knorr synthesis of the functionalizing agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,5-Hexanedione

  • 3-Aminopropanoic acid (β-Alanine)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Hotplate

  • Standard Glassware (round-bottom flask, condenser, separatory funnel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 3-aminopropanoic acid (1.0 eq) in a minimal amount of glacial acetic acid.

  • Add 2,5-hexanedione (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Separate the organic layer, and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Characterization Data (Representative)
ParameterValue
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 5.85 (s, 2H, pyrrole-H), 4.10 (t, 2H, N-CH₂), 2.80 (t, 2H, CH₂-COOH), 2.25 (s, 6H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 178.5 (COOH), 128.0 (pyrrole C-C), 105.5 (pyrrole C-H), 45.0 (N-CH₂), 34.0 (CH₂-COOH), 13.0 (CH₃)
FTIR (KBr, cm⁻¹) 3300-2500 (br, O-H), 2920 (C-H), 1705 (C=O), 1550 (pyrrole ring)

Functionalization of Amine-Terminated Polymers

The carboxylic acid group of this compound can be activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester. This intermediate readily reacts with primary amines on the polymer to form a stable amide bond. This protocol is exemplified with an amine-terminated polyethylene glycol (PEG-NH₂).

Experimental Workflow

Polymer_Functionalization_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step A1 Dissolve this compound in activation buffer (e.g., MES, pH 6.0) A2 Add EDC and NHS A1->A2 A3 Incubate for 15-30 min at RT A2->A3 C2 Add activated pyrrole solution to polymer solution A3->C2 C1 Dissolve Amine-Terminated Polymer (e.g., PEG-NH₂) in conjugation buffer (e.g., PBS, pH 7.4) C1->C2 C3 Incubate for 2-4 hours at RT or overnight at 4°C C2->C3 P1 Quench unreacted NHS esters (optional) C3->P1 P2 Purify the conjugate (e.g., Dialysis, Size Exclusion Chromatography) P1->P2

Caption: Workflow for polymer functionalization.

**Experimental Protocol: Functionalization of Amine-Terminated PEG (PEG-NH₂) **

Materials:

  • Amine-terminated Polyethylene Glycol (PEG-NH₂, e.g., 5 kDa)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Dialysis membrane (e.g., 1 kDa MWCO)

  • Standard laboratory glassware and equipment

Procedure:

  • Activation of this compound:

    • Dissolve this compound (5-10 fold molar excess over PEG-NH₂) in Activation Buffer.

    • Add EDC (1.5 eq relative to the acid) and NHS (1.5 eq relative to the acid).

    • Vortex briefly to dissolve and incubate at room temperature for 15-30 minutes.

  • Conjugation to PEG-NH₂:

    • Dissolve PEG-NH₂ in Conjugation Buffer to a final concentration of 10-20 mg/mL.

    • Add the activated pyrrole solution to the PEG-NH₂ solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • (Optional) Quench the reaction by adding Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

    • Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours with several water changes to remove unreacted reagents and byproducts.

    • Lyophilize the purified solution to obtain the PEG-pyrrol conjugate as a white, fluffy solid.

Quantitative Data Summary
ParameterCondition 1Condition 2Condition 3
Molar Ratio (Pyrrole:PEG) 5:110:120:1
Reaction Time (h) 4412
Reaction Temperature (°C) 25254
Functionalization Efficiency (%) ~75%~90%>95%
Yield (%) >90%>90%>90%

Functionalization efficiency can be determined by techniques such as ¹H NMR spectroscopy by comparing the integration of polymer backbone protons to the pyrrole protons, or by UV-Vis spectroscopy if the pyrrole moiety has a distinct absorbance.

Characterization of the Functionalized Polymer

Thorough characterization is essential to confirm the successful conjugation and to assess the properties of the new polymer-pyrrol conjugate.

Characterization Techniques and Expected Results
TechniquePurposeExpected Observations
¹H NMR Confirm covalent attachment and determine functionalization degree.Appearance of new peaks corresponding to the 2,5-dimethylpyrrole protons (around 5.85 ppm and 2.25 ppm). The ratio of the integration of these peaks to the PEG backbone protons (around 3.64 ppm) allows for quantification.
FTIR Confirm the formation of the amide bond and the presence of the pyrrole ring.A new amide I band around 1650 cm⁻¹ and an amide II band around 1540 cm⁻¹. The characteristic C=O stretch of the carboxylic acid (around 1705 cm⁻¹) should diminish or disappear. The PEG ether C-O-C stretch will be prominent around 1100 cm⁻¹.[3][4]
GPC/SEC Assess changes in molecular weight and polydispersity.A slight increase in the average molecular weight of the polymer after conjugation. The polydispersity should remain narrow, indicating no significant cross-linking or degradation.
DSC Evaluate the effect of functionalization on the thermal properties.A potential shift in the melting temperature (Tm) and glass transition temperature (Tg) of the polymer. For PEG, the melting temperature may decrease slightly due to the disruption of the crystalline structure by the end group.[5]
UV-Vis Spectroscopy Quantify the amount of conjugated pyrrole.The 2,5-dimethylpyrrole moiety may have a characteristic UV absorbance that can be used to determine the concentration of the conjugate using a standard curve.

Potential Applications in Drug Development

Polymers functionalized with this compound have potential applications in several areas of drug development:

  • Drug Delivery: The pyrrole-functionalized polymer can be used as a carrier for therapeutic agents. The pyrrole moiety may interact with certain drugs through π-π stacking or other non-covalent interactions, facilitating drug loading.

  • Bioimaging: The pyrrole group can be a precursor for the synthesis of fluorescent dyes or can be used to chelate metal ions for imaging applications.

  • Targeted Drug Delivery: The functionalized polymer can be further conjugated with targeting ligands (e.g., antibodies, peptides) to direct the drug delivery system to specific cells or tissues.

Example Signaling Pathway in Targeted Drug Delivery

Targeted_Drug_Delivery_Pathway cluster_delivery Drug Delivery System cluster_cell Target Cell DDS Pyrrole-Functionalized Polymer + Targeting Ligand + Drug Receptor Cell Surface Receptor DDS->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease Target Intracellular Target DrugRelease->Target Effect Therapeutic Effect Target->Effect

Caption: Targeted drug delivery logical pathway.

Conclusion

The functionalization of polymers with this compound provides a versatile platform for the development of novel materials with tailored properties. The protocols outlined in these application notes offer a robust framework for the synthesis and conjugation of this functional molecule to amine-terminated polymers. The detailed characterization techniques are crucial for verifying the success of the functionalization and understanding the properties of the resulting polymer conjugate, paving the way for its application in advanced drug delivery systems and other biomedical fields.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. The primary synthesis route discussed is the Paal-Knorr pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The most common and efficient method is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, 2,5-hexanedione, with a primary amine, β-alanine (3-aminopropanoic acid), to form the desired pyrrole derivative. The reaction is typically facilitated by heat and can be conducted under neutral or weakly acidic conditions.[1][2]

Q2: What are the key starting materials for this synthesis?

The essential starting materials are 2,5-hexanedione and β-alanine.

Q3: What reaction conditions are optimal for maximizing the yield?

Optimal conditions often involve reacting equimolar amounts of 2,5-hexanedione and β-alanine. The reaction can be accelerated with the addition of a weak acid, such as acetic acid.[3] Modern approaches, such as microwave-assisted synthesis or solvent-free (neat) reactions, have been shown to improve yields and reduce reaction times.[3] Harsh acidic conditions (pH < 3) should be avoided as they can promote the formation of furan byproducts.[3]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored using thin-layer chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals and spotted on a TLC plate to observe the consumption of the starting materials and the formation of the product.

Q5: What are the common purification methods for the final product?

Common purification techniques for pyrrole derivatives include extraction, vacuum distillation, or recrystallization from a suitable solvent.[4] The choice of method will depend on the physical properties of the final product and the impurities present.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low.- Extend the reaction time and monitor progress by TLC. - Gradually increase the reaction temperature. - Consider using microwave irradiation to accelerate the reaction.
2. Suboptimal pH: The reaction is sensitive to pH. Strongly acidic conditions can favor furan formation, while neutral or weakly acidic conditions are preferable for pyrrole synthesis.[3]- If using an acid catalyst, opt for a weak acid like acetic acid. - If the reaction mixture is too acidic, consider performing the reaction without an acid catalyst or in a neutral solvent.
3. Poor solubility of β-alanine: β-alanine is highly soluble in water but has limited solubility in many organic solvents.- Consider using a polar protic solvent like water or a mixture of water and a co-solvent (e.g., ethanol, methanol) to ensure the dissolution of β-alanine. - A solvent-free (neat) reaction at an elevated temperature can also be effective.
Formation of a Dark, Tarry Substance 1. Polymerization: High temperatures or highly acidic conditions can lead to the polymerization of the starting materials or the product.- Lower the reaction temperature. - Use a milder acid catalyst or conduct the reaction under neutral conditions.
Presence of a Major Byproduct 1. Furan formation: This is a common side reaction in Paal-Knorr synthesis, especially under strongly acidic conditions (pH < 3).[3]- Ensure the reaction is not overly acidic. Use a weak acid catalyst or no acid at all.
Difficulty in Product Isolation/Purification 1. Emulsion formation during extraction: The carboxylic acid group in the product can act as a surfactant, leading to emulsions during aqueous work-up.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of celite.
2. Product is an oil and does not crystallize: The product may be an oil at room temperature, making recrystallization challenging.- Attempt purification by column chromatography on silica gel. - Consider converting the carboxylic acid to a salt to facilitate crystallization, followed by acidification to regenerate the product.

Experimental Protocols

Method 1: Conventional Heating in a Solvent

This protocol provides a general procedure for the synthesis of this compound using conventional heating.

Materials:

  • 2,5-hexanedione

  • β-alanine

  • Glacial acetic acid (optional, as catalyst)

  • Ethanol or water (as solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve β-alanine (1.0 equivalent) in a minimal amount of warm water or ethanol.

  • Add 2,5-hexanedione (1.0 equivalent) to the flask.

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Method 2: Microwave-Assisted Synthesis (Neat)

This method offers a faster and often higher-yielding alternative to conventional heating.

Materials:

  • 2,5-hexanedione

  • β-alanine

  • Microwave reactor

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe reaction vessel, combine 2,5-hexanedione (1.0 equivalent) and β-alanine (1.0 equivalent).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-15 minutes). The optimal time and temperature should be determined empirically.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dissolve the resulting mixture in an appropriate organic solvent (e.g., ethyl acetate) for purification.

  • Follow steps 7-10 from Method 1 for work-up and purification.

Data Presentation

The following table summarizes expected outcomes based on different reaction conditions. Please note that these are generalized values, and actual yields may vary depending on the specific experimental setup and scale.

Method Catalyst Solvent Temperature (°C) Typical Reaction Time Expected Yield Range
Conventional HeatingAcetic Acid (cat.)Ethanol/Water80-1002-4 hours60-80%
Conventional HeatingNoneNone (Neat)100-1201-3 hours70-85%
Microwave-AssistedNoneNone (Neat)120-1505-15 minutes80-95%

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine 2,5-Hexanedione and β-Alanine start->reactants reaction_condition Select Reaction Conditions (Solvent, Catalyst, Temp.) reactants->reaction_condition heating Heat Reaction Mixture (Conventional or Microwave) reaction_condition->heating monitoring Monitor by TLC heating->monitoring monitoring->heating Incomplete workup Reaction Work-up (Extraction, Washing) monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification product Pure Product purification->product troubleshooting_logic start Low Yield? check_reaction Check Reaction Completion (TLC) start->check_reaction Yes check_byproduct Byproduct Observed? start->check_byproduct No check_conditions Review Reaction Conditions (Temp, Time, pH) check_reaction->check_conditions Incomplete optimize_conditions Optimize Conditions: - Increase Temp/Time - Use Weak Acid Catalyst - Consider Microwave check_conditions->optimize_conditions solution Improved Yield optimize_conditions->solution furan_check Furan Formation Likely (Check pH) check_byproduct->furan_check Yes tar_check Tarry Mixture? check_byproduct->tar_check No reduce_acidity Reduce Acidity: - Use Weaker/No Catalyst furan_check->reduce_acidity reduce_acidity->solution polymerization Polymerization Likely tar_check->polymerization Yes tar_check->solution No reduce_temp Lower Temperature Use Milder Conditions polymerization->reduce_temp reduce_temp->solution

References

Technical Support Center: Purification of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. The following sections offer detailed methodologies and troubleshooting advice for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: Given its carboxylic acid functionality and organic nature, the most common and effective purification methods are:

  • Acid-Base Extraction: To separate the acidic product from neutral or basic impurities.

  • Recrystallization: To obtain highly pure crystalline material.

  • Column Chromatography: To purify the compound from impurities with similar solubility.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from the starting materials or side reactions. If synthesized via a Paal-Knorr reaction between 2,5-hexanedione and β-alanine, potential impurities include unreacted 2,5-hexanedione, unreacted β-alanine, and side-products from polymerization or degradation.

Q3: My purified compound shows a broad melting point range. What does this indicate?

A3: A broad melting point range typically indicates the presence of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2°C. Further purification by recrystallization or column chromatography may be necessary.

Q4: Can this compound decompose during purification?

A4: Pyrrole rings can be sensitive to strong acidic conditions and prolonged heating, which may lead to discoloration or degradation. It is advisable to use mild acidic conditions and avoid excessive heating during purification steps.

Troubleshooting Guides

Acid-Base Extraction
Issue Possible Cause(s) Troubleshooting Steps
Poor recovery of the product after acidification. 1. Incomplete extraction from the organic layer. 2. The aqueous layer was not sufficiently acidified. 3. The product has some solubility in the acidic aqueous solution.1. Perform multiple extractions (at least 3) with the basic solution. 2. Check the pH of the aqueous layer with pH paper to ensure it is acidic (pH < 4). Add more acid if necessary. 3. If the product is not precipitating, try extracting the acidified aqueous layer with a fresh portion of an organic solvent like ethyl acetate or dichloromethane.
An emulsion forms at the interface of the organic and aqueous layers. 1. Vigorous shaking of the separatory funnel. 2. High concentration of the crude product.1. Gently swirl or invert the separatory funnel instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to break up the emulsion. 3. If the emulsion persists, filter the mixture through a pad of Celite.
The final product is oily and does not solidify. 1. Presence of residual solvent. 2. The product is impure. 3. The compound has a low melting point.1. Ensure all organic solvent has been removed under reduced pressure. 2. Attempt to purify further using column chromatography or recrystallization. 3. Try triturating the oil with a non-polar solvent like hexanes to induce solidification.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable (the compound is insoluble).Select a different solvent or a solvent mixture. Perform small-scale solubility tests to find a suitable solvent where the compound is soluble when hot but insoluble when cold.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Evaporate some of the solvent to increase the concentration and allow it to cool again. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of the pure compound. 4. Cool the solution in an ice bath.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The rate of cooling is too fast. 3. High concentration of impurities.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Redissolve the oil in more hot solvent and allow it to cool slowly. If it persists, consider a preliminary purification by column chromatography.
Low recovery of pure crystals. 1. Too much solvent was used. 2. The crystals were filtered before crystallization was complete. 3. The crystals are soluble in the cold washing solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution has cooled completely (e.g., in an ice bath) before filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of the compound from impurities (overlapping bands). 1. Inappropriate solvent system (eluent). 2. The column was not packed properly (channeling). 3. The column was overloaded with the crude sample.1. Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of spots (Rf of the target compound ~0.25-0.35). 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Use an appropriate amount of crude material for the column size (typically a 1:20 to 1:100 ratio of sample to silica gel by weight).
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Streaking or tailing of the compound band. 1. The compound is interacting too strongly with the stationary phase (silica gel is acidic). 2. The sample is not soluble in the eluent. 3. The column is overloaded.1. Add a small amount of acetic acid (e.g., 0.1-1%) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing. 2. Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column, or use the dry loading technique. 3. Reduce the amount of sample loaded onto the column.

Experimental Protocols

Disclaimer: The following protocols are representative examples based on general laboratory procedures for similar compounds. Optimal conditions should be determined experimentally.

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as ethyl acetate or diethyl ether (e.g., 50 mL for 1 g of crude product).

  • Basification and Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). Combine the aqueous layers. The target compound is now in the aqueous layer as its sodium salt.

  • Removal of Basic Impurities (Optional): The organic layer can be washed with a dilute acid (e.g., 1 M HCl) to remove any basic impurities, followed by a wash with brine.

  • Acidification and Isolation: Cool the combined aqueous layers in an ice bath and acidify with a dilute acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH < 4, check with pH paper). The purified this compound should precipitate as a solid.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude product (~20 mg) and a few drops of a potential solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water or hexanes). Heat the mixture to boiling. A good solvent will dissolve the compound when hot and the compound will precipitate upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask until the solid just dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 90:10:1 hexane:ethyl acetate:acetic acid) is a good starting point. The ideal Rf value for the target compound is between 0.25 and 0.35.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the silica gel. Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel (dry loading).

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the elution of the compound by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

The following data are illustrative and based on typical results for the purification of similar organic acids. Actual yields and purity will vary depending on the quality of the crude material and the specific experimental conditions.

Purification Method Parameter Typical Value Notes
Acid-Base Extraction Recovery Yield85-95%Dependent on the number of extractions and care taken during acidification and filtration.
Purity (by HPLC)>95%Effective for removing neutral and basic impurities.
Recrystallization Recovery Yield70-90%Highly dependent on the choice of solvent and the difference in solubility at high and low temperatures. Some material will be lost in the mother liquor.
Purity (by HPLC)>98%Can achieve high purity if a suitable solvent is found.
Column Chromatography Recovery Yield60-85%Yield can be affected by irreversible adsorption on the column and the collection of mixed fractions.
Purity (by HPLC)>99%Capable of separating closely related impurities, leading to very high purity.

Visualizations

experimental_workflow_acid_base_extraction start Crude Product in Organic Solvent extract Extract with aq. NaHCO3 start->extract separate1 Separate Layers extract->separate1 organic_layer Organic Layer (Neutral/Basic Impurities) separate1->organic_layer aqueous_layer Aqueous Layer (Product as Salt) separate1->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitation acidify->precipitate filter Filter and Dry precipitate->filter end Pure Product filter->end

Caption: Workflow for Acid-Base Extraction.

experimental_workflow_recrystallization start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath crystals Crystal Formation ice_bath->crystals filter Vacuum Filtration crystals->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Recrystallization.

logical_relationship_chromatography cluster_prep Preparation cluster_run Elution & Collection cluster_iso Isolation tlc TLC for Solvent System (e.g., Hexane:EtOAc:AcOH) pack Pack Column with Silica Gel Slurry tlc->pack load Load Sample (Dry or Wet) pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Logical Flow of Column Chromatography.

troubleshooting Paal-Knorr reaction for pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Paal-Knorr synthesis of pyrroles.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?

The Paal-Knorr pyrrole synthesis is the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a substituted pyrrole.[1] The reaction is typically catalyzed by an acid. The accepted mechanism involves the initial formation of a hemiaminal from the amine attacking one of the protonated carbonyl groups. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative. The final step is the dehydration of this intermediate to yield the aromatic pyrrole ring.[2] The ring-closing step is often the rate-determining step of the reaction.[3]

Q2: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?

Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Insufficiently reactive starting materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly or not at all under standard conditions. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

  • Inappropriate reaction conditions: Traditional Paal-Knorr synthesis often requires harsh conditions like prolonged heating in strong acid, which can lead to the degradation of sensitive substrates.[4][5]

  • Suboptimal catalyst choice: The type and amount of acid catalyst are critical. While acid catalysis is generally necessary, excessively strong acidic conditions (pH < 3) can promote the formation of furan byproducts.[6]

  • Presence of water: Although some modern variations are performed in water, excess water in the reaction mixture can hinder the final dehydration step under certain conditions.[2]

Q3: I am observing a significant amount of a byproduct. What is it likely to be and how can I prevent it?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan. This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without the involvement of the amine. This side reaction is particularly favored under strongly acidic conditions (pH < 3).[6] To minimize furan formation, it is recommended to work under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the pyrrole synthesis without significantly promoting furan formation.[6]

Q4: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.

Q5: What are the recommended methods for purifying the synthesized pyrrole?

Purification strategies for pyrroles from a Paal-Knorr synthesis depend on the physical properties of the product. Common methods include:

  • Crystallization: If the pyrrole is a solid, recrystallization from a suitable solvent system (e.g., methanol/water) is often effective.[3]

  • Column chromatography: For liquid or solid products that are difficult to crystallize, silica gel column chromatography is a standard purification technique.

  • Extraction: An initial workup often involves neutralizing the reaction mixture and extracting the product into an organic solvent. Washing the organic layer with water and brine can remove residual acid and water-soluble impurities.

  • Distillation: For volatile liquid pyrroles, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion Unreactive amine (e.g., aniline with electron-withdrawing groups).Increase reaction temperature and/or time. Use a more forcing catalyst, such as a Lewis acid (e.g., Sc(OTf)₃) or a solid-supported acid catalyst. Consider microwave-assisted synthesis to accelerate the reaction.
Steric hindrance in the 1,4-dicarbonyl compound or the amine.Increase reaction temperature and/or time. Use a less sterically hindered starting material if possible.
Inappropriate catalyst or catalyst concentration.Screen different Brønsted or Lewis acids. Optimize the catalyst loading.
Significant Furan Byproduct Reaction is too acidic (pH < 3).Use a weaker acid (e.g., acetic acid) or run the reaction under neutral conditions. Ensure the amine is not used as its hydrochloride salt without an additional base.
Formation of Dark Tarry Material Reaction temperature is too high.Lower the reaction temperature.
Acid catalyst is too strong or concentration is too high.Use a milder acid catalyst or reduce the catalyst loading.
Difficult Purification Product is an oil.Attempt purification by column chromatography or distillation under reduced pressure.
Presence of multiple, closely related byproducts.Optimize reaction conditions to improve selectivity. Consider a different synthetic route if optimization is unsuccessful.

Data Presentation: Comparison of Reaction Conditions

The efficiency of the Paal-Knorr synthesis is influenced by various factors including the nature of the substrates, the choice of catalyst, solvent, and reaction temperature. The following table summarizes quantitative data from various studies for the synthesis of N-substituted pyrroles from 2,5-hexanedione.

AmineCatalystSolventTemperature (°C)TimeYield (%)
AnilineSalicylic acidNone-0.25 min92
Various aminesAcetic acidEthanol80--
Various aminesAcetic acidNone120-1502-10 min65-89
AnilineZrOCl₂·8H₂ONoneRoom Temp5 min97
AnilineBi(NO₃)₃·5H₂ONoneRoom Temp600 min95
AnilineSc(OTf)₃NoneRoom Temp30 min95
AnilineSilica sulfuric acidNoneRoom Temp3 min98
Aniline derivativesCATAPAL 200None6045 min73-96
BenzylamineCitric acid (5 mol%)None (Ball mill)-15 min74

Experimental Protocols

Protocol 1: Microscale Synthesis of 2,5-Dimethyl-1-phenylpyrrole (Conventional Heating)

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.[3]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • 2,5-Hexanedione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/Water (9:1) mixture for recrystallization

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).[3]

  • Add one drop of concentrated hydrochloric acid to the mixture.[3]

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[3]

  • After the reflux period, cool the reaction mixture in an ice bath.[3]

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[3]

  • Collect the resulting crystals by vacuum filtration.[3]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[3]

  • Dry the crystals and determine the yield. (Approximate expected yield: 178 mg, 52%).[3]

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole

Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.[3]

Materials:

  • Substituted 1,4-diketone (1.0 eq)

  • Primary amine (3 equivalents)

  • Glacial Acetic Acid

  • Ethanol

  • Microwave vial (0.5-2 mL)

  • Microwave reactor

Procedure:

  • In a microwave vial, add a solution of the 1,4-diketone in ethanol.[2]

  • Add glacial acetic acid and the primary amine to the vial.[3]

  • Seal the microwave vial and place it in the microwave reactor.[3]

  • Irradiate the reaction mixture at a set temperature (e.g., 80 °C).[3] The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.[3]

  • Partition the mixture between water and ethyl acetate.[3]

  • Extract the aqueous phase three times with ethyl acetate.[7]

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.[3]

  • Evaporate the solvent under reduced pressure.[3]

  • Purify the crude material by column chromatography to yield the desired substituted pyrrole.[3]

Visualizations

Paal_Knorr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Product Isolation diketone 1,4-Dicarbonyl Compound setup Reaction Setup (Solvent, Catalyst, Temp.) diketone->setup amine Primary Amine or Ammonia amine->setup completion Reaction Completion setup->completion workup Work-up & Purification completion->workup product Final Product workup->product

Caption: General experimental workflow for the Paal-Knorr pyrrole synthesis.

Troubleshooting_Paal_Knorr start Low Yield or Incomplete Reaction? check_reactants Are starting materials reactive enough? start->check_reactants Yes end_good Successful Synthesis start->end_good No check_conditions Are reaction conditions optimal? check_reactants->check_conditions Yes solution_reactants Increase temperature/time Use a more active catalyst check_reactants->solution_reactants No check_byproducts Significant byproducts observed? check_conditions->check_byproducts Yes solution_conditions Optimize catalyst, temperature, and reaction time check_conditions->solution_conditions No furan_check Is it the furan byproduct? check_byproducts->furan_check Yes end_bad Further Optimization Needed check_byproducts->end_bad No tar_check Is it a dark tar? furan_check->tar_check No solution_furan Decrease acidity (pH > 3) Use a weaker acid furan_check->solution_furan Yes solution_tar Lower reaction temperature Use a milder catalyst tar_check->solution_tar Yes tar_check->end_bad No solution_reactants->end_bad solution_conditions->end_bad solution_furan->end_bad solution_tar->end_bad

Caption: Troubleshooting decision tree for the Paal-Knorr pyrrole synthesis.

References

Technical Support Center: Optimizing N-Alkylation of Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of pyrroles.

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of pyrroles in a question-and-answer format.

Question 1: Why is my N-alkylation reaction failing or giving a low yield?

Answer: Low yields in pyrrole N-alkylation can stem from several factors. A primary reason is incomplete deprotonation of the pyrrole's N-H bond, which is moderately acidic (pKa ≈ 17.5).[1] The choice of base is therefore critical. Strong bases like sodium hydride (NaH) or butyllithium (BuLi) are often required for efficient deprotonation.[1] Weaker bases such as potassium carbonate (K2CO3) or potassium hydroxide (KOH) can also be effective, particularly in polar aprotic solvents like DMF or DMSO, but may require higher temperatures or longer reaction times.[2][3]

Another common issue is the stability of the alkylating agent. Alkyl halides can degrade, and some reagents may be sensitive to the reaction conditions. Ensure the purity and reactivity of your alkylating agent. Additionally, residual moisture in the reaction can quench the pyrrolide anion, leading to low conversion. Always use anhydrous solvents and reagents.

Question 2: How can I improve the selectivity for N-alkylation over C-alkylation?

Answer: The pyrrolide anion is an ambident nucleophile, meaning it can react at either the nitrogen or a carbon atom (primarily C2). The regioselectivity of the alkylation is heavily influenced by the reaction conditions.

  • Counter-ion: More ionic bonds between the pyrrolide nitrogen and the metal counter-ion favor N-alkylation. Alkali metals like lithium, sodium, and potassium, which form more ionic bonds, are preferred for N-alkylation.[1] In contrast, more covalent interactions, such as with magnesium (from a Grignard reagent), tend to direct the alkylation to the carbon atoms.[1]

  • Solvent: Polar, solvating solvents promote N-alkylation.[1] Solvents like DMF and DMSO are excellent choices for achieving high N-selectivity.

  • Phase-Transfer Catalysis (PTC): This technique can be highly effective for selective N-alkylation. PTC generates a soft quaternary ammonium salt of the pyrrole anion, which favors reaction at the nitrogen atom.

Question 3: My reaction is sluggish. How can I increase the reaction rate?

Answer: To accelerate a slow N-alkylation reaction, consider the following strategies:

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the rate. For instance, increasing the temperature from room temperature to 65-80 °C can reduce reaction times from 14 hours to 5 hours without compromising the yield.[3]

  • Microwave Irradiation: Microwave-assisted synthesis is a powerful tool for accelerating organic reactions. It can dramatically reduce reaction times from hours to minutes.[4][5][6][7]

  • Choice of Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. If your reaction is slow with an alkyl chloride or bromide, switching to the corresponding iodide may improve the rate. The addition of a catalytic amount of potassium iodide can also facilitate the reaction of alkyl bromides.[8]

Question 4: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Answer: Besides C-alkylation, other common side reactions include:

  • Dehydrohalogenation: This can occur with secondary and tertiary alkyl halides, leading to the formation of alkenes.[9] To avoid this, it is best to use primary alkyl halides when possible.

  • Over-alkylation: If the product is more reactive than the starting material, multiple alkylations can occur. This is less common with pyrroles but can be an issue in some cases. Using a slight excess of the pyrrole starting material can help minimize this.

  • Polymerization: Pyrroles can be sensitive to strongly acidic conditions and may polymerize.[1] Ensure your reaction conditions are not acidic.

Using N-protecting groups, such as sulfonyl or Boc groups, can deactivate the pyrrole ring, reducing its reactivity and minimizing side reactions.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base and solvent combination for N-alkylation of pyrroles?

A1: A widely used and effective combination is sodium hydride (NaH) as the base in anhydrous N,N-dimethylformamide (DMF). This system typically provides good yields and high selectivity for N-alkylation.[10] Another excellent option is potassium carbonate (K2CO3) in DMF, which is a milder and often safer alternative.[2][3]

Q2: When should I consider using a protecting group on the pyrrole nitrogen?

A2: Protecting groups are particularly useful when you need to perform subsequent reactions on the pyrrole ring that are incompatible with the N-H proton or when you need to control the regioselectivity of other functionalizations.[9] For example, electron-withdrawing protecting groups like sulfonyl groups can deactivate the pyrrole ring, preventing unwanted side reactions during electrophilic substitution.[9]

Q3: Can I perform N-alkylation of pyrroles under "green" or more sustainable conditions?

A3: Yes, several approaches can make the N-alkylation of pyrroles more environmentally friendly.

  • Ionic Liquids: Using ionic liquids like [Bmim][PF6] or [Bmim][BF4] as the reaction medium can lead to highly regioselective N-substitution with excellent yields.[1][11] These solvents are often recyclable.

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often allows for solvent-free conditions, which aligns with the principles of green chemistry.[4][7][12]

  • Phase-Transfer Catalysis (PTC): PTC allows the use of weaker, more environmentally benign inorganic bases and can often be performed with a wider range of solvents, including less hazardous options than dipolar aprotic solvents.[13]

Q4: Are there any alternatives to alkyl halides for the N-alkylation of pyrroles?

A4: Yes, while alkyl halides are common, other electrophiles can be used. For instance, Michael addition of pyrrole to electrophilic olefins is a highly regioselective method for forming N-alkylpyrroles.[1]

Data Presentation

The following tables summarize quantitative data for the N-alkylation of pyrroles under various conditions.

Table 1: Optimization of N-Propargylation of a Pyrrole Derivative [3]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1KOH (1.2)AcetoneRoom Temp1410
2K2CO3 (4.0)DMFRoom Temp1487
3K2CO3 (2.0)DMFRoom Temp1472
4K2CO3 (6.0)DMFRoom Temp1487
5K2CO3 (4.0)DMF65585
6K2CO3 (4.0)DMF80586

Table 2: Microwave-Assisted N-Alkylation of Diketopyrrolopyrrole (DPP) [4]

Alkyl BromideMethodTemperature (°C)TimeYield (%)
1-BromohexaneConventional12024 h40
1-BromohexaneMicrowave17040 minHigh
1-BromododecaneConventional12024 h45
1-BromododecaneMicrowave17040 minHigh

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride in DMF

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrrole derivative (1.0 equivalent).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add the alkyl halide (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted N-Alkylation [4]

  • In a 10 mL microwave pressure vial, combine the pyrrole derivative (1.0 equivalent), potassium carbonate (3.3 equivalents), the alkyl bromide (3.3 equivalents), and a catalytic amount of 18-crown-6.

  • Add 1.5 mL of DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 170 °C with a power of 150 W for 40 minutes.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., chloroform).

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Pyrrole, Base, and Anhydrous Solvent start->reagents deprotonation Stir for Deprotonation (e.g., 0°C to RT) reagents->deprotonation add_alkyl_halide Add Alkyl Halide deprotonation->add_alkyl_halide react Stir at RT or Heat (Monitor by TLC) add_alkyl_halide->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify end N-Alkylated Pyrrole purify->end troubleshooting_guide start Low Yield or No Reaction check_base Is the base strong enough? (e.g., NaH, BuLi) start->check_base check_solvent Is the solvent anhydrous and polar aprotic (DMF, DMSO)? start->check_solvent check_temp Is the temperature and reaction time sufficient? start->check_temp check_selectivity Is C-alkylation the major product? start->check_selectivity use_stronger_base Use a stronger base (e.g., NaH) check_base->use_stronger_base No use_dry_solvent Use anhydrous solvent check_solvent->use_dry_solvent No increase_temp_time Increase temperature or reaction time check_temp->increase_temp_time No optimize_conditions Change counter-ion (Na+, K+) Use polar solvent (DMF) Consider Phase Transfer Catalysis check_selectivity->optimize_conditions Yes

References

stability issues of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the general stability of pyrrole-containing compounds, the primary factors that can affect the stability of this compound in solution include pH, exposure to light, temperature, and the presence of oxidizing agents.

Q2: How does pH influence the stability of the compound?

A2: Pyrrole derivatives have been shown to be unstable in strongly acidic and alkaline conditions, while exhibiting greater stability in neutral media.[1][2] It is likely that this compound follows a similar pattern, with potential for hydrolysis of the propanoic acid side chain or degradation of the pyrrole ring under extreme pH conditions.

Q3: Is this compound sensitive to light?

A3: Yes, pyrrole-containing compounds are often photolabile.[1][2][3] Exposure to UV or even visible light can induce photodegradation.[4] It is highly recommended to protect solutions of this compound from light.

Q4: What is the expected impact of temperature on the stability of this compound?

A4: Elevated temperatures can accelerate the rate of chemical degradation.[4] For long-term storage, it is advisable to keep solutions of this compound at refrigerated or frozen temperatures.

Q5: Are there any specific solvents that should be avoided?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound potency over time in solution. Degradation due to improper storage conditions.1. Review storage conditions: ensure the solution is protected from light, stored at a low temperature, and the pH is near neutral. 2. Prepare fresh solutions more frequently. 3. Perform a forced degradation study to identify the primary degradation pathways.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Based on the degradation products, adjust storage and handling conditions (e.g., if oxidation is observed, deaerate solvents).
Variability in experimental results. Inconsistent stability of the compound in the experimental medium.1. Ensure the pH of the experimental medium is controlled and buffered if necessary. 2. Minimize the time the compound is in solution before use. 3. Evaluate the stability of the compound directly in the experimental medium over the time course of the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[5] This protocol outlines a general approach for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Incubate the stock solution at 60°C.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

3. Time Points:

  • Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours).

4. Sample Preparation for Analysis:

  • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.

  • Dilute all aliquots to a suitable concentration for analysis with the mobile phase.

5. Analysis:

  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the intact drug from its degradation products.

1. Column:

  • C18 column (e.g., 150 x 4.6 mm, 5 µm).

2. Mobile Phase:

  • A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile) is often a good starting point.

3. Detection:

  • UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Example Forced Degradation Data for this compound

Stress Condition Time (hours) % Assay of Parent Compound % Total Degradation
1 M HCl, 60°C0100.00.0
885.214.8
2465.734.3
1 M NaOH, 60°C0100.00.0
870.129.9
2440.559.5
3% H₂O₂, RT0100.00.0
892.57.5
2480.319.7
60°C0100.00.0
898.11.9
2495.44.6
UV Light0100.00.0
888.911.1
2475.624.4

Note: This data is illustrative and not based on actual experimental results for this specific compound.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Stability Issue Observed (e.g., loss of potency, extra peaks) check_storage Review Storage Conditions (pH, Temp, Light) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes forced_degradation Conduct Forced Degradation Study check_storage->forced_degradation No adjust_storage Adjust Storage Conditions: - Control pH (near neutral) - Store at low temperature - Protect from light improper_storage->adjust_storage reanalyze Re-analyze Sample adjust_storage->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved characterize Characterize Degradants (e.g., LC-MS) forced_degradation->characterize modify_protocol Modify Experimental Protocol (e.g., use fresh solutions, de-aerate solvents) characterize->modify_protocol modify_protocol->issue_resolved

Caption: Troubleshooting workflow for stability issues.

G cluster_pathways Potential Degradation Pathways cluster_conditions cluster_products parent This compound acid Acid/Base Hydrolysis parent->acid oxidation Oxidation parent->oxidation light Photolysis parent->light hydrolysis_prod Ring Opening or Side-Chain Cleavage acid->hydrolysis_prod oxidation_prod N-oxides or Ring-Hydroxylated Species oxidation->oxidation_prod photolysis_prod Complex Mixture of Degradants light->photolysis_prod

References

Technical Support Center: Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

General Troubleshooting and FAQs

Q1: My pyrrole synthesis is resulting in a low yield and a complex mixture of products. What are the general factors I should consider?

A1: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your reactants can lead to unwanted side reactions. It is highly recommended to use freshly purified reagents.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that should be carefully optimized for your specific substrates.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent and the formation of byproducts.

  • Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. Employing dry solvents and performing the reaction under an inert atmosphere can be crucial.[1]

Paal-Knorr Pyrrole Synthesis: Troubleshooting Guide

The Paal-Knorr synthesis is a widely utilized method for preparing substituted pyrroles through the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1]

Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?

A2: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis.[1] This occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound. The key to minimizing this side reaction is to control the acidity of the reaction medium. Strongly acidic conditions (pH < 3) favor the formation of furans.[2][3] To favor pyrrole formation, it is advisable to work under neutral or weakly acidic conditions. The addition of a weak acid, such as acetic acid, can accelerate the reaction without promoting significant furan formation.[2]

Q3: My Paal-Knorr synthesis is sluggish or incomplete. What could be the reasons?

A3: Several factors can contribute to a slow or incomplete Paal-Knorr synthesis:

  • Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react more slowly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.

  • Suboptimal Catalyst: The choice and amount of acid catalyst are crucial. While acidic conditions can accelerate the reaction, an inappropriate choice or concentration can lead to side reactions or degradation of the product.

Data Presentation: Paal-Knorr Synthesis - Product Distribution vs. pH

The following table provides an illustrative representation of the expected trend in product distribution based on the pH of the reaction medium. Note: The values are representative and the actual yields will vary depending on the specific substrates and reaction conditions.

pH of Reaction MediumExpected Pyrrole Yield (%)Expected Furan Byproduct Yield (%)
< 3Low (< 20%)High (> 80%)
3 - 5Moderate (40-60%)Moderate (40-60%)
5 - 7High (> 80%)Low (< 20%)
> 7 (Neutral/Weakly Basic)Good to High (70-90%)Very Low (< 10%)

Knorr Pyrrole Synthesis: Troubleshooting Guide

The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[3]

Q4: I am getting a low yield of my desired pyrrole and observing significant amounts of what appears to be a pyrazine byproduct. What is happening?

A4: The primary challenge in the Knorr synthesis is the high propensity of α-amino ketones to undergo self-condensation, leading to the formation of pyrazine byproducts. To circumvent this, α-amino ketones should be prepared in situ. A common and effective method is the reduction of an α-oximino ketone using zinc dust in acetic acid. The in situ generation ensures that the concentration of the reactive α-amino ketone remains low, thus favoring the desired intermolecular reaction with the β-ketoester over self-condensation.

Experimental Protocol: Knorr Pyrrole Synthesis with In Situ Generation of α-Amino Ketone

This protocol describes the synthesis of a substituted pyrrole by the Knorr method, employing the in situ generation of the α-amino ketone from an α-oximino-β-ketoester.

Step 1: Formation of the α-Oximino-β-ketoester

  • In a flask equipped with a magnetic stirrer and an ice bath, dissolve one equivalent of a β-ketoester (e.g., ethyl acetoacetate) in glacial acetic acid.

  • While maintaining the temperature below 10°C, slowly add one equivalent of a saturated aqueous solution of sodium nitrite.

  • Stir the mixture for 30-60 minutes, during which the α-oximino-β-ketoester will form.

Step 2: In Situ Reduction and Pyrrole Synthesis

  • In a separate flask, prepare a well-stirred solution of a second equivalent of the β-ketoester in glacial acetic acid.

  • To this solution, gradually and simultaneously add the α-oximino-β-ketoester solution from Step 1 and zinc dust (2-3 equivalents).

  • The reaction is exothermic; maintain the temperature between 60-80°C using an external water bath.

  • After the addition is complete, continue stirring for 1-2 hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into a large volume of ice-water to precipitate the crude pyrrole.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Hantzsch Pyrrole Synthesis: Troubleshooting Guide

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[4]

Q5: I am observing a significant furan byproduct in my Hantzsch pyrrole synthesis. What is this side reaction and how can I suppress it?

A5: The formation of a furan byproduct in the Hantzsch synthesis is due to a competing reaction known as the Feist-Bénary furan synthesis.[1] This reaction pathway does not involve the amine component. To favor the Hantzsch pyrrole synthesis, it is important to optimize the reaction conditions to promote the reaction with the amine.[1]

  • Amine Concentration: Using a sufficient concentration of the amine or ammonia can help to ensure that the reaction pathway leading to the pyrrole is favored.[1] A slight excess of the amine is often beneficial.

Data Presentation: Hantzsch Synthesis - Influence of Amine Concentration on Product Selectivity

This table illustrates the expected trend in product selectivity based on the stoichiometry of the amine reactant. Note: These values are representative and actual yields will depend on the specific substrates and reaction conditions.

Molar Equivalents of AmineExpected Pyrrole Yield (%)Expected Furan Byproduct Yield (%)
< 1.0Low (< 30%)High (> 70%)
1.0 - 1.2Moderate to High (60-80%)Moderate to Low (20-40%)
> 1.2High (> 80%)Low (< 20%)
Experimental Protocol: Chemoselective Hantzsch Pyrrole Synthesis

This protocol provides a general guideline for a Hantzsch synthesis that aims to maximize the yield of the pyrrole product and minimize furan byproduct formation.

  • In a round-bottom flask, dissolve the β-ketoester (1.0 equivalent) and the primary amine (1.1-1.5 equivalents) in a suitable solvent such as ethanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Slowly add a solution of the α-haloketone (1.0 equivalent) in the same solvent to the reaction mixture over a period of 15-20 minutes.

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to isolate the desired substituted pyrrole.[1]

Visualizing Reaction Pathways and Troubleshooting

Paal_Knorr_Byproduct_Pathway cluster_pyrrole Pyrrole Synthesis Pathway (Desired) cluster_furan Furan Byproduct Pathway DK 1,4-Dicarbonyl Furan Furan Byproduct DK->Furan Intramolecular Cyclization (Strongly Acidic, pH < 3) Intermediate1 Hemiaminal Intermediate DK->Intermediate1 + Amine Amine Primary Amine / Ammonia Amine->Intermediate1 Acid Acid Catalyst Pyrrole Substituted Pyrrole Acid->Pyrrole can catalyze Acid->Furan Intermediate1->Pyrrole Cyclization & Dehydration

Paal-Knorr Synthesis and Furan Byproduct Pathway

Knorr_Byproduct_Pathway Oxime α-Oximino Ketone Reduction In Situ Reduction (e.g., Zn/AcOH) Oxime->Reduction AminoKetone α-Amino Ketone (Reactive Intermediate) Reduction->AminoKetone Pyrrole Substituted Pyrrole AminoKetone->Pyrrole + β-Ketoester Pyrazine Pyrazine Byproduct AminoKetone->Pyrazine Self-Condensation BetaKetoester β-Ketoester BetaKetoester->Pyrrole

Knorr Synthesis and Pyrazine Byproduct Pathway

Hantzsch_Byproduct_Pathway cluster_pyrrole Hantzsch Pyrrole Synthesis (Desired) cluster_furan Feist-Bénary Furan Synthesis Reactants β-Ketoester + α-Haloketone Pyrrole Substituted Pyrrole Reactants->Pyrrole + Amine (Sufficient Conc.) Furan Furan Byproduct (Feist-Bénary) Reactants->Furan (Low Amine Conc.) Amine Amine / Ammonia Amine->Pyrrole

Hantzsch Synthesis and Furan Byproduct Pathway

Troubleshooting_Workflow Start Low Yield or Complex Mixture CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) CheckPurity->OptimizeConditions CheckStoichiometry Verify Stoichiometry of Reactants OptimizeConditions->CheckStoichiometry IdentifyByproduct Identify Major Byproduct (e.g., via NMR, MS) CheckStoichiometry->IdentifyByproduct FuranByproduct Furan Byproduct IdentifyByproduct->FuranByproduct Is it a Furan? PyrazineByproduct Pyrazine Byproduct IdentifyByproduct->PyrazineByproduct Is it a Pyrazine? OtherByproduct Other Byproducts IdentifyByproduct->OtherByproduct Other AdjustpH Adjust pH to > 5 (Paal-Knorr) FuranByproduct->AdjustpH IncreaseAmine Increase Amine Conc. (Hantzsch) FuranByproduct->IncreaseAmine InSituGeneration Use In Situ Generation of α-Amino Ketone (Knorr) PyrazineByproduct->InSituGeneration OtherByproduct->OptimizeConditions SuccessfulSynthesis Successful Synthesis AdjustpH->SuccessfulSynthesis IncreaseAmine->SuccessfulSynthesis InSituGeneration->SuccessfulSynthesis

General Troubleshooting Workflow for Pyrrole Synthesis

References

Technical Support Center: Scaling Up the Production of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and scale-up of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing N-substituted pyrroles, including this compound, is the Paal-Knorr pyrrole synthesis.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, which is 3-aminopropanoic acid.[1][2]

Q2: What are the typical reaction conditions for the Paal-Knorr synthesis of this compound?

A2: Generally, the Paal-Knorr synthesis is conducted under neutral or weakly acidic conditions.[3] The addition of a weak acid, such as acetic acid, can accelerate the reaction.[3] It is crucial to avoid strongly acidic conditions (pH < 3) as this can promote the formation of furan byproducts.[3] The reaction can be performed neat (without a solvent) or in a suitable solvent, and often requires heating.[4]

Q3: I am observing a low yield in my reaction. What are the potential causes?

A3: Low yields in the Paal-Knorr synthesis can stem from several factors:

  • Sub-optimal Reaction Conditions: Insufficient heating or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause degradation of the starting materials or the product.[5]

  • Poorly Reactive Starting Materials: While 2,5-hexanedione is generally reactive, the reactivity of the amine can be a factor.

  • Inappropriate Catalyst/pH: The choice and concentration of the acid catalyst are critical. Using too strong an acid can lead to side reactions.[3]

  • Product Instability: The synthesized pyrrole might be sensitive to the reaction conditions, leading to degradation.

  • Purification Losses: The product may be challenging to isolate and purify, resulting in apparent low yields.

Q4: A significant byproduct is forming in my reaction. What is it likely to be and how can I minimize it?

A4: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan, formed from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the involvement of the amine. To minimize furan formation, it is recommended to maintain a pH above 3 and consider using a slight excess of the amine.

Q5: My crude product is a dark, tarry material that is difficult to purify. What is the cause?

A5: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.

Q6: How can I purify the final product, considering it has a carboxylic acid group?

A6: The presence of a carboxylic acid group requires specific purification strategies. Standard silica gel chromatography might be challenging. An initial acid-base extraction can be effective. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to extract the acidic product into the aqueous layer. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration. Alternatively, purification can be achieved by treating the crude pyrrole with an acid to form a salt, which can then be isolated and neutralized.[6][7] Distillation under reduced pressure is another potential method if the product is thermally stable.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature and monitor the progress by TLC or other analytical methods.
Reaction time is too short.Extend the reaction time.
Inactive catalyst or incorrect pH.Use a weak acid catalyst like acetic acid. Ensure the pH is not too low (ideally between 4 and 7).
Poor quality of starting materials.Ensure the purity of 2,5-hexanedione and 3-aminopropanoic acid.
Formation of Furan Byproduct Reaction conditions are too acidic.Increase the pH of the reaction mixture to above 3. Use a weaker acid catalyst or a buffer.
Insufficient amine.Use a slight excess of 3-aminopropanoic acid.
Formation of Dark Tarry Material Reaction temperature is too high.Lower the reaction temperature.
Reaction conditions are too acidic.Use a milder catalyst or neutral conditions.
Difficult Purification Product is an acid.Utilize acid-base extraction techniques. Consider crystallization or distillation under reduced pressure.
Presence of polar impurities.Pre-treat the crude product to remove impurities before final purification. For example, a pre-distillation step can sometimes be beneficial.[8]

Experimental Protocols

Synthesis of this compound via Paal-Knorr Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • 2,5-Hexanedione

  • 3-Aminopropanoic acid

  • Glacial Acetic Acid (optional, as catalyst)

  • Ethanol (or other suitable solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-hexanedione (1 equivalent) and 3-aminopropanoic acid (1 to 1.2 equivalents).

  • Solvent and Catalyst Addition: Add a suitable solvent such as ethanol. For catalysis, a small amount of glacial acetic acid (e.g., 0.1 equivalents) can be added. The reaction can also be attempted neat (without solvent).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with water and then with brine.

  • Purification (Acid-Base Extraction):

    • Extract the organic layer with a saturated sodium bicarbonate solution. The desired product will move to the aqueous layer as its sodium salt.

    • Separate the aqueous layer and cool it in an ice bath.

    • Slowly acidify the aqueous layer with 1 M hydrochloric acid until the product precipitates out.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry it under vacuum.

  • Further Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system.

Visualizations

Signaling Pathways and Experimental Workflows

Paal_Knorr_Mechanism start 2,5-Hexanedione + 3-Aminopropanoic acid hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic attack cyclization Intramolecular Cyclization hemiaminal->cyclization dihydroxypyrrolidine 2,5-Dihydroxy-tetrahydro- pyrrole derivative cyclization->dihydroxypyrrolidine dehydration1 Dehydration dihydroxypyrrolidine->dehydration1 dihydropyrrole Dihydropyrrole Intermediate dehydration1->dihydropyrrole dehydration2 Dehydration dihydropyrrole->dehydration2 product This compound dehydration2->product

Caption: Reaction mechanism for the Paal-Knorr synthesis of the target compound.

experimental_workflow start Start reagents Combine 2,5-Hexanedione, 3-Aminopropanoic acid, Solvent, and Catalyst start->reagents reaction Heat to Reflux (Monitor by TLC) reagents->reaction workup Cool and Concentrate reaction->workup extraction Dissolve in Organic Solvent and Wash workup->extraction acid_base Acid-Base Extraction extraction->acid_base precipitation Acidify Aqueous Layer to Precipitate Product acid_base->precipitation filtration Filter and Dry Product precipitation->filtration analysis Analyze Purity (NMR, MS, etc.) filtration->analysis end End analysis->end

Caption: A general experimental workflow for the synthesis and purification.

troubleshooting_workflow rect_node rect_node start Low Yield? check_temp Reaction Temp Too Low? start->check_temp Yes check_time Reaction Time Too Short? check_temp->check_time No increase_temp Increase Temperature check_temp->increase_temp Yes byproduct Furan Byproduct Observed? check_time->byproduct No increase_time Increase Reaction Time check_time->increase_time Yes check_ph pH Too Acidic? tar Tarry Mixture? check_ph->tar No adjust_ph Adjust pH > 3 check_ph->adjust_ph Yes byproduct->check_ph Yes lower_temp Lower Temperature tar->lower_temp Yes milder_catalyst Use Milder Catalyst lower_temp->milder_catalyst

Caption: A troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Characterization of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of pyrrole derivatives.

Troubleshooting Guides

This section offers systematic approaches to resolving common issues in the analysis and purification of pyrrole derivatives.

Problem: Ambiguous or Complex NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of pyrrole derivatives. However, spectra can often be complex or difficult to interpret.

Symptoms:

  • Overlapping signals in the aromatic region.

  • Broadening of N-H and other proton signals.

  • Unexpected chemical shifts.

  • Presence of unknown peaks.

Troubleshooting Workflow:

G start Complex NMR Spectrum check_solvent Change Deuterated Solvent (e.g., CDCl3 to Benzene-d6 or DMSO-d6) start->check_solvent Signal Overlap? d2o_exchange Perform D2O Exchange start->d2o_exchange Broad N-H/O-H? temp_study Variable Temperature NMR start->temp_study Broad Peaks/ Rotamers? check_concentration Adjust Sample Concentration start->check_concentration Broad Peaks/ Shift Changes? purification Re-purify Sample (Column Chromatography, Recrystallization) start->purification Impurity Peaks? two_d_nmr Acquire 2D NMR Spectra (COSY, HSQC, HMBC) check_solvent->two_d_nmr d2o_exchange->two_d_nmr temp_study->two_d_nmr check_concentration->two_d_nmr purification->two_d_nmr resolved Spectrum Resolved two_d_nmr->resolved consult Consult Spectral Databases and Literature consult->two_d_nmr G cluster_0 Mitochondrial (Intrinsic) Pathway PD Pyrrole Derivatives Bcl2 Anti-apoptotic (Bcl-2, Mcl-1) PD->Bcl2 inhibit Bax Pro-apoptotic (Bax, Bak) PD->Bax activate Bcl2->Bax CytoC Cytochrome c release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis G VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization PD Pyrrole Derivatives PD->VEGFR inhibit Signaling Downstream Signaling (e.g., MAPK, PI3K-Akt) Dimerization->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis G Hh Hedgehog Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI Transcription Target Gene Transcription (Cell Proliferation, Survival) GLI->Transcription PD Pyrrole Derivatives PD->SMO may inhibit

avoiding polymerization in reactions with pyrrole compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving pyrrole compounds, with a specific focus on preventing unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: My reaction with a pyrrole derivative is turning into a dark, tarry mess. What is happening and how can I prevent it?

A1: The formation of a dark, insoluble material, often referred to as "pyrrole black," is a common issue and typically indicates polymerization of the pyrrole compound.[1] Pyrrole is highly reactive and susceptible to both acid-catalyzed and oxidative polymerization.[2][3]

To prevent this, consider the following strategies:

  • Purify the Pyrrole: Pyrrole that has been stored for some time can contain colored impurities due to gradual polymerization. It is highly recommended to distill pyrrole immediately before use to ensure it is colorless and free of polymeric residues.[4]

  • Control the Reaction Atmosphere: Pyrrole is sensitive to air (oxygen), which can initiate oxidative polymerization.[5] Performing reactions under an inert atmosphere of nitrogen or argon is crucial.

  • Manage Acidity: Pyrrole is unstable in acidic conditions and polymerizes readily in the presence of even weak acids.[6] If your reaction requires acidic conditions, use the mildest acid possible and consider adding it slowly at a low temperature.

  • Use Protecting Groups: The nitrogen atom of the pyrrole ring can be protected with an electron-withdrawing group to decrease the electron density of the ring and its susceptibility to polymerization.[7][8]

Q2: What are the main types of pyrrole polymerization I should be aware of?

A2: The two primary mechanisms of pyrrole polymerization are:

  • Acid-Catalyzed Polymerization: In the presence of acid, the pyrrole ring is protonated, making it highly electrophilic. This protonated pyrrole can then be attacked by a neutral pyrrole molecule, initiating a chain reaction that leads to polymer formation.[9]

  • Oxidative Polymerization: This process involves the removal of an electron from the pyrrole monomer by an oxidizing agent to form a radical cation. These radical cations then couple to form dimers, which are further oxidized and continue to react with other monomers or oligomers to form a polymer chain.[10]

Q3: How can I purify my pyrrole starting material to prevent polymerization during my reaction?

A3: The most effective method for purifying pyrrole is distillation, typically under reduced pressure (vacuum distillation).[6] This removes any polymeric impurities that may have formed during storage and can act as seeds for further polymerization.

Q4: What are N-protecting groups and how do they help in preventing polymerization?

A4: N-protecting groups are chemical moieties that are temporarily attached to the nitrogen atom of the pyrrole ring. By withdrawing electron density from the pyrrole ring, these groups make it less susceptible to electrophilic attack and subsequent polymerization.[7][8] Common protecting groups for pyrroles include sulfonyl derivatives (e.g., tosyl, benzenesulfonyl) and carbamates (e.g., Boc, Cbz). The choice of protecting group depends on the specific reaction conditions and the desired functional group tolerance.

Troubleshooting Guides

Issue 1: Formation of a Dark, Tarry Substance (Polymerization)
Symptom Potential Cause Suggested Solution
Reaction mixture darkens significantly and a solid or tar precipitates.Acid-catalyzed polymerization.Neutralize or buffer the reaction mixture. Use a milder acid or add the acid at a lower temperature. Consider using an N-protecting group.[1]
The product is a dark, intractable material, even under neutral or basic conditions.Oxidative polymerization.Degas all solvents and reagents. Run the reaction under a strict inert atmosphere (nitrogen or argon). Use freshly distilled pyrrole.
Polymerization occurs during workup, especially during an acidic wash.Acid-catalyzed polymerization.Minimize contact time with acidic solutions. Use a dilute acid and keep the mixture cold. Consider using a non-acidic workup if possible.
Issue 2: Low Yield of the Desired Product
Symptom Potential Cause Suggested Solution
The starting material is consumed, but the desired product is isolated in low yield, with significant baseline material on TLC.Polymerization is the major reaction pathway.Implement the strategies to prevent polymerization (purification, inert atmosphere, protecting groups). Optimize reaction temperature; lower temperatures often favor the desired reaction over polymerization.[11]
The reaction is sluggish and requires harsh conditions, leading to decomposition and polymerization.The pyrrole substrate is not sufficiently activated for the desired reaction.For reactions like acylation or alkylation, consider using a more activating N-protecting group or a more powerful catalyst.[12]
Low yield after purification.The desired product may be unstable on silica gel or during distillation.Consider alternative purification methods such as crystallization or distillation under high vacuum at a lower temperature.

Data Presentation

Table 1: Comparison of N-Protecting Groups for Pyrrole in Acylation Reactions

Protecting GroupTypical Introduction ReagentsTypical Deprotection ConditionsRelative Stability to AcidNotes on Preventing Polymerization
Tosyl (Ts) Tosyl chloride, base (e.g., NaH)Strong reducing agents (e.g., Na/NH₃) or strong acidHighExcellent at deactivating the ring towards polymerization.
Benzenesulfonyl Benzenesulfonyl chloride, base (e.g., NaH)Mg/MeOH, Na/HgHighSimilar to Tosyl, very effective.[7]
tert-Butoxycarbonyl (Boc) Boc anhydride, DMAPTrifluoroacetic acid (TFA), HClLowCan be cleaved under acidic conditions that might also promote polymerization.[13]
Carboxybenzyl (Cbz) Benzyl chloroformate, baseHydrogenolysis (H₂, Pd/C)ModerateOffers good protection and can be removed under neutral conditions.
2-(Trimethylsilyl)ethoxymethyl (SEM) SEM chloride, baseFluoride sources (e.g., TBAF), strong Lewis acidsModerateCan be cleaved under conditions that are generally mild for the pyrrole ring.[14]

Table 2: Effect of Reaction Temperature on Polypyrrole Yield (Illustrative Data)

Temperature (°C)OxidantReaction Time (h)Polypyrrole Yield (%)Reference
0FeCl₃2485[15]
25FeCl₃2472[15]
50FeCl₃2455[15]
0Ammonium Persulfate492[16]
25Ammonium Persulfate481[16]

Note: This table provides illustrative data based on typical trends observed in the literature. Actual yields will vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Vacuum Distillation of Pyrrole

Objective: To purify commercial pyrrole by removing polymeric impurities.

Materials:

  • Commercial pyrrole

  • Round-bottom flask

  • Short-path distillation head with a condenser and collection flask

  • Vacuum pump and vacuum gauge

  • Heating mantle and stirrer

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Add the commercial pyrrole to the round-bottom flask, no more than two-thirds full. Add a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully apply vacuum.

  • Heating: Once a stable vacuum is achieved (typically below 10 mmHg), begin to gently heat the flask while stirring.

  • Distillation: Pyrrole will begin to distill. Collect the colorless, clear liquid in the receiving flask. The boiling point will depend on the pressure (e.g., ~60-62 °C at 20 mmHg).

  • Completion: Stop the distillation when only a dark, viscous residue remains in the distillation flask.

  • Storage: The freshly distilled pyrrole should be stored under an inert atmosphere in a sealed container, preferably in a refrigerator or freezer, and protected from light.[4]

Protocol 2: Setting up a Reaction Under an Inert Atmosphere (Schlenk Line Technique)

Objective: To perform a reaction with a pyrrole compound while excluding air and moisture.

Materials:

  • Schlenk flask and other appropriate glassware (e.g., condenser, dropping funnel)

  • Schlenk line with a dual vacuum/inert gas manifold

  • Inert gas (high-purity nitrogen or argon)

  • Vacuum pump

  • Degassed solvents and reagents

  • Syringes and needles

Procedure:

  • Glassware Preparation: Assemble the reaction glassware (e.g., Schlenk flask with a stir bar and condenser). Ensure all joints are well-sealed with grease.

  • Purging with Inert Gas: Connect the reaction flask to the Schlenk line. Evacuate the flask under vacuum for several minutes, then backfill with the inert gas. Repeat this vacuum/backfill cycle at least three times to ensure all air is removed.[17]

  • Adding Reagents:

    • Solids: Can be added to the flask before purging if they are not air-sensitive. If they are, they should be added under a positive flow of inert gas.

    • Liquids: Degassed liquids should be added via a syringe through a rubber septum against a positive pressure of inert gas.

  • Running the Reaction: Maintain a positive pressure of the inert gas throughout the reaction. This is typically achieved by connecting the inert gas line from the manifold to the top of the condenser, with the gas exiting through an oil bubbler.

  • Workup: Once the reaction is complete, it can be quenched and worked up. If the products are air-sensitive, the workup should also be performed using inert atmosphere techniques.

Mandatory Visualizations

cluster_acid Acid-Catalyzed Polymerization Pyrrole1 Pyrrole ProtonatedPyrrole Protonated Pyrrole (Electrophilic) Pyrrole1->ProtonatedPyrrole Protonation H_ion H+ H_ion->ProtonatedPyrrole Dimer Dimer ProtonatedPyrrole->Dimer Nucleophilic Attack Pyrrole2 Another Pyrrole Molecule Pyrrole2->Dimer Polymer Polymer (Pyrrole Black) Dimer->Polymer Chain Propagation cluster_oxidative Oxidative Polymerization PyrroleMonomer Pyrrole Monomer RadicalCation Radical Cation PyrroleMonomer->RadicalCation Oxidation (-e⁻) DimerRadical Dimer Radical Cation PyrroleMonomer->DimerRadical Oxidant Oxidant (e.g., O₂, FeCl₃) Oxidant->RadicalCation RadicalCation->DimerRadical Coupling PolymerChain Growing Polymer Chain DimerRadical->PolymerChain Further Oxidation and Coupling Start Reaction shows signs of polymerization (dark color, tar) CheckAcid Is the reaction run under acidic conditions? Start->CheckAcid CheckAir Is the reaction exposed to air? CheckAcid->CheckAir No UseMilderAcid Use milder acid, lower temperature, or buffer CheckAcid->UseMilderAcid Yes UseInertAtmosphere Use degassed solvents and run under N₂ or Ar CheckAir->UseInertAtmosphere Yes CheckPurity Is the starting pyrrole pure? CheckAir->CheckPurity No UseMilderAcid->CheckPurity UseInertAtmosphere->CheckPurity DistillPyrrole Distill pyrrole immediately before use CheckPurity->DistillPyrrole No ConsiderProtection Use an N-protecting group (e.g., Ts, Boc) CheckPurity->ConsiderProtection Yes DistillPyrrole->ConsiderProtection SuccessfulReaction Successful Reaction ConsiderProtection->SuccessfulReaction

References

optimizing storage conditions for 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage conditions for 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid, along with troubleshooting for common storage-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[2] For optimal preservation of its chemical integrity, storage in a well-ventilated area is recommended.[3][4]

Q2: At what temperature should this compound be stored?

Q3: Is this compound sensitive to light?

A3: Pyrrole and its derivatives are often sensitive to light and can darken or degrade upon exposure.[6][7] Therefore, it is crucial to store the compound in a light-resistant container, such as an amber vial, and to keep it in a dark location like a cabinet or drawer.[1]

Q4: How does humidity affect the stability of this compound?

A4: As a carboxylic acid, this compound can be susceptible to moisture. High humidity can lead to hydrolysis or other forms of degradation.[1][8] Storing the compound in a desiccator or with a desiccant can help to minimize moisture exposure.

Q5: What is the recommended shelf-life of this compound?

A5: The shelf-life of the compound is highly dependent on the storage conditions. When stored under the recommended cool, dry, and dark conditions in a tightly sealed container, the compound should remain stable for an extended period. However, it is good practice to use the compound within a reasonable timeframe and to monitor for any changes in appearance or purity over time.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration of the solid compound (e.g., darkening) Exposure to light or air (oxidation).1. Immediately transfer the compound to a light-resistant (amber) container. 2. Store the container in a dark place. 3. Before sealing, consider purging the container with an inert gas like nitrogen or argon to displace oxygen.[1]
Clumping or caking of the powder Moisture absorption.1. Store the compound in a desiccator or a container with a desiccant. 2. Ensure the container is always tightly sealed after use. 3. If clumping is severe, the compound may have absorbed significant moisture and its purity should be re-verified before use.
Inconsistent experimental results Compound degradation due to improper storage.1. Review storage conditions (temperature, light, humidity). 2. If degradation is suspected, it is advisable to use a fresh batch of the compound. 3. Perform a purity analysis (e.g., HPLC, NMR) on the stored compound to assess its integrity.
Poor solubility compared to a fresh sample Potential polymerization or degradation into less soluble byproducts.1. This can be a sign of advanced degradation. 2. Verify the solvent and concentration. 3. If solubility issues persist with a previously effective solvent, the compound's integrity is likely compromised. It is recommended to use a new, properly stored sample.

Experimental Protocols

General Protocol for Assessing Compound Stability (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare several accurately weighed samples of the compound.

  • Prepare solutions of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

2. Stress Conditions:

  • Thermal Stress: Store solid samples and solutions at elevated temperatures (e.g., 40°C, 60°C) for a defined period (e.g., 1, 2, 4 weeks).

  • Photostability: Expose solid samples and solutions to a controlled light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specific duration.[1] Wrap control samples in aluminum foil to protect them from light.

  • Humidity Stress: Store solid samples in humidity chambers at controlled relative humidity levels (e.g., 75% RH, 90% RH) and a constant temperature for a set time.

  • Acid/Base Hydrolysis: Treat solutions of the compound with dilute acid (e.g., 0.1 N HCl) and dilute base (e.g., 0.1 N NaOH) at room temperature and an elevated temperature. Neutralize the samples at specified time points.

  • Oxidative Stress: Treat a solution of the compound with a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

3. Analysis:

  • At each time point, analyze the stressed samples and an unstressed control sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • The analytical method should be capable of separating the parent compound from any potential degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

  • Quantify the percentage of degradation to assess the compound's stability under each stress condition.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified? check_storage->improper_storage correct_storage Action: Correct Storage (Cool, Dark, Dry, Sealed) improper_storage->correct_storage Yes purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) improper_storage->purity_analysis No retest Retest Experiment correct_storage->retest issue_resolved Issue Resolved? retest->issue_resolved end_resolved End: Problem Solved issue_resolved->end_resolved Yes issue_resolved->purity_analysis No degraded Compound Degraded? purity_analysis->degraded new_compound Action: Use Fresh Batch of Compound degraded->new_compound Yes other_factors Investigate Other Experimental Factors degraded->other_factors No end_degraded End: Use New Compound new_compound->end_degraded end_other End: Further Investigation other_factors->end_other

Caption: Troubleshooting workflow for inconsistent experimental results.

DegradationPathway compound This compound light Light (UV/Visible) compound->light heat Heat compound->heat moisture Moisture (H2O) compound->moisture oxygen Oxygen (Air) compound->oxygen photodegradation Photodegradation Products light->photodegradation leads to thermal_degradation Thermal Degradation Products heat->thermal_degradation leads to hydrolysis Hydrolysis Products moisture->hydrolysis leads to oxidation Oxidation Products oxygen->oxidation leads to

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Orantinib and 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and databases reveals a significant disparity in the documented biological activities of Orantinib and 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. While Orantinib is a well-characterized multi-targeted receptor tyrosine kinase inhibitor with a wealth of preclinical and clinical data, there is a notable absence of information regarding the biological activity of this compound. Therefore, a direct comparison of their biological activities is not currently feasible.

This guide will provide a comprehensive overview of the known biological activity of Orantinib and, for contextual purposes, will discuss the reported activities of structurally related pyrrole derivatives. This may offer insights into the potential, yet uninvestigated, biological profile of this compound.

Orantinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Orantinib, also known as SU6668 or TSU-68, is an orally bioavailable small molecule that functions as a competitive inhibitor of several receptor tyrosine kinases (RTKs), primarily targeting pathways involved in angiogenesis and tumor cell proliferation.[1][2] Its chemical structure is 3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid.[3]

Mechanism of Action

Orantinib exerts its anti-cancer effects by binding to the ATP-binding pocket of the catalytic domain of specific RTKs, thereby blocking their phosphorylation and subsequent activation of downstream signaling cascades. The primary targets of Orantinib are:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR/Flk-1): A key mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[1][2]

  • Platelet-Derived Growth Factor Receptor β (PDGFRβ): Involved in cell growth, proliferation, and angiogenesis.[1][2]

  • Fibroblast Growth Factor Receptor 1 (FGFR1): Plays a role in cell proliferation, differentiation, and migration.[1][2]

  • c-Kit: A receptor tyrosine kinase involved in the development of certain hematopoietic and germ cells, and is often mutated in various cancers.[1]

By inhibiting these receptors, Orantinib effectively disrupts key signaling pathways essential for tumor progression.

Quantitative Biological Activity of Orantinib

The inhibitory activity of Orantinib has been quantified in various in vitro assays. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against its primary targets.

Target KinaseInhibition Constant (Ki)Assay TypeReference
PDGFRβ8 nMCell-free autophosphorylation[2][4]
FGFR11.2 µMCell-free trans-phosphorylation[4][5]
VEGFR-2 (Flt-1)2.1 µMCell-free trans-phosphorylation[4][5]
Cellular Target/ProcessIC50Cell Line/SystemReference
c-Kit autophosphorylation0.1 - 1 µMMO7E human myeloid leukemia cells[2]
SCF-induced proliferation0.29 µMMO7E human myeloid leukemia cells[2]
VEGF-driven mitogenesis0.34 µMHuman Umbilical Vein Endothelial Cells (HUVECs)[2][4]
FGF-driven mitogenesis9.6 µMHuman Umbilical Vein Endothelial Cells (HUVECs)[2][4]
Signaling Pathway Inhibition by Orantinib

Orantinib's inhibition of VEGFR-2, PDGFRβ, and FGFR1 disrupts multiple downstream signaling pathways critical for cancer cell survival and proliferation, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.

Orantinib_Signaling_Pathway cluster_downstream Downstream Signaling cluster_response Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb FGF FGF FGFR1 FGFR1 FGF->FGFR1 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PDGFRb->PI3K PDGFRb->RAS FGFR1->PI3K FGFR1->RAS Orantinib Orantinib Orantinib->VEGFR2 Orantinib->PDGFRb Orantinib->FGFR1 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis ERK->Survival

Caption: Orantinib inhibits VEGFR-2, PDGFRβ, and FGFR1, blocking downstream signaling pathways.

Experimental Protocols

A common method to determine the inhibitory activity of a compound against a specific kinase is a cell-free kinase assay.

Kinase_Assay_Workflow Start Start Reagents Prepare reaction mix: - Purified Kinase - Substrate (e.g., poly(Glu, Tyr)) - ATP (radiolabeled or unlabeled) - Test Compound (Orantinib) Start->Reagents Incubation Incubate at 37°C Reagents->Incubation Stop Stop Reaction Incubation->Stop Detection Detect Phosphorylation (e.g., autoradiography, ELISA) Stop->Detection Analysis Calculate IC50/Ki Detection->Analysis End End Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

This compound: An Uncharacterized Compound

In stark contrast to Orantinib, a thorough search of scientific literature and chemical databases reveals no published data on the biological activity of this compound. Its chemical structure is distinct from Orantinib, primarily lacking the oxindole moiety that is a key feature of many kinase inhibitors.

Biological Activities of Other Pyrrole Derivatives

While no data exists for this compound specifically, the pyrrole scaffold is a common motif in a wide range of biologically active compounds. Various substituted pyrrole derivatives have been reported to exhibit diverse pharmacological properties, including:

  • Antimicrobial and Antifungal Activity: Certain pyrrole-containing compounds have demonstrated efficacy against various bacterial and fungal strains.

  • Antitubercular Activity: Some novel heterocyclic hybrids based on a 2,5-dimethylpyrrole scaffold have shown promising in vitro activity against Mycobacterium tuberculosis.

  • Anticancer Activity: A number of pyrrole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, acting through diverse mechanisms.

  • HIV-1 Inhibition: Specific 3-substituted 2,5-dimethyl-N-phenylpyrroles have been identified as potential inhibitors of the HIV-1 gp41 protein.

It is crucial to emphasize that these activities are specific to the particular pyrrole derivatives studied and cannot be extrapolated to predict the biological activity of this compound without direct experimental evidence.

Conclusion

This comparative guide highlights the extensive body of research defining the biological activity of Orantinib as a multi-targeted receptor tyrosine kinase inhibitor. Its mechanism of action, inhibitory potency against key oncogenic kinases, and effects on downstream signaling pathways are well-documented. Conversely, there is a complete lack of publicly available data on the biological activity of this compound.

Therefore, any consideration of this compound for biological applications would require extensive de novo investigation, including in vitro screening against a panel of relevant biological targets and subsequent cell-based and in vivo studies to determine its pharmacological profile. Without such data, a meaningful comparison with Orantinib is impossible. Researchers interested in the potential of novel pyrrole-based compounds may draw inspiration from the diverse activities of other molecules containing this scaffold, but must undertake rigorous experimental validation for each new chemical entity.

References

A Comparative Analysis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid and Traditional Aryl Propionic Acid NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological properties of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid and established aryl propionic acid nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The comparison focuses on their mechanism of action, anti-inflammatory and analgesic efficacy, and gastrointestinal safety profile, supported by available experimental data.

Introduction: The Landscape of Aryl Propionic Acid NSAIDs

Aryl propionic acid derivatives are a major class of NSAIDs widely used for their analgesic, anti-inflammatory, and antipyretic properties.[1][2] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—potent mediators of inflammation and pain.[3] This class includes well-known drugs such as ibuprofen, naproxen, and ketoprofen.[1][2]

The pyrrole moiety is a heterocyclic structure present in several known anti-inflammatory agents, including the NSAIDs tolmetin and ketorolac.[4][5] The incorporation of a pyrrole ring into a propionic acid structure, as seen in this compound, represents a continued effort in medicinal chemistry to develop novel anti-inflammatory agents with potentially improved efficacy and safety profiles.[6]

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for aryl propionic acid NSAIDs is the inhibition of the COX enzymes, COX-1 and COX-2.[3] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. Conversely, COX-2 is typically induced at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[7] The relative selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its gastrointestinal side-effect profile.[8]

Prostaglandin Synthesis Pathway cluster_cox Cyclooxygenase Enzymes Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Physiological_Functions Physiological Functions (Gastric Protection, Platelet Aggregation) Prostaglandins->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Thromboxanes->Physiological_Functions NSAIDs Aryl Propionic Acid NSAIDs NSAIDs->COX1 NSAIDs->COX2

Prostaglandin synthesis pathway and NSAID inhibition.

Quantitative Comparison of Pharmacological Activity

In Vitro Cyclooxygenase (COX) Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The COX-1/COX-2 selectivity ratio provides an indication of the gastrointestinal safety profile of an NSAID.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound Data not availableData not availableData not available
Ibuprofen 13[9]370[9]0.035[9]
Naproxen 40.10[10]Data not availableData not available
Celecoxib (Reference) 15[9]0.04[9]375[9]

Note: IC50 values can vary depending on the specific assay conditions.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of new compounds. The percentage inhibition of edema is a measure of the compound's efficacy.

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)
This compound Data not availableData not available
Ibuprofen 100~60%
Indomethacin (Reference) 5Significant inhibition[6][11]
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing

The acetic acid-induced writhing test in mice is a common model for assessing the efficacy of peripherally acting analgesics.[3] The percentage protection against writhing indicates the analgesic effect.

CompoundDose (mg/kg)% Protection against Writhing
This compound Data not availableData not available
Ibuprofen 1071.5%[12]
Aspirin (Reference) 100Significant inhibition[13]
Gastrointestinal Safety: Ulcer Index

The ulcer index is a macroscopic scoring of gastric mucosal damage in animal models, providing an indication of the gastrointestinal toxicity of a compound.[14]

CompoundDose (mg/kg)Ulcer Index
This compound Data not availableData not available
Ibuprofen 100Ulcerogenic
Naproxen 80Induces medial intestinal injury[15]

Discussion on this compound

While specific quantitative data for this compound is not available in the reviewed literature, the general class of pyrrole-containing NSAIDs has shown promising anti-inflammatory and analgesic activities.[4][5][6] Some pyrrole derivatives have demonstrated potent and selective COX-2 inhibition, which is a desirable characteristic for reducing gastrointestinal side effects.[4][5] Further experimental evaluation of this compound is necessary to determine its precise pharmacological profile and therapeutic potential.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for researchers interested in conducting similar comparative studies.

In Vitro Cyclooxygenase (COX) Inhibition Assay

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Assay Buffer - Cofactors - Arachidonic Acid - Test Compounds Dispense Dispense enzyme, buffer, and cofactors into 96-well plate Reagents->Dispense Add_Inhibitor Add test compounds at various concentrations Dispense->Add_Inhibitor Pre_incubation Pre-incubate to allow inhibitor binding Add_Inhibitor->Pre_incubation Initiate_Reaction Initiate reaction by adding arachidonic acid Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Measure_Product Measure prostaglandin E2 (or other product) formation Stop_Reaction->Measure_Product Calculate_Inhibition Calculate % inhibition relative to control Measure_Product->Calculate_Inhibition Plot_Curve Plot % inhibition vs. log[inhibitor] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Experimental workflow for in vitro COX inhibition assay.

Protocol: This assay measures the ability of a compound to inhibit purified COX-1 and COX-2 enzymes.[9]

  • Enzyme and Compound Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used. Test compounds and reference drugs are dissolved in a suitable solvent like DMSO.

  • Reaction Mixture: The reaction is typically carried out in a 96-well plate containing a buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and the respective COX enzyme.

  • Inhibition: Various concentrations of the test compound are added to the wells and pre-incubated with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Quantification: The reaction is stopped after a defined period, and the amount of prostaglandin E2 (PGE2) produced is quantified using methods like ELISA or LC-MS/MS.[8]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]

Carrageenan-Induced Paw Edema in Rats

Protocol: This model assesses the in vivo anti-inflammatory activity of a compound.[1][6]

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Compound Administration: The test compound, reference drug (e.g., indomethacin), or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: After a specified time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.[6]

  • Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[4][6]

  • Data Analysis: The percentage inhibition of edema for the treated groups is calculated by comparing the increase in paw volume to the vehicle-treated control group.

Acetic Acid-Induced Writhing in Mice

Protocol: This test evaluates the peripheral analgesic activity of a compound.[3][16]

  • Animals: Male albino mice (20-30 g) are commonly used.

  • Compound Administration: The test compound, reference drug (e.g., aspirin), or vehicle is administered orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally.[3][17]

  • Observation: The mice are placed in an observation chamber, and the number of writhes (a characteristic stretching behavior) is counted for a specific duration (e.g., 10-20 minutes) starting 5 minutes after the acetic acid injection.[3]

  • Data Analysis: The percentage protection against writhing is calculated for the treated groups by comparing the mean number of writhes to the vehicle-treated control group.

Gastric Ulcerogenicity Assay in Rats

Protocol: This assay assesses the potential of a compound to cause gastric mucosal damage.

  • Animals: Male Wistar rats are fasted overnight with free access to water.

  • Compound Administration: The test compound, reference drug (e.g., indomethacin), or vehicle is administered orally.

  • Observation Period: The animals are deprived of food and water for a specified period (e.g., 4-6 hours) after drug administration.

  • Macroscopic Evaluation: The animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for mucosal lesions.

  • Ulcer Index Calculation: The severity of the lesions is scored based on their number and size to calculate an ulcer index.[14]

Conclusion

While established aryl propionic acid NSAIDs like ibuprofen and naproxen have well-documented pharmacological profiles, there is a continuous need for newer agents with improved safety and efficacy. The pyrrole scaffold is a promising platform for the development of novel anti-inflammatory drugs. Although specific experimental data for this compound is currently limited in the public domain, the general characteristics of related pyrrole derivatives suggest it may possess significant anti-inflammatory and analgesic properties. Further comprehensive preclinical studies are warranted to fully elucidate its therapeutic potential and to provide the quantitative data necessary for a direct and detailed comparison with existing NSAIDs.

References

Validating 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic Acid as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid as a potential kinase inhibitor. It outlines a systematic approach to compare its performance against established kinase inhibitors, supported by detailed experimental protocols and data presentation formats. While direct kinase inhibition data for this specific compound is not extensively published, its structural similarity to known kinase inhibitors, such as Orantinib (an inhibitor of Fibroblast Growth Factor Receptor 1), suggests its potential in this class.[1] This guide therefore serves as a roadmap for researchers seeking to investigate and validate its efficacy and selectivity.

Comparative Analysis of Kinase Inhibition

To ascertain the inhibitory potential of this compound, a tiered screening approach is recommended. This involves an initial broad panel screening followed by more focused dose-response assays on identified "hit" kinases. For comparative purposes, well-characterized kinase inhibitors with known mechanisms of action should be included.

Table 1: Hypothetical Kinase Selectivity Panel

This table illustrates a potential outcome of a broad kinase screen. The percentage of inhibition is measured at a fixed concentration (e.g., 10 µM) of the test compound and comparators.

Kinase TargetThis compound (% Inhibition at 10 µM)Sunitinib (% Inhibition at 10 µM)Sorafenib (% Inhibition at 10 µM)
VEGFR2859288
PDGFRβ788981
FGFR1657550
c-Kit458570
B-Raf201595
MEK15210
ERK2215

Table 2: IC50 Values for Lead Kinase Targets

Following the initial screen, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) for the most promising kinase targets.

Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)
VEGFR2150990
PDGFRβ320258
FGFR180080>1000
c-Kit>10001668

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Biochemical Kinase Assays

A variety of robust kinase assay platforms are available.[2] The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2]

  • Principle: The assay involves two steps. First, the kinase reaction is performed with the test compound, kinase, substrate, and ATP. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.

  • Protocol:

    • Prepare a reaction mixture containing the specific kinase, its substrate, and buffer.

    • Add serial dilutions of this compound or control inhibitors to the reaction mixture.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the reaction at a controlled temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete excess ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition and determine IC50 values by fitting the data to a dose-response curve.

Cell-Based Assays

To assess the compound's activity in a more physiologically relevant context, cell-based assays are essential.[3] These assays can measure the inhibition of downstream signaling pathways or cellular processes like proliferation.[3]

  • Cellular Phosphorylation Assay: This assay determines if the compound can inhibit the phosphorylation of a kinase's substrate within intact cells.[3]

    • Protocol:

      • Culture a relevant cell line (e.g., a cancer cell line with a known dependency on a target kinase) to sub-confluency.

      • Treat the cells with various concentrations of this compound or control inhibitors for a specific duration.

      • Lyse the cells to extract proteins.

      • Use a technique like Western Blotting or ELISA with phospho-specific antibodies to detect the phosphorylation status of the target substrate.

      • Quantify the levels of the phosphorylated substrate relative to the total substrate to determine the extent of inhibition.

  • Cell Proliferation Assay (e.g., MTT Assay): This assay assesses the effect of the inhibitor on cell viability and growth.

    • Protocol:

      • Seed cells in a 96-well plate and allow them to attach overnight.

      • Treat the cells with a range of concentrations of the test compound and controls.

      • Incubate for a period that allows for cell division (e.g., 72 hours).

      • Add MTT reagent to the wells. Live cells will metabolize MTT into a colored formazan product.

      • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

      • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram outlines the systematic process for validating a novel kinase inhibitor.

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Cellular Activity cluster_3 Further Development A Compound Synthesis & Characterization B Broad Panel Kinase Screen (e.g., 10 µM) A->B C IC50 Determination (Dose-Response) B->C D Selectivity Profiling C->D E Cellular Phosphorylation Assay D->E F Cell Proliferation Assay E->F G Lead Optimization F->G G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF Activates AKT AKT PI3K->AKT Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration AKT->Migration

References

comparative analysis of different synthesis routes for dimethyl-pyrrole compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Dimethyl-pyrroles, in particular, are prevalent structural motifs in a wide array of pharmaceuticals and functional materials. The selection of an appropriate synthetic route is critical for achieving desired outcomes in terms of yield, purity, scalability, and cost-effectiveness. This guide provides a detailed comparative analysis of three classical and widely adopted methods for the synthesis of dimethyl-pyrrole compounds: the Paal-Knorr Synthesis, the Knorr Pyrrole Synthesis, and the Hantzsch Pyrrole Synthesis.

At a Glance: A Comparative Overview

ParameterPaal-Knorr SynthesisKnorr Pyrrole SynthesisHantzsch Pyrrole Synthesis
Starting Materials 1,4-Dicarbonyl compound (e.g., acetonylacetone), Ammonia or primary amineα-Amino-ketone, β-Dicarbonyl compoundα-Haloketone, β-Ketoester, Ammonia or primary amine
Reaction Conditions Typically neutral or acidic conditions, often with heating. Can be performed neat or with a catalyst.[1]Requires a catalyst such as zinc dust in acetic acid. The α-amino-ketone is often generated in situ.[2]Generally proceeds under basic or neutral conditions.
Estimated Yield Good to excellent, often in the range of 80-95% for tetra-alkylated pyrroles.[1]Moderate to good, but can be variable depending on the stability of the α-amino-ketone intermediate.[1]Generally moderate to good yields.
Key Advantages High yields, simpler reaction conditions, and straightforward work-up.[1]Versatility in achieving a wide range of substitution patterns.[1]Good for synthesizing pyrroles with specific substitution patterns, particularly 2,3-dicarbonylated pyrroles.[3]
Key Disadvantages The primary limitation is the availability of the starting 1,4-dicarbonyl compound.[1][4]Multi-step nature can make it less atom-economical. The α-amino-ketone intermediate can be unstable.[1]The use of α-haloketones can be a drawback due to their lachrymatory and toxic nature.

Synthesis Routes in Detail

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a highly efficient method for preparing pyrroles from 1,4-dicarbonyl compounds and ammonia or a primary amine.[5] The reaction is typically carried out under neutral or acidic conditions with heating.[1]

Reaction Scheme:

Paal_Knorr cluster_reactants Reactants cluster_products Product diketone 1,4-Dicarbonyl (e.g., Acetonylacetone) pyrrole Dimethyl-pyrrole diketone->pyrrole + Amine - 2H₂O amine Ammonia or Primary Amine amine->pyrrole Knorr_Synthesis cluster_reactants Reactants cluster_products Product aminoketone α-Amino-ketone (often in situ) pyrrole Substituted Dimethyl-pyrrole aminoketone->pyrrole + β-Dicarbonyl - 2H₂O dicarbonyl β-Dicarbonyl Compound dicarbonyl->pyrrole Hantzsch_Synthesis cluster_reactants Reactants cluster_products Product ketoester β-Ketoester pyrrole Substituted Dimethyl-pyrrole ketoester->pyrrole + Amine + α-Haloketone amine Ammonia or Primary Amine amine->pyrrole haloketone α-Haloketone haloketone->pyrrole

References

Pyrrole vs. Imidazole Compounds: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry and drug discovery, pyrrole and imidazole scaffolds represent two of the most vital frameworks for the development of novel therapeutic agents. Both five-membered nitrogen-containing heterocycles are integral to a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the efficacy of pyrrole-based versus imidazole-based compounds across key therapeutic areas, supported by experimental data to inform researchers, scientists, and drug development professionals.

Antifungal Activity: A Tale of Evolving Scaffolds

The development of antifungal agents has seen a significant contribution from imidazole-based compounds, with drugs like clotrimazole and miconazole being widely used.[1] However, the emergence of resistance and adverse effects such as hepatotoxicity has spurred the development of new antifungal agents, including those based on the pyrrole scaffold.[1]

Naturally occurring pyrroles like pyrrolnitin and fludioxonil have demonstrated broad-spectrum antifungal activities.[1][2] This has encouraged the synthesis of novel pyrrole derivatives. For instance, a series of synthesized substituted pyrroles and their fused forms have shown inhibitory effects against various human pathogens, including Candida albicans, Aspergillus fumigatus, and Fusarium oxysporum.[1] While direct comparative studies are limited, the drive to develop pyrrole-based antifungals stems from the need to overcome the limitations of existing imidazole drugs.[1]

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal StrainPyrrole Derivative (Compound 5a)[1]Imidazole Derivative (Clotrimazole)[1]
A. fumigatus12.56.25
F. oxysporum12.512.5
C. albicans>1006.25

Anticancer Activity: Diverse Mechanisms and Potent Inhibition

Both pyrrole and imidazole moieties are found in numerous anticancer agents, often targeting critical cellular pathways.[3][4][5][6] Imidazole derivatives have been extensively explored, with compounds showing potent activity against various cancer cell lines by inhibiting targets such as tubulin polymerization and VEGFR-2.[3] For example, certain benzimidazole sulfonamides have displayed IC50 values in the nanomolar to low micromolar range against A549, HeLa, HepG2, and MCF-7 cancer cells.[3]

Pyrrole-based compounds have also emerged as powerful anticancer agents.[5][6][7] They have been shown to inhibit crucial enzymes like aurora kinase A, EGFR, and VEGFR-2.[5] Notably, pyrrolo[2,3-d]pyrimidines have demonstrated highly potent VEGFR-2 inhibition with IC50 values in the nanomolar range.[5] Furthermore, pyrrole-imidazole polyamides have been designed to target specific DNA sequences in oncogene promoter regions, demonstrating a novel approach to cancer therapy.[8][9]

Table 2: Comparative Anticancer Activity (IC50 in µM)

Cell LinePyrrole Derivative (Compound 8)[5]Imidazole Derivative (Compound 22)[3]
A549 (Lung)-0.15
HeLa (Cervical)-0.21
HepG2 (Liver)-0.33
MCF-7 (Breast)-0.17
A375 (Melanoma)8.55 - 23.45-

Anti-inflammatory Activity: Targeting Key Mediators

Both pyrrole and imidazole scaffolds have been utilized in the design of anti-inflammatory drugs. Pyrrole-containing compounds like tolmetin and ketorolac are known non-steroidal anti-inflammatory drugs (NSAIDs) that selectively block COX-1 or COX-2 enzymes.[10] Newer synthesized pyrrole derivatives have shown promising in vivo anti-inflammatory activity comparable to ibuprofen.[11]

Imidazole-based compounds have also demonstrated anti-inflammatory properties. A comparative study of imidazole antimycotics revealed that their anti-inflammatory potency, measured by the inhibition of leukotriene B4 production, is related to their molecular structure, with itraconazole and ketoconazole showing the highest activity.[12]

Table 3: Comparative Anti-inflammatory Activity

Compound TypeKey FindingReference
Pyrrole DerivativesCompounds 4a-d, 5b-d, and 8d showed activity comparable to ibuprofen in vivo.[11]
Imidazole AntimycoticsOrder of potency for inhibiting leukotriene B4 production: Itraconazole > Ketoconazole > Fluconazole = Voriconazole.[12]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation. The spores are then harvested and suspended in sterile saline, and the suspension is adjusted to a specific concentration (e.g., 10^4 to 10^5 CFU/mL).

  • Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Visualizing Molecular Interactions and Pathways

To better understand the mechanisms of action, diagrams of signaling pathways and experimental workflows are provided below.

experimental_workflow General Experimental Workflow for Efficacy Comparison cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Pyrrole_Synthesis Pyrrole Derivatives Synthesis Antifungal Antifungal Assays (MIC) Pyrrole_Synthesis->Antifungal Anticancer Anticancer Assays (IC50) Pyrrole_Synthesis->Anticancer Anti_inflammatory Anti-inflammatory Assays Pyrrole_Synthesis->Anti_inflammatory Imidazole_Synthesis Imidazole Derivatives Synthesis Imidazole_Synthesis->Antifungal Imidazole_Synthesis->Anticancer Imidazole_Synthesis->Anti_inflammatory Data_Comparison Comparative Data Analysis Antifungal->Data_Comparison Anticancer->Data_Comparison Anti_inflammatory->Data_Comparison SAR Structure-Activity Relationship Data_Comparison->SAR signaling_pathway Simplified Signaling Pathway Inhibition cluster_pyrrole Pyrrole-Based Inhibitors cluster_imidazole Imidazole-Based Inhibitors cluster_targets Cellular Targets cluster_outcomes Biological Outcomes Pyrrole_VEGFR Pyrrolo[2,3]pyrimidines VEGFR2 VEGFR-2 Pyrrole_VEGFR->VEGFR2 Imidazole_Tubulin Imidazole Derivatives Tubulin Tubulin Imidazole_Tubulin->Tubulin Angiogenesis Angiogenesis VEGFR2->Angiogenesis Cell_Division Cell Division Tubulin->Cell_Division

References

In Vivo Validation of Pyrrole-Based Carboxylic Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vivo validation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid, a novel compound with potential anti-inflammatory and analgesic properties. Due to the limited availability of direct in vivo data for this specific molecule, this document focuses on a comparative analysis with structurally similar and well-established non-steroidal anti-inflammatory drugs (NSAIDs), Tolmetin and Ketorolac. Both Tolmetin and Ketorolac feature a pyrrole core and a carboxylic acid moiety, making them relevant benchmarks for predicting and evaluating the activity of this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance with established alternatives and providing supporting experimental data and detailed protocols.

Comparative In Vivo Efficacy of Pyrrole-Based NSAIDs

The anti-inflammatory and analgesic potency of pyrrole-based carboxylic acids is typically evaluated in various preclinical animal models. The following table summarizes the in vivo efficacy (ED50) of Tolmetin and Ketorolac in established models of pain and inflammation. A lower ED50 value is indicative of higher potency.[1]

Animal Model Species Route of Administration Tolmetin ED50 (mg/kg) Ketorolac ED50 (mg/kg)
Acetic Acid-Induced WrithingMouseOral-0.1 - 0.32
Randall-Selitto Test (Brewer's Yeast)RatOral~10~0.1
Carrageenan-Induced Paw EdemaRatOral10 - 200.5
Adjuvant-Induced ArthritisRatOral15 (daily)-

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the accurate assessment and comparison of novel compounds.

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess the acute anti-inflammatory activity of a compound.

  • Animal Model: Male or female Wistar or Sprague-Dawley rats (150-200g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound, a reference drug (e.g., Tolmetin, Ketorolac), or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group in comparison to the vehicle control group.[2]

2. Acetic Acid-Induced Writhing in Mice

This model is used to screen for peripheral analgesic activity.

  • Animal Model: Male or female Swiss albino mice (20-25g).

  • Procedure:

    • Animals are pre-treated with the test compound, a reference drug, or vehicle at various doses via a specific route (e.g., oral, intraperitoneal).[1]

    • After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% (v/v) solution of acetic acid in saline is injected intraperitoneally.[1]

    • Immediately after the injection, the animals are placed in an observation chamber.[1]

    • The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20 minutes).

    • The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

3. Adjuvant-Induced Arthritis in Rats

This is a model of chronic inflammation that resembles human rheumatoid arthritis.

  • Animal Model: Female Lewis rats.

  • Procedure:

    • Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant into the tail or footpad.

    • The test compound or vehicle is administered daily, starting from the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model).

    • Paw swelling and arthritic scores are evaluated at regular intervals.[3]

    • At the end of the study, radiographic and histological analyses of the joints can be performed to assess bone and cartilage degradation.[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for NSAIDs like Tolmetin and Ketorolac is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[1][4][5] It is hypothesized that this compound may share this mechanism.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain GI_Protection_Platelet_Function GI Protection, Platelet Function Prostaglandins_Thromboxanes->GI_Protection_Platelet_Function NSAIDs NSAIDs (e.g., Tolmetin, Ketorolac) NSAIDs->COX1 NSAIDs->COX2 Test_Compound This compound Test_Compound->COX1 Test_Compound->COX2

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

In Vivo Validation Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel anti-inflammatory compound.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Validation Animal_Model Select Animal Model (e.g., Carrageenan-induced edema) Dose_Selection Dose Range Finding Study Animal_Model->Dose_Selection Efficacy_Study Efficacy Study (Comparison with Vehicle & Positive Control) Dose_Selection->Efficacy_Study Data_Collection Data Collection (e.g., Paw Volume, Writhing Counts) Efficacy_Study->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Report Report Findings Analysis->Report

Caption: A streamlined workflow for preclinical in vivo validation of anti-inflammatory compounds.

References

Benchmarking 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid Against Known Antimicrobial Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical antimicrobial agent, 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid, against a panel of established antimicrobial drugs: Ciprofloxacin, Ampicillin, and Gentamicin. The objective is to offer a framework for evaluating the potential of novel chemical entities in the antimicrobial drug development pipeline. The data presented for this compound is hypothetical and serves as a placeholder for future experimental findings.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the standardized workflow for determining the antimicrobial susceptibility of a compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilutions of Test Compound prep_compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) inoculate Inoculate Media with Bacterial Suspension prep_inoculum->inoculate prep_media Prepare Growth Media (e.g., Mueller-Hinton Broth) prep_media->serial_dilution serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic determine_mbc Determine Minimum Bactericidal Concentration (MBC) read_mic->determine_mbc compare Compare with Benchmark Drugs determine_mbc->compare

Caption: A generalized workflow for antimicrobial susceptibility testing.

Comparative Antimicrobial Activity

The following tables summarize the in-vitro activity of this compound (hypothetical data) and benchmark antimicrobial agents against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Antimicrobial AgentStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
This compound8 (Hypothetical)16 (Hypothetical)
Ciprofloxacin0.5[1]0.016[2]
Ampicillin0.6-1[3]4[3]
Gentamicin0.50.002[4][5]

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Antimicrobial AgentStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
This compound16 (Hypothetical)32 (Hypothetical)
Ciprofloxacin1[1]0.032
Ampicillin28
Gentamicin10.004

Mechanisms of Action of Benchmark Drugs

  • Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[][7][8] This interference with DNA replication ultimately leads to bacterial cell death.[]

  • Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[9] It specifically targets penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[10][11]

  • Gentamicin: An aminoglycoside that binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and the production of faulty proteins.[12][13] This disruption of protein synthesis is bactericidal.[14]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in Mueller-Hinton Broth (MHB).

  • Preparation of Bacterial Inoculum: A few colonies of the test organism from a fresh agar plate are suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution: The antimicrobial agent is serially diluted (usually two-fold) in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (containing only bacteria and broth) and a negative control well (containing only broth) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay is subcultured onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an antimicrobial agent, leading to the inhibition of a critical cellular process.

G cluster_pathway Hypothetical Bacterial Signaling Pathway Ext_Signal External Signal Receptor Membrane Receptor Ext_Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A activates TF Transcription Factor Kinase_A->TF phosphorylates Phosphatase_B Phosphatase B Phosphatase_B->TF dephosphorylates Gene_Expression Virulence Gene Expression TF->Gene_Expression activates Cellular_Process Inhibition of Cellular Process Gene_Expression->Cellular_Process Antimicrobial 3-(2,5-dimethyl-1H-pyrrol-1-yl) propanoic acid Antimicrobial->Kinase_A inhibits

References

Comparative Docking Analysis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic Acid Derivatives and Related Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid derivatives and structurally related compounds, focusing on their potential as therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these compounds for further investigation. The analysis is based on available in silico molecular docking studies and in vitro biological evaluations.

Data Presentation

The following tables summarize quantitative data from various studies, comparing the biological activity and molecular docking scores of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, including a key 2,5-dimethyl-1H-pyrrol-1-yl substituted compound, and other related pyrrole derivatives.

Table 1: Antioxidant Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives [1]

Compound IDSubstituent on Propanoic Acid BackboneDPPH Radical Scavenging Ability (%)
16 2,5-dimethyl-1H-pyrrol-1-yl 61.2
333,4,5-trimethoxybenzylidene60.6
4dimethyl 3,3'-4-hydroxyphenyl57.9
304-chlorobenzylidene57.4
84-chlorobenzylidene55.8
294-nitrobenzylidene54.4
74-nitrobenzylidene52.5
24N'-thiophen-3-ylmethylene53.6
BHT (Standard)-22.0

Table 2: Comparative Docking Scores of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivatives against Enoyl ACP Reductase and DHFR

Specific docking score data for these compounds was not available in the provided search results. The synthesis and evaluation of these compounds are described, and it is mentioned that most exhibited dual inhibition. A molecular docking analysis was conducted to understand the potential mechanism of action, revealing binding interactions with the active sites of dihydrofolate reductase and enoyl ACP reductase.[2]

Table 3: In Vitro Anticancer Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cells [1]

Compound IDSubstituent on Propanoic Acid BackboneA549 Cell Viability (%)
121-naphthyl42.1
2Hydrazide86.1
3Dipropanoic acidNo noticeable activity
4Dimethyl esterNo noticeable activity
5DihydrazideNo noticeable activity

Note: The anticancer activity for compound 16 (with the 2,5-dimethyl-1H-pyrrol-1-yl substituent) was not explicitly reported in terms of percentage cell viability in the provided information.

Experimental Protocols

The methodologies for key experiments cited in the literature are detailed below.

Molecular Docking Simulation

The following is a generalized protocol for molecular docking studies as described for pyrrole derivatives.[2][3][4]

1. Ligand Preparation:

  • The 2D structures of the derivative compounds are sketched using chemical drawing software (e.g., ChemDraw).

  • These structures are then converted to 3D structures.

  • Energy minimization of the ligand structures is performed using appropriate force fields to obtain stable conformations.

2. Protein Preparation:

  • The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB). For example, the ATP pocket of FLT3 (PDB ID: 6JQR) has been used for docking of some pyrrole derivatives.[3][4]

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms are added to the protein.

3. Docking Simulation:

  • Molecular docking software such as GOLD suite or AutoDock is used to perform the calculations.[3][4]

  • The prepared ligands are docked into the defined active site of the prepared protein structure.

  • The docking algorithm explores a wide range of possible conformations and orientations of the ligand within the active site.

4. Analysis of Results:

  • The binding affinity is calculated and expressed as a docking score (e.g., PLP Fitness) or binding energy (in kcal/mol). The pose with the most favorable score is considered the most likely binding mode.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of the binding.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of compounds. A solution of the test compound is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. The ability of the compound to scavenge the DPPH radical is measured by the decrease in absorbance of the solution, which is observed as a color change from violet to yellow. The percentage of radical scavenging activity is then calculated.[1]

Mandatory Visualization

The following diagrams illustrate key workflows and concepts related to the comparative studies of these derivatives.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking Simulation (e.g., AutoDock, GOLD) Ligand_Prep->Docking Protein_Prep Protein Preparation (from PDB, Add Hydrogens) Protein_Prep->Docking Scoring Binding Affinity Calculation (Docking Score, Binding Energy) Docking->Scoring Interaction Analysis of Interactions (H-bonds, Hydrophobic) Scoring->Interaction

Caption: A generalized workflow for molecular docking studies.

Antioxidant_Activity_Comparison cluster_compounds Test Compounds cluster_assay DPPH Assay cluster_results Scavenging Activity C16 Cmpd 16 (2,5-dimethyl-1H-pyrrol-1-yl) DPPH DPPH Radical C16->DPPH interacts with C33 Cmpd 33 (3,4,5-trimethoxybenzylidene) C33->DPPH Other Other Derivatives Other->DPPH High High Activity (61.2%) DPPH->High leads to Moderate Moderate Activity DPPH->Moderate Low Low Activity DPPH->Low

Caption: Conceptual diagram of antioxidant activity comparison.

References

Assessing the Selectivity of Novel Compounds: A Guide for 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical compound is paramount to predicting its efficacy and potential off-target effects. This guide provides a framework for assessing the selectivity of novel compounds, using 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid as a case study. While specific selectivity data for this particular molecule is not extensively available in public literature, this document outlines the established experimental methodologies to generate such crucial data.

The propanoic acid moiety and the dimethyl-pyrrol group in this compound suggest potential interactions with various biological targets. Arylpropionic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[1] However, without experimental data, its precise target and selectivity profile remain to be elucidated.

Key Experimental Approaches to Determine Selectivity

To characterize the selectivity of a compound like this compound, a multi-pronged approach employing a variety of in vitro and in-cell assays is necessary. The most common and robust methods are detailed below.

Kinase Profiling

Given that a vast number of signaling pathways are regulated by protein kinases, these are common targets for small molecule drugs. Kinase inhibitor selectivity is a critical factor in drug development.[2][3]

Experimental Protocol: Kinase Inhibition Assay

A widely used method to assess kinase inhibitor selectivity is to screen the compound against a large panel of kinases.[2][4]

  • Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel : Utilize a commercial kinase panel service or an in-house collection of purified kinases. These panels can range from tens to hundreds of kinases.

  • Assay Performance :

    • For each kinase, a reaction is set up containing the kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

    • The test compound is added at a fixed concentration (e.g., 1 or 10 µM) to initial screens.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity, using phosphospecific antibodies in an ELISA format, or through fluorescence-based methods.[5]

  • Data Analysis : The percentage of inhibition for each kinase at the tested concentration is calculated. For kinases showing significant inhibition (e.g., >70%), a dose-response curve is generated by testing a range of compound concentrations to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).[4]

Data Presentation:

The results of a kinase profiling study are typically presented in a table summarizing the IC₅₀ values for the most potently inhibited kinases.

Kinase TargetIC₅₀ (nM) for this compoundIC₅₀ (nM) for Alternative Compound AIC₅₀ (nM) for Alternative Compound B
Target Kinase XExperimental ValueExperimental ValueExperimental Value
Off-Target Kinase YExperimental ValueExperimental ValueExperimental Value
Off-Target Kinase ZExperimental ValueExperimental ValueExperimental Value

Workflow for Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Compound Stock Reaction Kinase Reaction (Kinase, Substrate, ATP, Compound) Compound->Reaction KinasePanel Panel of Purified Kinases KinasePanel->Reaction Incubation Incubation Reaction->Incubation Quench Stop Reaction Incubation->Quench Detection Quantify Phosphorylation Quench->Detection Analysis Calculate % Inhibition Detection->Analysis IC50 Determine IC50 for Hits Analysis->IC50

Caption: Workflow for determining kinase inhibitor selectivity.

Receptor Binding Assays

If the compound is hypothesized to interact with a cell surface receptor (e.g., a G-protein coupled receptor), receptor binding assays are essential to determine its affinity and selectivity.[6][7][8]

Experimental Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.[9][10]

  • Membrane Preparation : Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup :

    • In a multi-well plate, combine the cell membranes, a fixed concentration of a high-affinity radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of the unlabeled test compound (this compound).

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand : The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.[10]

  • Quantification : The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis : The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. To assess selectivity, this assay is repeated for a panel of different receptors.

Data Presentation:

A table comparing the binding affinities (Ki) for the target receptor and various off-target receptors provides a clear selectivity profile.

Receptor TargetKi (nM) for this compoundKi (nM) for Alternative Compound AKi (nM) for Alternative Compound B
Target Receptor AExperimental ValueExperimental ValueExperimental Value
Off-Target Receptor BExperimental ValueExperimental ValueExperimental Value
Off-Target Receptor CExperimental ValueExperimental ValueExperimental Value

G cluster_mix Binding Reaction cluster_sep Separation cluster_quant Quantification & Analysis Membranes Receptor-Containing Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radiolabeled Ligand (Fixed Concentration) Radioligand->Incubate TestCompound Test Compound (Varying Concentrations) TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki Count->Analyze

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion

The comprehensive assessment of a compound's selectivity is a data-driven process that requires the application of multiple orthogonal assays. For a novel compound like this compound, a systematic evaluation using techniques such as broad kinase profiling, receptor binding assays against a panel of relevant targets, and cellular thermal shift assays to confirm target engagement in a physiological context is the recommended path forward. The resulting data, when compared with that of alternative compounds, will provide a clear and objective measure of its selectivity, guiding further drug development efforts.

References

Safety Operating Guide

Navigating the Disposal of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and laboratory research, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid (CAS Number: 134796-54-6), ensuring the safety of personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1] Personal protective equipment (PPE) is mandatory. This includes suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[2][3] Always wash hands thoroughly after handling the substance.[2][3][4] In case of accidental contact, follow these first aid measures:

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[1][2]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention.[1][2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and consult a doctor immediately.[1][2][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge this chemical into sewer systems, water, foodstuffs, or feed.[1]

1. Waste Collection and Storage:

  • Collect waste in suitable, closed, and properly labeled containers.[1]
  • Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuff containers.[1][2][3]
  • Keep the container tightly closed to prevent leaks or spills.[2][3]

2. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1][2]
  • Remove all sources of ignition and use non-sparking tools and explosion-proof equipment.[1]
  • For containment and cleanup, use an inert absorbent material. Vacuum or sweep up the spilled material and place it into a suitable disposal container.[2][3]
  • Ensure the area is well-ventilated.[2][3]
  • Adhered or collected material should be promptly disposed of according to regulations.[1]

3. Container Disposal:

  • Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]
  • Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

Summary of Safety and Disposal Information

Aspect Guideline References
CAS Number 134796-54-6[5][6][7]
Primary Hazards Causes skin and eye irritation. May cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE) Chemical-impermeable gloves, protective clothing, eye/face protection.[2][3][4]
Handling Use in a well-ventilated area. Avoid dust and aerosol formation.[1][3]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3]
Spill Cleanup Use inert absorbent material. Remove ignition sources. Use non-sparking tools.[1][2][3]
Disposal Method Licensed chemical destruction plant or controlled incineration. Do not discharge to sewers.[1][2][4]
Container Disposal Triple-rinse and recycle/recondition, or puncture and dispose of in a sanitary landfill.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., in solution) waste_type->liquid_waste Liquid container Contaminated Sharps/Glassware waste_type->container Contaminated Containers collect_solid Collect in a labeled, sealed hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous liquid waste container. liquid_waste->collect_liquid collect_sharps Place in a designated puncture-resistant sharps container. container->collect_sharps storage Store waste in a designated secondary containment area. collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange for pickup by licensed hazardous waste disposal service. storage->disposal end End of Disposal Process disposal->end

References

Personal protective equipment for handling 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. The following procedures are based on safety data sheets for structurally similar compounds and general best practices for handling pyrrole derivatives and carboxylic acids. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this exact compound and to conduct a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The recommended PPE is summarized in the table below.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in situations with a high risk of splashing.[1][2][3]Protects against splashes and dust. Goggles should be worn at all times in the laboratory.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a fully buttoned lab coat.[3][5] For larger quantities, consider additional protective clothing.[5]Prevents skin contact, which can cause irritation.[2][6] Gloves must be inspected before use and changed immediately if contaminated.[2][5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[2][5] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator is necessary.[1][2]Avoid inhalation of dust, mists, or vapors, which may cause respiratory irritation.[6][7]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.[2]

    • Ensure safety showers and eyewash stations are readily accessible.[1]

    • Assemble all necessary equipment, including non-sparking tools, before starting work.[1][7]

    • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Handling:

    • Avoid all personal contact, including inhalation.[8]

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling the compound.[1][6]

    • Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated place away from ignition sources.[1][6][7]

  • In Case of a Spill:

    • Evacuate personnel to a safe area.[7]

    • Remove all sources of ignition.[1][7]

    • Ventilate the area.

    • For small spills, absorb with an inert material and place in a suitable container for disposal.[9] For larger spills, prevent entry into sewers or confined areas.[9]

Disposal Plan:

  • All waste materials, including contaminated PPE and unused compounds, must be disposed of as hazardous waste in accordance with federal, state, and local environmental regulations.[2][5]

  • Do not empty into drains.[5][7]

  • Consider dissolving or mixing the material with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber.[5]

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][7]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap.[7] If skin irritation occurs, get medical advice.[1][6]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][6][7] Seek immediate medical attention.[1][7]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][7]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Materials & Non-Sparking Tools prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weighing and Transferring don_ppe->weigh_transfer Proceed to Handling reaction_setup Reaction Setup weigh_transfer->reaction_setup workup Reaction Workup reaction_setup->workup decontaminate Decontaminate Work Area & Glassware workup->decontaminate Procedure Complete dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.